molecular formula AlCaH2NaO4Si B077351 Beidellite CAS No. 12172-85-9

Beidellite

Cat. No.: B077351
CAS No.: 12172-85-9
M. Wt: 184.15 g/mol
InChI Key: VNSBYDPZHCQWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beidellite is a dioctahedral smectite clay mineral of significant interest in geological and materials research. Its structure is characterized by an aluminous octahedral sheet sandwiched between two tetrahedral sheets where aluminum readily substitutes for silicon, generating a permanent negative layer charge. This charge is balanced by exchangeable interlayer cations (e.g., Na+, Ca2+), granting this compound its notable cation exchange capacity (CEC) and swelling properties upon hydration. Key research applications include its use as a model system for studying colloidal behavior, nanoparticle transport, and the rheology of clay suspensions. In environmental science, this compound serves as a potent sorbent for heavy metals and radionuclides, aiding in the study of contaminant fate and transport, as well as in the design of barrier materials for waste repositories. Its catalytic properties, particularly when ion-exchanged with specific metals, are exploited in the development of acid catalysts and pillared interlayered clays (PILCs) for organic synthesis and petrochemical processes. Furthermore, this compound is a crucial component in the study of low-temperature geochemical processes, sedimentology, and as a starting material for the synthesis of advanced ceramic precursors. This product is provided as a high-purity, characterized powder, specifically intended for laboratory research applications. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12172-85-9

Molecular Formula

AlCaH2NaO4Si

Molecular Weight

184.15 g/mol

InChI

InChI=1S/Al.Ca.Na.O3Si.H2O/c;;;1-4(2)3;/h;;;;1H2/q;+2;;-2;

InChI Key

VNSBYDPZHCQWNB-UHFFFAOYSA-N

SMILES

O.[O-][Si](=O)[O-].[Na].[Al].[Ca+2]

Canonical SMILES

O.[O-][Si](=O)[O-].[Na].[Al].[Ca+2]

Other CAS No.

12172-85-9

Synonyms

beidellite

Origin of Product

United States

Foundational & Exploratory

Unveiling the Crystal Structure and Symmetry of Beidellite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and symmetry of beidellite, a dioctahedral smectite clay mineral. A thorough understanding of its crystallographic properties is crucial for its application in various scientific and industrial fields, including catalysis, environmental remediation, and as an excipient in drug formulation.

Crystallographic Data Summary

This compound belongs to the monoclinic crystal system, characterized by three unequal axes with one oblique angle.[1][2] The crystallographic parameters of this compound can exhibit some variability, which is characteristic of clay minerals due to potential variations in chemical composition and hydration state. The data presented below is a compilation from various crystallographic studies.

ParameterValueSource
Crystal System Monoclinic[1][2]
Space Group C2/m (or B2/m setting)[1][3]
Point Group 2/m[1]
Unit Cell Parameters
a5.14 - 5.179 Å[1][2]
b8.93 - 8.970 Å[1][2]
c15 - 17.57 Å[1][2]
β~90° - 99.54°[1][2]

Crystal Structure and Symmetry

This compound is a 2:1 layered silicate, meaning its structure consists of two tetrahedral sheets sandwiching an octahedral sheet. The negative layer charge in this compound primarily originates from the substitution of Si⁴⁺ by Al³⁺ in the tetrahedral sheets. This charge is balanced by exchangeable cations located in the interlayer space.

The symmetry of the this compound crystal structure is described by the space group C2/m.[1] Some sources may refer to the space group as B2/m, which is an alternative setting for the same space group and does not represent a different crystal structure.[3] The point group, which describes the symmetry of the crystal shape, is 2/m.[1]

Experimental Determination of Crystal Structure

The crystallographic parameters of this compound are primarily determined using X-ray diffraction (XRD). A detailed experimental protocol for a typical powder XRD analysis of this compound is outlined below.

Experimental Protocol: Powder X-ray Diffraction

Objective: To determine the crystal structure and unit cell parameters of a this compound sample.

Instrumentation:

  • Diffractometer: X'PERT system with a PW3710 Electronic Control Unit and a Philips 3020 Goniometer, or equivalent.[4]

  • X-ray Source: CuKα radiation (λ = 1.5405 Å).[4]

  • Operating Conditions: 40 kV and 20 mA.[4]

  • Filter: Ni filter to remove CuKβ radiation.[4]

Sample Preparation:

  • The this compound sample is finely ground to a powder to ensure a random orientation of the crystallites.

  • The powder is then mounted onto a sample holder. For clay minerals like this compound, both random and oriented mounts can be prepared to enhance specific reflections. Oriented mounts, where the plate-like clay particles are aligned, are particularly useful for identifying the basal (00l) reflections.[4]

Data Collection:

  • The sample is scanned over a 2θ range of 3° to 70°.[4]

  • A scan speed of 1°(2θ)/min is typically used.[4]

Data Analysis: The resulting diffraction pattern is analyzed to identify the positions and intensities of the Bragg reflections. This data is then used in conjunction with crystallographic software to refine the unit cell parameters and confirm the space group. For complex structures like clay minerals, Rietveld refinement is a powerful method used to fit the entire calculated diffraction pattern to the experimental data, allowing for the refinement of various structural parameters.

Visualization of Crystallographic Hierarchy

The following diagram illustrates the hierarchical relationship of the crystal structure of this compound, from its broad classification within a crystal system down to its specific space group.

beidellite_crystal_structure crystal_system Crystal System monoclinic Monoclinic crystal_system->monoclinic point_group Point Group monoclinic->point_group pg_2m 2/m point_group->pg_2m space_group Space Group pg_2m->space_group sg_C2m C2/m space_group->sg_C2m sg_B2m (B2/m setting) sg_C2m->sg_B2m alternative setting

This compound Crystallographic Hierarchy

References

An In-depth Technical Guide to the Chemical Formula and Composition of Beidellite

Author: BenchChem Technical Support Team. Date: December 2025

Beidellite, a dioctahedral smectite clay mineral, holds significant interest for researchers and scientists, particularly in fields like materials science and drug development, owing to its unique physicochemical properties such as a high surface area, cation exchange capacity, and swelling capabilities. This guide provides a comprehensive overview of its chemical formula, elemental and oxide composition, and the experimental protocols employed for its characterization.

Chemical Formula and Structure

This compound is a 2:1 phyllosilicate, meaning its fundamental structural unit consists of two tetrahedral sheets sandwiching an octahedral sheet.[1] The idealized chemical formula for this compound can be represented as:

(M⁺)ₓ₊ᵧ--INVALID-LINK--O₁₀(OH)₂ · nH₂O

Where M⁺ represents the exchangeable cations, typically Na⁺, K⁺, or Ca²⁺. The defining characteristic of this compound is the substitution of Al³⁺ for Si⁴⁺ within the tetrahedral sheets, which is the primary source of the mineral's net negative charge.[1] This charge is balanced by the interlayer cations (M⁺). The general formula can vary depending on the specific composition and the exchangeable cations present.

Several variations of the chemical formula are reported in the literature:

  • (Na,Ca)₀.₃Al₂(Si,Al)₄O₁₀(OH)₂·nH₂O[2][3]

  • Na₀.₅Al₂(Si₃.₅Al₀.₅)O₁₀(OH)₂•n(H₂O)[4]

  • (Ca₀.₅,Na)₀.₃Al₂(Si,Al)₄O₁₀(OH)₂ · nH₂O[5]

The structure and chemical composition of this compound, particularly the nature and extent of isomorphic substitution, are responsible for its key properties.

Isomorphic Substitution in this compound

The logical relationship of isomorphic substitution in the this compound structure, which is the source of its layer charge, can be visualized as follows.

G cluster_tetrahedral Tetrahedral Sheet cluster_octahedral Octahedral Sheet Si4_plus Si⁴⁺ Al3_plus_tetra Al³⁺ Si4_plus->Al3_plus_tetra substitutes charge Creates Net Negative Layer Charge Al3_plus_tetra->charge Al3_plus_octa Al³⁺ Fe3_plus Fe³⁺ Al3_plus_octa->Fe3_plus can be substituted by Mg2_plus Mg²⁺ Al3_plus_octa->Mg2_plus can be substituted by Fe3_plus->charge Mg2_plus->charge interlayer Balanced by Interlayer Cations (Na⁺, Ca²⁺, K⁺) charge->interlayer

Isomorphic substitution in the this compound structure.

Chemical Composition

The chemical composition of this compound can vary significantly based on its origin. This variability is a result of differing degrees of isomorphic substitution and the presence of mineralogical impurities.[1] Common impurities include quartz, feldspars, and other clay minerals like kaolinite and montmorillonite.[1]

Oxide Composition

The following table summarizes the oxide composition of this compound from various locations.

OxideBlack Jack Mine, Idaho, USA (%)[5]Velka Kopan, Ukraine (%)[5]California, USA (%)[6]
SiO₂45.3245.8346.45
Al₂O₃27.8422.7927.95
Fe₂O₃0.705.712.13
FeO0.28-0.1
MgO0.160.860.94
CaO2.761.411.01
Na₂O0.100.16<0.01
K₂O0.120.090.72
TiO₂0.46-0.517
H₂O⁺14.489.79-
H₂O⁻8.1612.55-
Total 99.64 99.93 -
Elemental Composition

The elemental composition for an idealized this compound formula is presented below.

ElementWeight %[3]
Oxygen (O)53.99
Silicon (Si)29.16
Aluminum (Al)14.01
Hydrogen (H)1.05
Sodium (Na)1.79

Experimental Protocols for Characterization

A multi-analytical approach is typically required for the definitive characterization of this compound. The general workflow for such an analysis is outlined below.

G start Sample Collection and Preparation xrd X-ray Diffraction (XRD) (Phase Identification, Basal Spacing) start->xrd xrf_icp X-ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP) (Elemental/Oxide Composition) start->xrf_icp ftir Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Groups) start->ftir tem_sem Transmission/Scanning Electron Microscopy (TEM/SEM) (Morphology, Microstructure) start->tem_sem tga_dta Thermogravimetric/Differential Thermal Analysis (TGA/DTA) (Thermal Stability, Water Content) start->tga_dta cec Cation Exchange Capacity (CEC) Determination start->cec end Data Integration and Structural Formula Calculation xrd->end xrf_icp->end ftir->end tem_sem->end tga_dta->end cec->end

General experimental workflow for this compound characterization.

Detailed methodologies for key experiments are as follows:

4.1. X-ray Diffraction (XRD)

  • Objective: To identify the mineral phases present, determine the purity of the sample, and measure the basal spacing (d₀₀₁) of the clay.

  • Methodology:

    • Sample Preparation: An oriented sample is prepared by drying a clay suspension on a glass slide to enhance the basal reflections. A randomly oriented powder sample is also prepared to observe the (hk) reflections.

    • Instrument Settings: A standard powder diffractometer with Cu Kα radiation is typically used. The sample is scanned over a 2θ range of 2° to 70°.

    • Glycolation/Heating: To differentiate this compound from other smectites, the oriented sample is re-analyzed after saturation with ethylene glycol, which causes the lattice to swell to a characteristic basal spacing. Subsequent heating to around 550°C will cause the lattice to collapse.

4.2. X-ray Fluorescence (XRF) or Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES)

  • Objective: To determine the quantitative elemental and oxide composition of the sample.

  • Methodology (ICP-AES):

    • Sample Digestion: A known weight of the dried sample is digested using a mixture of strong acids (e.g., HF, HNO₃, HClO₄) in a closed vessel, often with microwave assistance, to bring all elements into solution.

    • Instrument Calibration: The ICP-AES instrument is calibrated using a series of certified standard solutions of known concentrations for the elements of interest.

    • Analysis: The digested sample solution is introduced into the plasma, and the intensity of the emitted light at characteristic wavelengths for each element is measured. These intensities are then compared to the calibration curves to determine the concentration of each element.

4.3. Cation Exchange Capacity (CEC) Determination

  • Objective: To quantify the magnitude of the net negative layer charge.

  • Methodology (Ammonium Acetate Method):

    • Saturation: A known mass of the clay is repeatedly washed with a 1M ammonium acetate (NH₄OAc) solution to replace all existing interlayer cations with ammonium ions (NH₄⁺).

    • Removal of Excess Salt: The excess ammonium acetate is washed away with ethanol.

    • Displacement: The adsorbed NH₄⁺ is then displaced by washing with a solution of a different cation, typically K⁺ or Na⁺ (e.g., 1M KCl).

    • Quantification: The concentration of the displaced NH₄⁺ in the resulting solution is determined, often by distillation and titration or using an ion-selective electrode. The CEC is then expressed in milliequivalents per 100 grams of clay (meq/100g).

References

A Comprehensive Guide to the Physical Properties of Beidellite Clay for Scientific and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Examination for Researchers, Scientists, and Drug Development Professionals

Beidellite, a dioctahedral smectite clay mineral, holds significant promise for a range of scientific and pharmaceutical applications owing to its unique physicochemical properties. This technical guide provides a detailed analysis of the core physical characteristics of this compound, including its crystal structure, swelling behavior, cation exchange capacity, specific surface area, and thermal properties. The information is presented to support advanced research and development, with a focus on quantitative data and detailed experimental methodologies.

Crystal Structure and Chemical Composition

This compound is a 2:1 layered phyllosilicate, meaning its fundamental structure consists of an octahedral alumina sheet sandwiched between two tetrahedral silica sheets.[1] The idealized chemical formula for this compound is (Na,Ca₀.₅)₀.₃Al₂(Si,Al)₄O₁₀(OH)₂·nH₂O.[2] A key distinguishing feature of this compound is the origin of its layer charge, which primarily arises from the substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheets. This contrasts with montmorillonite, another common smectite, where the charge originates from substitutions in the octahedral sheet. This structural difference significantly influences the mineral's physical and chemical behavior.

The crystal system of this compound is monoclinic.[2] The unit cell parameters can vary depending on the specific composition and hydration state.

Below is a graphical representation of the layered structure of this compound.

G cluster_0 Interlayer Space cluster_1 2:1 Silicate Layer cluster_2 Tetrahedral Sheet cluster_3 Octahedral Sheet Exchangeable Cations (Na+, Ca2+) Exchangeable Cations (Na+, Ca2+) Si4+ (Al3+ substitution) Si4+ (Al3+ substitution) Water Molecules (H2O) Water Molecules (H2O) Al3+ Al3+ Si4+ (Al3+ substitution)->Al3+ Si4+ (Al3+ substitution) Si4+ (Al3+ substitution) Al3+->Si4+ (Al3+ substitution)

Figure 1: Simplified diagram of the this compound crystal structure.

Quantitative Physical Properties

The physical properties of this compound are summarized in the tables below, providing a comparative overview of key quantitative data.

Table 1: General Physical Properties of this compound

PropertyValueReference(s)
Crystal SystemMonoclinic[2][3]
Hardness (Mohs)1 - 2[2][4]
Density (g/cm³)2 - 3[2][4]
CleavagePerfect on {001}[2][3]
ColorWhite, reddish, brownish-grey[2][4]
LusterVitreous, Waxy[2]

Table 2: Crystallographic and Surface Properties of this compound

PropertyValueReference(s)
Unit Cell Parameters
a5.17 - 5.18 Å[2][5]
b8.96 - 8.97 Å[2][5]
c12.54 - 17.57 Å[2][5]
β~90°[2][3]
Cation Exchange Capacity (CEC)
Synthetic Na-beidellite70 meq/100 g[5]
Ferruginous this compound~108 meq/100 g[6]
Specific Surface Area (BET)
This compound (SBId-1)12.7 m²/g[7][8]
Dealuminated this compound230 m²/g[7][8]
Ferruginous this compound~82.2 m²/g[6]

Experimental Protocols

Accurate characterization of this compound's physical properties relies on standardized experimental procedures. The following sections detail the methodologies for determining key parameters.

X-Ray Diffraction (XRD) for Structural Analysis

Objective: To determine the crystal structure, unit cell parameters, and basal spacing of this compound.

Methodology:

  • Sample Preparation: A powdered sample of this compound is prepared. For analysis of basal spacing under different conditions, oriented samples are prepared by drying a clay suspension on a glass slide.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.

  • Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2 to 70°).

  • Analysis: The resulting diffraction pattern is analyzed to identify the characteristic peaks of this compound. The basal spacing (d₀₀₁) is calculated from the position of the (001) reflection using Bragg's Law. To confirm the this compound structure, the sample can be saturated with Li⁺, heated, and then solvated with glycerol, which should result in a characteristic basal spacing.[6]

Cation Exchange Capacity (CEC) Determination

Objective: To quantify the number of exchangeable cations that this compound can adsorb.

Methodology (Ammonium Acetate Method):

  • Saturation: A known mass of this compound is washed multiple times with a 1M ammonium acetate (NH₄OAc) solution (buffered at pH 7) to replace all existing exchangeable cations with ammonium ions (NH₄⁺).[9]

  • Removal of Excess Salt: The excess ammonium acetate is removed by washing the sample with a solvent that does not displace the adsorbed NH₄⁺, such as ethanol.

  • Displacement of Ammonium: The adsorbed NH₄⁺ is then displaced by leaching the sample with a solution containing a different cation, typically Na⁺ or K⁺ (e.g., 1M NaCl or KCl).[9]

  • Quantification: The concentration of the displaced NH₄⁺ in the leachate is determined, often by distillation and titration or using an ion-selective electrode.[9] The CEC is then calculated and expressed in milliequivalents per 100 grams of clay (meq/100 g).

Alternative Method (Copper Complexes): The CEC can also be determined using cationic copper complexes like [Cu(en)₂]²⁺ or [Cu(trien)]²⁺. The concentration of the copper complex in an equilibrium solution before and after interaction with the clay is measured spectrophotometrically to determine the amount adsorbed.[10]

Specific Surface Area (BET Method)

Objective: To measure the total surface area of this compound, including both external surfaces and the surfaces within its porous structure.

Methodology (Brunauer-Emmett-Teller - BET):

  • Degassing: A known mass of the this compound sample is heated under vacuum to remove adsorbed water and other volatile impurities from the surface.

  • Adsorption Analysis: The sample is cooled to the temperature of liquid nitrogen (77 K), and nitrogen gas is introduced at controlled pressures. The amount of nitrogen gas adsorbed onto the clay surface at various relative pressures is measured.[7]

  • Data Analysis: The BET equation is applied to the adsorption data to calculate the monolayer capacity, which is the volume of gas required to form a single layer of molecules on the entire surface of the clay. From this, the specific surface area is calculated, typically expressed in square meters per gram (m²/g).[7]

Thermal Analysis

Objective: To investigate the thermal stability of this compound and identify phase transitions such as dehydration and dehydroxylation.

Methodology (Thermogravimetric Analysis - TGA and Differential Thermal Analysis - DTA):

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in a crucible.

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is used.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen).[5]

  • Data Collection:

    • TGA: Continuously measures the mass of the sample as a function of temperature. Weight loss corresponds to events like the loss of adsorbed water (dehydration) and structural hydroxyl groups (dehydroxylation).[5][11]

    • DTA: Measures the temperature difference between the sample and an inert reference material. Endothermic peaks indicate processes that absorb heat (e.g., dehydration, dehydroxylation), while exothermic peaks indicate heat-releasing processes (e.g., recrystallization).[5][11]

  • Analysis: The resulting TGA and DTA curves are analyzed to determine the temperatures at which thermal events occur and the magnitude of the associated weight changes. For this compound, dehydration typically occurs at temperatures up to around 200°C, followed by dehydroxylation at higher temperatures, often in the range of 500-700°C.[5][6]

Experimental and Logical Workflows

The characterization of this compound clay involves a series of interconnected experimental procedures. The following diagram illustrates a typical workflow for the physical characterization of a this compound sample.

G This compound Sample This compound Sample Structural Analysis Structural Analysis This compound Sample->Structural Analysis Surface Property Analysis Surface Property Analysis This compound Sample->Surface Property Analysis Thermal Property Analysis Thermal Property Analysis This compound Sample->Thermal Property Analysis XRD XRD Structural Analysis->XRD CEC Determination CEC Determination Surface Property Analysis->CEC Determination BET Analysis BET Analysis Surface Property Analysis->BET Analysis TGA/DTA TGA/DTA Thermal Property Analysis->TGA/DTA Crystal Structure, Basal Spacing Crystal Structure, Basal Spacing XRD->Crystal Structure, Basal Spacing Cation Exchange Capacity Cation Exchange Capacity CEC Determination->Cation Exchange Capacity Specific Surface Area Specific Surface Area BET Analysis->Specific Surface Area Dehydration, Dehydroxylation Temps Dehydration, Dehydroxylation Temps TGA/DTA->Dehydration, Dehydroxylation Temps

Figure 2: Experimental workflow for this compound characterization.

Swelling Properties

A hallmark of this compound, like other smectites, is its ability to swell in the presence of water and other polar molecules.[12][13] This phenomenon is driven by the hydration of the interlayer exchangeable cations and the clay surfaces. The extent of swelling is influenced by several factors, including the nature of the interlayer cation, the layer charge, and the surrounding environmental conditions.[12] The swelling behavior is a critical property for applications such as drug delivery, where controlled release is desired, and in geotechnical engineering. Molecular dynamics and Monte Carlo simulations are increasingly used to model and understand the swelling properties of this compound at the molecular level.[12][13]

Conclusion

The physical properties of this compound clay are intricately linked to its unique crystal structure, particularly the tetrahedral origin of its layer charge. This guide has provided a comprehensive overview of these properties, supported by quantitative data and detailed experimental protocols. A thorough understanding and precise characterization of this compound's physical characteristics are paramount for its effective utilization in advanced scientific research and the development of innovative pharmaceutical products. The presented data and methodologies offer a foundational resource for professionals in these fields.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Geological Occurrence and Formation of Beidellite

This compound, a dioctahedral smectite clay mineral, is a critical component in various geological and industrial applications. Its unique properties, including a high layer charge originating primarily from the tetrahedral sheet, influence its swelling capacity, cation exchange capacity (CEC), and surface reactivity. Understanding its geological occurrence and formation mechanisms is paramount for its exploration, characterization, and utilization in fields ranging from geology and soil science to materials science and pharmacology. This technical guide provides a comprehensive overview of the geological settings of this compound formation, summarizes key quantitative data, and details experimental protocols for its synthesis.

Geological Occurrence of this compound

This compound is found in a variety of geological environments, typically as a product of alteration of primary minerals. Its presence is a key indicator of specific geochemical conditions.

1.1. Hydrothermal Alteration Systems:

This compound is a common alteration product in hydrothermal mineral deposits, particularly in porphyry copper-molybdenum systems.[1][2][3] In these environments, hot, acidic to near-neutral fluids interact with host rocks, leading to the alteration of primary minerals like plagioclase feldspar.[4] The formation of this compound in these systems is often associated with phyllic and argillic alteration zones. In some instances, this compound forms in veins and microfractures through the complete dissolution of parent material and subsequent crystallization.[5] The transition from smectite (including this compound) to illite is temperature-dependent, with this compound being stable at lower temperatures than illite. The smectite-to-illite transition typically occurs via mixed-layer illite/smectite (I/S) minerals in the temperature range of 150–220 °C.[6]

1.2. Weathering of Volcanic Ash and Igneous Rocks:

This compound is a significant constituent of bentonite clays, which are formed by the in-situ alteration of volcanic ash and tuff.[4][7] The weathering of volcanic glass, particularly under conditions of poor drainage and the presence of magnesium, favors the formation of smectites like this compound.[8] Experimental studies have shown that volcanic glass can alter to allophane and subsequently transform into this compound at temperatures below 200°C. This compound also forms from the weathering of basic and ultrabasic igneous rocks.[4] In some soil environments, particularly those developed on volcanic ash, this compound can be of pedogenic origin, forming in the E horizons of Spodosols.

1.3. Soils and Sedimentary Environments:

This compound is a common clay mineral in various soils and sediments.[9] Its presence in soils can be inherited from the parent material or formed through pedogenic processes.[10] For instance, in some Iraqi soils, this compound is found in the C2 horizons, suggesting it was inherited from the parent material.[10] In temperate climate soils, the abundance of "illite-like" minerals, which can include this compound, often increases in the upper, organic-rich horizons.[11] The transformation of other clay minerals, such as illite, can also lead to the formation of this compound in soil profiles.[10]

Formation Mechanisms of this compound

The formation of this compound involves the transformation of precursor materials under specific geochemical conditions. Two primary pathways are recognized: transformation of 2:1 and 1:1 type clay minerals and neoformation from solution or amorphous precursors.

2.1. Transformation of Pre-existing Clay Minerals:

Recent studies have demonstrated that 1:1 type clay minerals like halloysite and kaolinite can transform into 2:1 this compound under hydrothermal conditions.[12][13] This transformation is a significant pathway for this compound formation in nature and involves the attachment of a new Si-O tetrahedral sheet to the 1:1 layer.[12] The transformation of halloysite to this compound appears to be more facile than that of kaolinite.[12]

2.2. Neoformation from Solution or Gels:

This compound can precipitate directly from solution or crystallize from amorphous aluminosilicate gels. This process is particularly relevant in hydrothermal synthesis experiments and in natural environments where the dissolution of primary minerals provides the necessary chemical constituents. The pH of the solution plays a crucial role in the successful synthesis of pure this compound, with alkaline conditions often favoring its formation.[14]

Quantitative Data on this compound Formation and Synthesis

The following tables summarize the quantitative data available from the literature on the conditions of this compound formation and synthesis.

Table 1: Geochemical Conditions for this compound Formation in Natural Environments

EnvironmentTemperature (°C)PressurepHPrecursor Minerals/MaterialsAssociated Minerals
Hydrothermal Alteration< 220VariableAcidic to Near-neutralPlagioclase, K-feldspar, Volcanic glassQuartz, Pyrite, Illite, Chlorite, Kaolinite, Montmorillonillonite, Allophane
Weathering of Volcanic Ash< 200AtmosphericVariableVolcanic glass, Volcanic ashMontmorillonite, Saponite, Allophane
Soil Formation (Pedogenesis)AmbientAtmosphericVariableVolcanic ash, Illite, Mica, ChloriteIllite, Kaolinite, Chlorite, Montmorillonite

Table 2: Experimental Conditions for Hydrothermal Synthesis of this compound

Starting MaterialsTemperature (°C)Pressure (kbar)DurationpHResultant Phase(s)
Amorphous gel (Al-Mg series)200-250Not specifiedNot specifiedNot specifiedThis compound-saponite solid solution
Gel (0.35Na₂O·2.35Al₂O₃·7.3SiO₂)35015 days10Highly crystalline Na-beidellite
Gel (Na₀.₄(Si₃.₆Al₀.₄)Al₂O₁₀(OH)₂)230Not specified9 days12Pure this compound
Halloysite/Kaolinite + SiO₂ + Al(NO₃)₃200-260Autogenous24-168 hoursNot specifiedThis compound
Glass (Montmorillonite-beidellite series)250-5000.1Not specifiedNot specifiedThis compound, Montmorillonite, Na-rectorite
Gel with NH₄ sources25017 daysNot specifiedH⁺-beidellite, NH₄-analcime

Experimental Protocols for this compound Synthesis

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols for the hydrothermal synthesis of this compound.

4.1. Hydrothermal Synthesis from a Gel (Reinholdt et al., 2001)

  • Starting Material: An amorphous gel with a composition corresponding to the desired this compound.

  • Procedure:

    • Prepare the gel by co-precipitation of silica and alumina sources.

    • Place the gel in a gold or platinum capsule with a specific amount of solution (e.g., NaOH solution to control pH).

    • Seal the capsule and place it in a cold-seal pressure vessel.

    • Heat the vessel to the desired temperature (e.g., 350°C) and apply pressure (e.g., 1 kbar) using a pressure medium like argon.[15]

    • Maintain the conditions for a specific duration (e.g., 5 days).[15]

    • Quench the vessel rapidly to stop the reaction.

    • Recover, wash, and dry the solid product for characterization.

4.2. Hydrothermal Synthesis from Kaolin-group Minerals (Hu et al., 2017)

  • Starting Materials: Halloysite or kaolinite, fumed silica, and aluminum nitrate nonahydrate.

  • Procedure:

    • Mix the starting materials in desired molar ratios.

    • Add deionized water to the mixture.

    • Seal the mixture in a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a specific temperature (e.g., 200-260°C) for a set duration (e.g., 24-168 hours).

    • After cooling to room temperature, wash the solid product with deionized water and dry it at 60°C.

4.3. Hydrothermal Synthesis from Glass (Yamada et al., 1991)

  • Starting Material: Aluminosilicate glass with a composition in the montmorillonite-beidellite pseudo-binary system.

  • Procedure:

    • Prepare the glass by melting a mixture of oxides at high temperature and quenching it.

    • Place the powdered glass and distilled water in a sealed gold capsule.

    • Subject the capsule to hydrothermal conditions (e.g., 100 MPa, 250–500°C) in a high-pressure apparatus.

    • After the experiment, quench the capsule and analyze the solid products.

Visualizations of Key Processes

Diagram 1: Geological Formation Pathways of this compound

Beidellite_Formation cluster_hydrothermal Hydrothermal Alteration cluster_weathering Weathering cluster_pedogenesis Pedogenesis (Soil Formation) Plagioclase Plagioclase/ K-Feldspar Beidellite_H This compound Plagioclase->Beidellite_H Fluid Interaction Volcanic_Glass_H Volcanic Glass Volcanic_Glass_H->Beidellite_H Alteration Volcanic_Ash Volcanic Ash/ Igneous Rocks Beidellite_W This compound Volcanic_Ash->Beidellite_W Hydrolysis Illite Illite Beidellite_S This compound Illite->Beidellite_S Transformation Volcanic_Ash_S Volcanic Ash Volcanic_Ash_S->Beidellite_S Weathering

Caption: Geological pathways leading to the formation of this compound.

Diagram 2: Experimental Workflow for Hydrothermal Synthesis of this compound from a Gel

Hydrothermal_Synthesis_Workflow Start Start: Prepare Amorphous Aluminosilicate Gel Mix Mix Gel with Solution (e.g., NaOH) Start->Mix Seal Seal in Capsule (Au or Pt) Mix->Seal Hydrothermal Hydrothermal Treatment (High T & P) Seal->Hydrothermal Quench Rapid Quenching Hydrothermal->Quench Recover Recover Solid Product Quench->Recover Wash_Dry Wash and Dry Recover->Wash_Dry Characterize Characterize Product (XRD, SEM, etc.) Wash_Dry->Characterize End End: Pure this compound Characterize->End

Caption: Workflow for hydrothermal synthesis of this compound.

Diagram 3: Transformation Pathway from 1:1 to 2:1 Clay Minerals

Clay_Transformation Kaolinite Kaolinite/Halloysite 1:1 Layer Structure Intermediate Intermediate Phase Attachment of Si-O Tetrahedral Sheet Kaolinite:f1->Intermediate:f1 Hydrothermal Conditions This compound This compound 2:1 Layer Structure Intermediate:f1->this compound:f1 Crystallization

Caption: Transformation of 1:1 to 2:1 clay minerals.

References

Beidellite in Bentonitic Clays: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of beidellite, a key smectite clay mineral found in bentonite deposits. This guide delves into its structural and physicochemical properties, analytical characterization techniques, and its emerging applications in the pharmaceutical sciences, particularly in drug delivery.

Introduction to this compound

This compound is a dioctahedral smectite clay mineral and a significant constituent of many bentonitic clays.[1][2] Its structure is characterized by a 2:1 layered arrangement, consisting of two tetrahedral sheets sandwiching one octahedral sheet. The fundamental chemical formula for this compound is (Na,Ca)₀.₃Al₂(Si,Al)₄O₁₀(OH)₂·nH₂O.[3] A defining feature of this compound is the substitution of silicon (Si⁴⁺) by aluminum (Al³⁺) in the tetrahedral sheets, which is the primary source of its layer charge. This distinguishes it from montmorillonite, another common smectite, where the layer charge originates mainly from substitutions in the octahedral sheet. This structural difference influences many of its properties, including its cation exchange capacity, swelling behavior, and surface acidity, making it a material of great interest for various scientific and industrial applications, including drug delivery.[4]

Physicochemical Properties of this compound

The utility of this compound in various applications is dictated by its unique physicochemical properties. These properties are summarized in the tables below, providing a comparative overview of key quantitative data.

Table 1: Chemical Composition and Formula
PropertyValueReference
General Formula (Na,Ca)₀.₃Al₂(Si,Al)₄O₁₀(OH)₂·nH₂O[3]
Molecular Weight Approximately 184.15 g/mol [3]
Elemental Composition (Ideal) O: 53.99%, Si: 29.16%, Al: 14.01%, Na: 1.79%, H: 1.05%[5]
Common Impurities Ti, K, Mg, Fe[5]
Table 2: Key Physicochemical Parameters
PropertyValue RangeReference
Cation Exchange Capacity (CEC) 67 - 135 meq/100g[6]
Specific Surface Area (BET) 12.7 - 545 m²/g[7][8]
Swelling Index Variable, generally lower than montmorillonite[9]
Density 2 - 3 g/cm³[5]
Hardness (Mohs scale) 1 - 2[5]

Experimental Protocols for Characterization

Accurate characterization of this compound is crucial for its application. The following sections detail the standard experimental protocols for its analysis.

X-ray Diffraction (XRD)

Objective: To identify the mineralogical composition and determine the crystal structure of this compound.

Methodology:

  • Sample Preparation:

    • Gently crush the bulk bentonite sample.

    • Remove organic matter by treating with 3% hydrogen peroxide.

    • Disperse the sample in deionized water using an ultrasonic bath.

    • Separate the <2 µm clay fraction by centrifugation.

    • Prepare both random and oriented mounts. For oriented mounts, deposit the clay suspension onto a glass slide or filter membrane.[10]

  • Instrumental Analysis:

    • Use a powder X-ray diffractometer with CuKα radiation.

    • Scan the random mount over a 2θ range of 5-70° to identify all mineral phases.

    • Scan the oriented mount over a 2θ range of 2-35°.

    • To test for swelling, solvate the oriented slide with ethylene glycol or glycerol and re-scan. This compound will show a characteristic expansion of the basal spacing (d₀₀₁).[11]

  • Data Interpretation:

    • Identify the characteristic diffraction peaks of this compound. The (001) peak is particularly important for observing swelling behavior.

    • The position of the (060) peak can help distinguish between dioctahedral (like this compound) and trioctahedral smectites.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify functional groups and characterize the chemical bonds within the this compound structure.

Methodology:

  • Sample Preparation:

    • Dry the purified clay sample to remove adsorbed water.

    • Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 200 mg of dry KBr and pressing it into a transparent disk.[12]

    • Alternatively, attenuated total reflectance (ATR) can be used for rapid, non-destructive analysis.[9]

  • Instrumental Analysis:

    • Record the FTIR spectrum in the mid-IR range (4000-400 cm⁻¹).

  • Data Interpretation:

    • Identify characteristic absorption bands for this compound, including:

      • ~3620 cm⁻¹: Al-OH stretching vibrations.

      • ~1030 cm⁻¹: Si-O stretching vibrations.

      • ~915 cm⁻¹: Al-Al-OH bending vibrations.

      • Bands in the 3400 cm⁻¹ and 1630 cm⁻¹ regions correspond to adsorbed water.[13]

Transmission Electron Microscopy (TEM)

Objective: To observe the morphology, particle size, and layered structure of this compound at the nanoscale.

Methodology:

  • Sample Preparation:

    • Disperse the clay sample in a solvent (e.g., deionized water or ethanol) using ultrasonication.

    • Deposit a drop of the dilute suspension onto a carbon-coated copper grid and allow it to dry.[6]

    • For cross-sectional imaging of the layered structure, ultramicrotomy or focused ion beam (FIB) milling of resin-embedded samples is required.[14]

  • Instrumental Analysis:

    • Operate the TEM at a suitable accelerating voltage.

    • Acquire bright-field images to observe the overall morphology and selected area electron diffraction (SAED) patterns to assess crystallinity.

    • High-resolution TEM (HRTEM) can be used to visualize the lattice fringes of the clay layers.

  • Data Interpretation:

    • This compound typically appears as thin, irregular flakes or lamellae.

    • HRTEM images can reveal the stacking of the silicate layers.

This compound in Drug Development

The unique properties of this compound, such as its high cation exchange capacity and large surface area, make it an attractive candidate for applications in drug delivery.

Mechanism of Drug Loading and Release

This compound can act as a carrier for various drug molecules. The primary mechanism for loading cationic drugs is through ion exchange with the naturally occurring cations (e.g., Na⁺, Ca²⁺) in the interlayer space. Neutral or anionic drugs can be adsorbed onto the clay surface or intercalated within the layers through other interactions, such as hydrogen bonding or van der Waals forces. The release of the drug can be controlled by factors such as the pH of the surrounding medium and the presence of other ions.

A promising application is the use of organo-modified beidellites for the removal of anti-inflammatory drugs like diclofenac and ibuprofen from aqueous solutions.[14]

Experimental Workflow: Preparation of Drug-Loaded this compound

The following diagram illustrates a typical workflow for the preparation and characterization of a drug-beidellite composite for oral drug delivery.

Drug_Beidellite_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval In Vitro Evaluation This compound This compound Clay Purification Purification This compound->Purification Intercalation Intercalation/ Adsorption Purification->Intercalation Drug_Solution Drug Solution Drug_Solution->Intercalation Composite Drug-Beidellite Composite Intercalation->Composite XRD XRD Composite->XRD Structural Analysis FTIR FTIR Composite->FTIR Functional Group Analysis TEM TEM Composite->TEM Morphological Analysis Drug_Loading Drug Loading Quantification Composite->Drug_Loading Efficacy Assessment Dissolution Dissolution Studies Composite->Dissolution Drug Release Profile Release_Kinetics Release Kinetics Modeling Dissolution->Release_Kinetics

Workflow for Drug-Beidellite Composite Preparation.
Nanoparticle-Based Drug Delivery to Cancer Cells

While specific signaling pathways directly modulated by this compound are not well-documented, its use as a nanoparticle carrier for anticancer drugs aligns with general principles of nanoparticle-based drug delivery. The following diagram illustrates the passive targeting of a tumor by drug-loaded nanoparticles via the Enhanced Permeability and Retention (EPR) effect and subsequent cellular uptake.

Nanoparticle_Drug_Delivery cluster_bloodstream Bloodstream cluster_tumor Tumor Microenvironment Nanoparticle Drug-Loaded Nanoparticle Leaky_Vasculature Leaky Tumor Vasculature Nanoparticle->Leaky_Vasculature EPR Effect Tumor_Cell Cancer Cell Leaky_Vasculature->Tumor_Cell Accumulation Endocytosis Endocytosis Tumor_Cell->Endocytosis Internalization Drug_Release Drug Release Endocytosis->Drug_Release Intracellular Trafficking Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Hydrothermal Alteration and Beidellite Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrothermal alteration, a process involving the interaction of hot aqueous fluids with rocks, is a fundamental geological phenomenon responsible for the formation of a wide range of minerals, including various clay species. Among these, beidellite, a dioctahedral smectite, is of significant interest due to its swelling properties, cation exchange capacity, and potential applications in fields ranging from geothermal energy exploration to drug delivery systems. This technical guide provides an in-depth overview of the core principles governing hydrothermal alteration leading to this compound formation. It synthesizes quantitative data from key experimental studies, details common experimental protocols for its synthesis and characterization, and visualizes the critical pathways and workflows involved.

Introduction to Hydrothermal Alteration and this compound

Hydrothermal alteration encompasses the chemical and mineralogical changes in rocks due to the circulation of heated water.[1] These fluids, often enriched in dissolved minerals, facilitate the transformation of primary rock-forming minerals into a suite of secondary minerals, including clays, zeolites, and sulfides. The specific mineral assemblage that forms is a function of various physicochemical parameters, most notably temperature, pressure, fluid composition (including pH), and the composition of the host rock.

This compound is a 2:1 layered silicate clay mineral belonging to the smectite group. Its structure consists of an octahedral alumina sheet sandwiched between two tetrahedral silica sheets.[2] A key characteristic of this compound is the substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheets, which creates a net negative layer charge that is balanced by interlayer cations (e.g., Na⁺, Ca²⁺).[3][4] This layer charge and the nature of the interlayer cations are responsible for its ability to swell and exchange ions. In hydrothermal systems, this compound is often found as an alteration product of volcanic glass and feldspars and can serve as an indicator of specific alteration facies.[5]

Physicochemical Conditions of this compound Formation

The formation and stability of this compound are constrained by a specific range of temperature, pressure, and fluid pH. Experimental studies have provided valuable quantitative data on these parameters.

Temperature and Pressure

Hydrothermal synthesis experiments have successfully produced this compound across a range of temperatures and pressures. Synthesis is often achieved at temperatures between 275°C and 475°C and pressures from 0.2 to 5 kbar.[6] One study reported an optimum yield of Na-beidellite at 400°C and 1 kbar after 20 days.[6] Below 275°C, kaolinite tends to be the more stable crystalline phase, while at temperatures exceeding 500°C, this compound may transform into other minerals like paragonite and quartz.[6] Another study successfully synthesized Na-beidellite at 350°C and 1 kbar.[7][8] The transformation of dickite to this compound has been achieved at 290°C under a pressure of 70 kgf/cm².[9]

pH of the Hydrothermal Fluid

The pH of the reacting fluid is a critical factor influencing the formation of this compound. Synthesis is typically successful in neutral to alkaline conditions. One study reported the growth of Na-beidellite in NaOH solutions with a pH ranging from 7.5 to 13.5.[7][8] Optimal crystallinity was observed at a pH of 9 and 10.[7] In acidic conditions, other clay minerals such as kaolinite are more likely to form.[10]

Quantitative Data on this compound Synthesis

The following tables summarize quantitative data from various experimental studies on the hydrothermal synthesis of this compound.

Table 1: Experimental Conditions for Hydrothermal Synthesis of this compound

Precursor MaterialTemperature (°C)Pressure (kbar)pHDurationResulting PhaseReference
Stoichiometric Gel275 - 4750.2 - 5Not specifiedUp to 20 daysNa-beidellite[6]
Gel (0.35Na₂O·2.35Al₂O₃·7.3SiO₂)35017.5 - 13.55 - 20 daysNa-beidellite[7][8]
Dickite2900.07Not specified72 hoursThis compound[9]
Halloysite/Kaolinite with Na₂SiO₃·9H₂ONot specifiedNot specifiedMildly alkalineNot specifiedThis compound[3][4]

Table 2: Chemical Composition of Starting Materials and Synthesized this compound

StudyStarting Material CompositionSynthesized this compound FormulaCation Exchange Capacity (meq/100g)Reference
Kloprogge et al. (1990)Gel: 0.35Na₂O·2.35Al₂O₃·7.3SiO₂Na₀.₆₈Al₄.₇₀Si₇.₃₂O₂₀(OH)₄ (from microprobe)70[7]
Eberl et al. (1976)Synthetic this compoundAl₂Si₃.₆₆Al₀.₃₄O₁₀(OH)₂K₀.₃₄Not specified[1]
He et al. (2017)Halloysite or Kaolinite + Si sourceNot specified (Si/Al ratio close to this compound)Not specified[3][4]
Kim et al. (2005)DickiteNa₀.₅Al₂.₅Si₃.₅O₁₀(OH)₂116-118[9]

Experimental Protocols

The synthesis and characterization of this compound under hydrothermal conditions involve a series of well-defined experimental procedures.

Hydrothermal Synthesis of this compound from a Gel

This protocol is based on the methodology described by Kloprogge et al. (1990).[7]

  • Gel Preparation: A gel with a specific chemical composition (e.g., 0.35Na₂O·2.35Al₂O₃·7.3SiO₂) is prepared. This typically involves the hydrolysis and condensation of appropriate silica and alumina precursors in a basic solution (e.g., NaOH).

  • Hydrothermal Reaction: A precise amount of the dried gel powder (e.g., 30 mg) and deionized water (e.g., 30 µL) are sealed in a noble metal capsule (e.g., gold or platinum) to prevent reaction with the container.

  • Autoclave Treatment: The sealed capsule is placed in a high-pressure autoclave. The autoclave is heated to the desired temperature (e.g., 350°C) and pressurized to the target pressure (e.g., 1 kbar).

  • Reaction Duration: The reaction is allowed to proceed for a specified duration, which can range from several days to weeks, to ensure the crystallization of this compound.

  • Quenching and Product Recovery: After the reaction period, the autoclave is rapidly cooled (quenched) to room temperature to stop the reaction and preserve the synthesized phases. The solid product is then carefully recovered from the capsule, washed with deionized water to remove any soluble residues, and dried at a low temperature (e.g., 60°C).

Transformation of Kaolinite to this compound

This protocol is adapted from the study by He et al. (2017).[3][4]

  • Starting Materials: A mixture of a 1:1 clay mineral such as kaolinite or halloysite and a silica source (e.g., Na₂SiO₃·9H₂O) is prepared in deionized water. The solution is typically mildly alkaline.

  • Hydrothermal Treatment: The suspension is placed in a Teflon-lined stainless steel autoclave. The autoclave is sealed and heated to the desired reaction temperature for a specific duration.

  • Product Separation and Purification: After cooling, the solid product is separated from the solution by centrifugation, washed repeatedly with deionized water, and dried.

Characterization Techniques

The synthesized products are subjected to a suite of analytical techniques to confirm the formation of this compound and to determine its physicochemical properties.

  • X-ray Diffraction (XRD): Used to identify the crystalline phases present in the product and to determine the basal spacing (d₀₀₁) of the smectite, which is indicative of its swelling behavior.[3][9]

  • Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the vibrational modes of the structural OH groups and the Si-O and Al-O bonds, which helps to distinguish this compound from other clay minerals.[3][9]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to observe the morphology and texture of the synthesized clay particles.[9]

  • Energy Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM or TEM, this technique is used to determine the elemental composition of the synthesized material.[3]

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These methods are used to study the dehydration and dehydroxylation behavior of the clay, which are characteristic for different smectite species.[7]

  • Cation Exchange Capacity (CEC) Measurement: Quantifies the ability of the this compound to exchange interlayer cations, a key property for many of its applications.[7][9]

Visualizing this compound Formation

The following diagrams, created using the DOT language, illustrate the key pathways and workflows in this compound formation through hydrothermal alteration.

Hydrothermal_Alteration_Pathway cluster_precursors Precursor Materials cluster_process Hydrothermal Alteration cluster_products Alteration Products Volcanic_Glass Volcanic Glass Alteration Interaction with Hot Aqueous Fluids (High T, P, specific pH) Volcanic_Glass->Alteration Feldspars Feldspars Feldspars->Alteration Kaolinite Kaolinite/ Halloysite Kaolinite->Alteration + Si source This compound This compound Alteration->this compound

Pathways of this compound formation from various precursor materials.

Hydrothermal_Experiment_Workflow Start Start Prep 1. Prepare Precursor (Gel or Mineral Mixture) Start->Prep Seal 2. Seal in Reaction Vessel (e.g., Gold Capsule) Prep->Seal React 3. Hydrothermal Treatment (Autoclave at set T and P) Seal->React Quench 4. Quench Reaction React->Quench Recover 5. Recover and Purify Product (Wash and Dry) Quench->Recover Characterize 6. Characterize Product (XRD, FTIR, SEM, etc.) Recover->Characterize End End Characterize->End

A typical workflow for a hydrothermal synthesis experiment.

Conclusion

The formation of this compound through hydrothermal alteration is a complex process governed by a delicate interplay of temperature, pressure, fluid chemistry, and precursor mineralogy. This guide has provided a consolidated overview of the quantitative conditions required for this compound synthesis, detailed the experimental protocols for its laboratory preparation, and visualized the key transformation pathways. For researchers in geology, materials science, and drug development, a thorough understanding of these principles is crucial for both interpreting natural hydrothermal systems and for the controlled synthesis of this compound for various technological applications. The continued study of this compound formation will undoubtedly lead to new insights into geological processes and pave the way for novel material designs.

References

A Comprehensive Technical Guide to the Initial Characterization of Synthetic Na-Beidellite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental techniques and experimental protocols for the initial characterization of synthetic sodium (Na)-beidellite, a dioctahedral smectite clay. A thorough understanding of the physicochemical properties of synthetic Na-beidellite is crucial for its application in various fields, including catalysis, materials science, and particularly in drug development as an excipient or active ingredient carrier.

Synthesis Overview

Synthetic Na-beidellite is typically produced via hydrothermal methods from a gel of a specific chemical composition. A common method involves preparing a gel with a composition such as 0.35Na₂O·2.35Al₂O₃·7.3SiO₂.[1][2][3] This gel is then subjected to hydrothermal treatment in NaOH solutions at controlled pH (typically between 7.5 and 13.5), pressure (e.g., 1 kbar), and temperature (e.g., 350°C).[1][2][3] The synthesis of smectites, including this compound, can be achieved under moderate hydrothermal conditions (100-1000°C and pressures up to several kilobars), which has proven to be a successful approach for obtaining high-purity phases.[4]

Physicochemical Characterization

A multi-faceted approach is essential for the comprehensive characterization of synthetic Na-beidellite. The following sections detail the key analytical techniques and the expected quantitative data.

Structural and Morphological Analysis

2.1.1. X-Ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying the crystalline structure and phase purity of synthetic Na-beidellite. It provides information on the unit cell parameters and the basal spacing (d₀₀₁), which is indicative of the interlayer spacing.

Table 1: Unit Cell Parameters and Basal Spacing of Synthetic Na-Beidellite

ParameterValue (Å)Reference
a5.18[1][2][3]
b8.96[1][2][3]
c12.54[1][2][3]
Basal Spacing (d₀₀₁)12.54[3]
Basal Spacing (dehydrated at 55°C)9.98[1][2][3]

2.1.2. Electron Microscopy (SEM & TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology and particle size of the synthesized Na-beidellite. SEM analysis typically reveals flake-like crystallites, often forming characteristic honeycomb textures.[5] TEM can provide more detailed information on the particle size distribution and the layered structure of the clay.

2.1.3. Cation Exchange Capacity (CEC)

The Cation Exchange Capacity (CEC) is a critical parameter that quantifies the ability of the this compound to exchange cations, which is vital for its application in drug delivery.

Table 2: Cation Exchange Capacity of Synthetic Na-Beidellite

ParameterValue (meq/100 g)Reference
Cation Exchange Capacity70[1][2][3]
Spectroscopic Analysis

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Na-beidellite structure. The spectra can confirm the presence of Si-O, Al-O, and O-H bonds, providing insight into the mineral's composition and structure.

Table 3: Characteristic FTIR Absorption Bands for Synthetic Na-Beidellite

Wavenumber (cm⁻¹)AssignmentReference
~3630Al-OH stretching vibrations[1]
~1635H-O-H bending vibration of adsorbed water[6]
~1080Si-O-Si stretching vibrations[1]
~935Al-Al-OH bending vibrations[1]
~540Si-O-Al bending vibrations[1]
~470Si-O-Si bending vibrations[1]
Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the dehydration and dehydroxylation processes of Na-beidellite. These analyses provide information on the thermal stability and the nature of water associated with the clay.

Table 4: Thermal Properties of Synthetic Na-Beidellite

ParameterTemperature Range (°C)Weight Loss (%)DescriptionReference
Dehydration~5540Reversible loss of interlayer and adsorbed water[1][2][3]
Dehydroxylation600 - 6302.6 (based on water-free sample)Loss of structural hydroxyl groups[3]
Recrystallization>1100-Formation of mullite (Al₆Si₂O₁₃) and cristobalite (SiO₂)[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible characterization of synthetic Na-beidellite.

X-Ray Diffraction (XRD)
  • Instrument: A standard powder X-ray diffractometer equipped with a goniometer.

  • Radiation: CuKα radiation (λ = 1.5405 Å) is commonly used.[7]

  • Sample Preparation: The synthetic Na-beidellite powder is typically mounted on a sample holder. For analysis of oriented samples to enhance basal reflections, a clay slurry is deposited on a glass slide and allowed to dry.

  • Data Collection: Scans are typically performed over a 2θ range of 3° to 70° with a step size of 1°(2θ)/min.[7]

  • Data Analysis: The resulting diffraction pattern is used to identify the mineral phase by comparing it to standard diffraction patterns. Unit cell parameters can be calculated using least-squares refinement programs.

Scanning Electron Microscopy (SEM)
  • Instrument: A standard scanning electron microscope.

  • Sample Preparation: The dry powder of synthetic Na-beidellite is mounted on an aluminum stub using conductive carbon tape. The sample is then sputter-coated with a conductive material, such as gold or carbon, to prevent charging under the electron beam.

  • Imaging: The sample is imaged at various magnifications to observe the particle morphology and surface texture. Energy-dispersive X-ray spectroscopy (EDX) can be coupled with SEM to perform elemental analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument: A Fourier-transform infrared spectrometer.

  • Sample Preparation: The KBr pellet method is commonly used. A small amount of the dried Na-beidellite sample is mixed with spectroscopic grade KBr powder and pressed into a thin, transparent pellet.

  • Data Collection: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[8]

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the characteristic functional groups of this compound.

Thermal Analysis (TGA/DTA)
  • Instrument: A simultaneous thermal analyzer (TGA/DTA).

  • Sample Preparation: A small, accurately weighed amount of the synthetic Na-beidellite is placed in a crucible (e.g., alumina or platinum).

  • Analysis Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., static air or flowing nitrogen).[9]

  • Data Analysis: The TGA curve plots the percentage weight loss as a function of temperature, while the DTA curve shows the difference in temperature between the sample and a reference material, indicating endothermic or exothermic transitions.

Visualizations

Experimental Workflow for Characterization

Experimental Workflow for Na-Beidellite Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Output Gel Precursor Gel (Na₂O-Al₂O₃-SiO₂) Hydrothermal Hydrothermal Treatment Gel->Hydrothermal Controlled P, T, pH Product Synthetic Na-Beidellite Hydrothermal->Product XRD XRD Product->XRD SEM_TEM SEM/TEM Product->SEM_TEM FTIR FTIR Product->FTIR Thermal Thermal Analysis (TGA/DTA) Product->Thermal CEC CEC Measurement Product->CEC XRD_Data Unit Cell Parameters, Basal Spacing XRD->XRD_Data SEM_TEM_Data Morphology, Particle Size SEM_TEM->SEM_TEM_Data FTIR_Data Functional Groups FTIR->FTIR_Data Thermal_Data Dehydration, Dehydroxylation Thermal->Thermal_Data CEC_Data Cation Exchange Capacity CEC->CEC_Data

Caption: Workflow for the synthesis and characterization of Na-beidellite.

Logical Relationship of Characterization Techniques

Logical Relationship of Characterization Techniques cluster_structure Structural Properties cluster_morphology Morphological Properties cluster_composition Compositional Properties cluster_stability Thermal Stability XRD XRD Basal_Spacing Basal Spacing XRD->Basal_Spacing Unit_Cell Unit Cell XRD->Unit_Cell SEM SEM Particle_Shape Particle Shape SEM->Particle_Shape TEM TEM Particle_Size Particle Size TEM->Particle_Size FTIR FTIR Functional_Groups Functional Groups FTIR->Functional_Groups CEC CEC Surface_Charge Surface Charge CEC->Surface_Charge TGA_DTA TGA/DTA Dehydration Dehydration TGA_DTA->Dehydration Dehydroxylation Dehydroxylation TGA_DTA->Dehydroxylation Na_this compound Synthetic Na-Beidellite Na_this compound->XRD Na_this compound->SEM Na_this compound->TEM Na_this compound->FTIR Na_this compound->CEC Na_this compound->TGA_DTA

Caption: Interrelation of characterization techniques for Na-beidellite.

References

Unveiling Beidellite: A Technical Guide to its Discovery and Type Locality

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the foundational characterization of the clay mineral beidellite, including its initial discovery, type locality, and the experimental protocols of the era that defined it.

Introduction

This compound, a dioctahedral smectite clay mineral, plays a significant role in various scientific and industrial fields, including catalysis, materials science, and as an excipient in pharmaceutical formulations. Understanding its fundamental properties begins with an examination of its initial discovery and the methods used for its characterization. This technical guide provides an in-depth look at the historical context of this compound's discovery, its type locality, and a detailed summary of the early 20th-century experimental techniques employed in its identification.

Discovery and Type Locality

The mineral this compound was first described and named in 1925 by Esper S. Larsen and Edgar T. Wherry.[1] The name is derived from its type locality, Beidell, in the Crystal Hill Mining District of Saguache County, Colorado, USA.[1] The original material was found as a clay gouge composed of minute micaceous plates.[1] In a concurrent publication in the same journal issue, Clarence S. Ross and Earl V. Shannon detailed the chemical and optical properties of this new mineral.[1]

The type material from Beidell, Colorado (R4761), along with a sample from the Black Jack mine in Idaho (R4762), are conserved at the National Museum of Natural History in Washington, D.C., USA.[1] It is noteworthy that the material from the type locality was later determined to be a mixture in part.[1]

Physicochemical and Crystallographic Data

The initial and subsequent analyses of this compound have established its key physicochemical and crystallographic properties. This data is crucial for its identification and for understanding its behavior in various applications.

PropertyValueReference
Chemical Formula (Na,Ca0.5)0.3Al2((Si,Al)4O10)(OH)2·nH2O[1]
Crystal System Monoclinic[1]
Color White, reddish, brownish-grey[1]
Lustre Waxy to vitreous[1]
Hardness (Mohs) 1.5 - 2[1]
Specific Gravity 2 - 3 (depending on hydration)[1]
Cleavage Perfect on {001}
Optical Class Biaxial (-)[1]
Refractive Indices α = 1.494, β and γ = 1.536[1]
2V Angle 9° - 16°[1]

Experimental Protocols of the Early 20th Century

The characterization of this compound in 1925 relied on the established analytical techniques of the era. While the original papers provide a summary of the findings, the detailed step-by-step protocols were often based on standard laboratory practices of the time. The following sections outline the likely methodologies employed.

Wet-Chemical Analysis for Silicates

The determination of the chemical formula of a silicate mineral like this compound in the early 20th century was a meticulous process involving the dissolution of the mineral followed by the sequential precipitation and gravimetric or volumetric analysis of its constituent elements.

Methodology:

  • Sample Preparation: The mineral sample was finely ground to a powder to ensure complete dissolution.

  • Fusion and Dissolution: A known weight of the powdered mineral was fused with a flux, typically sodium carbonate (Na2CO3), in a platinum crucible at high temperatures. This process breaks down the silicate structure. The resulting fused mass was then dissolved in a mineral acid, such as hydrochloric acid (HCl).

  • Silica Determination: The acidic solution was carefully evaporated to dryness to dehydrate the silicic acid, rendering it insoluble. The residue was then treated with dilute acid and hot water, and the insoluble silica (SiO2) was separated by filtration, ignited, and weighed.

  • R2O3 Group Precipitation: To the filtrate from the silica determination, an agent like ammonium hydroxide was added to precipitate the hydroxides of the "R2O3 group," which includes aluminum (Al2O3) and iron (Fe2O3). This precipitate was filtered, ignited, and weighed.

  • Individual Component Analysis: The precipitated R2O3 group could be further analyzed to separate and quantify iron and aluminum. Other elements like calcium, magnesium, sodium, and potassium were determined from the remaining filtrate through a series of selective precipitation and weighing steps. Water content was typically determined by heating the sample and measuring the weight loss.

Optical Mineralogy with a Petrographic Microscope

The petrographic microscope was a cornerstone of mineral identification in the 1920s. It utilizes polarized light to determine the optical properties of minerals, which are diagnostic of their crystal structure.

Methodology:

  • Sample Preparation: A thin section of the rock containing the mineral or a grain mount of the isolated mineral was prepared. For a grain mount, the mineral fragments were immersed in an oil with a known refractive index on a glass slide.

  • Observation in Plane-Polarized Light (PPL): The lower polarizer was inserted to observe properties such as color and pleochroism (change in color with rotation of the stage). The relief of the mineral was also noted, which is a measure of the difference in refractive index between the mineral and the mounting medium.

  • Observation in Cross-Polarized Light (XPL): The upper polarizer (analyzer) was inserted to observe interference colors, which are related to the mineral's birefringence (the difference between the highest and lowest refractive indices). The extinction angle, the angle between a crystallographic direction and the direction of light extinction, was measured by rotating the stage.

  • Conoscopic Observation: By using a condensing lens and a Bertrand lens, an interference figure could be observed. The nature of this figure (e.g., a uniaxial or biaxial cross) and the optic sign provided further diagnostic information about the mineral's crystal system and orientation.

  • Refractive Index Determination (Immersion Method): For grain mounts, the refractive index of the mineral was precisely determined by comparing it to a series of immersion oils with calibrated refractive indices. The Becke line test was used to determine whether the mineral or the oil had a higher refractive index.

Signaling Pathways and Logical Relationships

The classification of this compound within the silicate mineral group follows a hierarchical structure based on its crystal structure. This relationship can be visualized as a logical pathway.

beidellite_classification silicates Silicates phyllosilicates Phyllosilicates (Sheet Silicates) silicates->phyllosilicates smectite_group Smectite Group phyllosilicates->smectite_group This compound This compound smectite_group->this compound montmorillonite Montmorillonite smectite_group->montmorillonite saponite Saponite smectite_group->saponite nontronite Nontronite smectite_group->nontronite hectorite Hectorite smectite_group->hectorite

Classification of this compound

An experimental workflow for the characterization of a new mineral in the 1920s would have followed a systematic progression from initial observation to detailed analysis.

mineral_characterization_workflow start Field Observation & Sample Collection physical_props Macroscopic Physical Property Examination (Color, Lustre, Hardness) start->physical_props optical_mineralogy Optical Mineralogy (Petrographic Microscope) physical_props->optical_mineralogy chemical_analysis Wet-Chemical Analysis physical_props->chemical_analysis data_synthesis Data Synthesis & Formula Calculation optical_mineralogy->data_synthesis chemical_analysis->data_synthesis naming Naming & Publication data_synthesis->naming

1920s Mineral Characterization Workflow

Conclusion

The discovery and initial characterization of this compound were significant contributions to mineralogy, accomplished through the meticulous application of the analytical techniques of the time. While modern methods such as X-ray diffraction provide more detailed structural information, the foundational data obtained by Larsen, Wherry, Ross, and Shannon through wet-chemical analysis and optical mineralogy accurately established this compound as a distinct mineral species. This historical context is essential for a complete understanding of this important clay mineral.

References

understanding the smectite group of clay minerals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Smectite Group of Clay Minerals for Researchers, Scientists, and Drug Development Professionals

Introduction to the Smectite Group

The smectite group of clay minerals represents a class of 2:1 phyllosilicates characterized by their layered structure, significant cation exchange capacity, and swelling properties. These minerals are composed of a central octahedral sheet, typically rich in aluminum or magnesium, sandwiched between two tetrahedral silica sheets.[1] Isomorphic substitution within these sheets results in a net negative charge, which is balanced by exchangeable cations located in the interlayer space, such as Na+, Ca2+, Mg2+, and K+.[2][3] This unique structure is responsible for their distinctive properties, including a large and chemically active surface area and the ability to intercalate water and organic molecules.[4]

The smectite group is broadly divided into two subgroups based on the composition of the octahedral sheet: dioctahedral and trioctahedral.[5] The principal members of the dioctahedral subgroup are montmorillonite, beidellite, and nontronite, while the trioctahedral subgroup includes saponite and hectorite.[6] These minerals are commonly formed from the weathering of volcanic ash and rocks and are found in soils, sediments, and various geological deposits.[7] Their unique physicochemical properties make them highly valuable in a wide range of industrial and pharmaceutical applications, from drilling fluids and catalysts to drug delivery systems and pharmaceutical excipients.[8][9]

Classification and Structure

The fundamental building block of a smectite mineral is a 2:1 layer, consisting of one octahedral sheet fused between two tetrahedral sheets.[1] Variations in the chemical composition of these sheets, primarily through isomorphic substitution, differentiate the various minerals within the group.

  • Dioctahedral Smectites : In these minerals, two-thirds of the octahedral sites are occupied, typically by trivalent cations like Al³⁺.

    • Montmorillonite : The negative charge originates primarily from the substitution of Mg²⁺ for Al³⁺ in the octahedral sheet.[2]

    • This compound : The layer charge arises mainly from the substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheets.

    • Nontronite : This is an iron-rich smectite where Fe³⁺ is the dominant cation in the octahedral sheet.

  • Trioctahedral Smectites : All available octahedral sites are occupied, usually by divalent cations like Mg²⁺.

    • Saponite : The layer charge is primarily due to substitution in the tetrahedral sheets.

    • Hectorite : The charge originates from the substitution of Li⁺ for Mg²⁺ in the octahedral sheet.[5]

The net negative charge resulting from these substitutions, typically ranging from 0.2 to 0.6 per formula unit, is balanced by hydrated cations in the interlayer space.[5] These interlayer cations are readily exchangeable, giving smectites their characteristic high cation exchange capacity (CEC). The weak bonding between the layers allows for the intercalation of water and other polar molecules, leading to the swelling behavior for which these clays are well known.

cluster_dioctahedral Dioctahedral Smectites cluster_trioctahedral Trioctahedral Smectites Montmorillonite Montmorillonite Dioctahedral Dioctahedral Montmorillonite->Dioctahedral This compound This compound This compound->Dioctahedral Nontronite Nontronite Nontronite->Dioctahedral Smectite Group Smectite Group Dioctahedral->Smectite Group Saponite Saponite Trioctahedral Trioctahedral Saponite->Trioctahedral Hectorite Hectorite Hectorite->Trioctahedral Trioctahedral->Smectite Group

Classification of the Smectite Group

Quantitative Properties of Smectite Minerals

The utility of smectite clays in various scientific and industrial fields is dictated by their quantitative physicochemical properties. The following tables summarize key quantitative data for the principal members of the smectite group.

MineralSubgroupTypical Cation Exchange Capacity (meq/100g)
MontmorilloniteDioctahedral80 - 150[10]
This compoundDioctahedral50 - 90
NontroniteDioctahedral60 - 120[11]
SaponiteTrioctahedral70 - 100[7]
HectoriteTrioctahedral50 - 150
Table 1: Cation Exchange Capacity (CEC) of Common Smectite Minerals
MineralTypical Specific Surface Area (m²/g)
Montmorillonite30 - 150 (BET, N₂)[12][13]; up to 800 (theoretical total)
This compound10 - 80 (BET, N₂)[3]
Nontronite10 - 80 (BET, N₂)[3]
Saponite20 - 80 (BET, N₂)[6][14]
Hectorite200 - 400 (BET, N₂)[5][15]
Table 2: Specific Surface Area of Common Smectite Minerals
MineralSwelling Capacity
MontmorilloniteHigh to very high, especially Na-montmorillonite[2]
This compoundModerate to high[16]
NontroniteLow to moderate
SaponiteModerate
HectoriteHigh
Table 3: Qualitative Swelling Capacity of Common Smectite Minerals

Applications in Drug Development

Smectite clays have garnered significant interest in the pharmaceutical industry due to their excellent biocompatibility, high surface area, and charged nature. These properties make them suitable for a variety of applications, particularly in drug delivery.[8]

Drug Delivery Systems

Smectites can act as excipients in drug formulations, serving as binders, disintegrants, and suspending agents.[8] More advanced applications involve their use as carriers for controlled and targeted drug release. The mechanism of drug loading onto smectites often involves cation exchange, where cationic drug molecules replace the native interlayer cations.[17] The release of the drug can then be triggered by a change in the ionic environment, such as in the gastrointestinal tract.[13][15]

cluster_loading Drug Loading cluster_release Drug Release Smectite Smectite Clay (with Interlayer Cations) Intercalation Intercalation via Cation Exchange Smectite->Intercalation Drug Cationic Drug in Solution Drug->Intercalation LoadedSmectite Drug-Loaded Smectite Intercalation->LoadedSmectite Forms Release Drug Release via Ion Exchange LoadedSmectite->Release GIT Gastrointestinal Tract (High Cation Concentration) GIT->Release FreeDrug Free Drug for Therapeutic Action Release->FreeDrug Releases Start Start Formulation Formulate Drug with Smectite Carrier Start->Formulation Administration Oral Administration Formulation->Administration Gastric Transit through Stomach (Low pH) Administration->Gastric Intestinal Entry into Intestine (Higher pH, High Cation Concentration) Gastric->Intestinal Release Controlled Drug Release via Ion Exchange Intestinal->Release Absorption Drug Absorption into Systemic Circulation Release->Absorption End End Absorption->End

References

An In-depth Technical Guide to the Natural Sources and Distribution of Beidellite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beidellite, a member of the smectite group of clay minerals, is a hydrated aluminosilicate with significant potential in various scientific and industrial applications, including drug delivery, due to its high surface area and cation exchange capacity. This technical guide provides a comprehensive overview of the natural sources, global distribution, and physicochemical properties of this compound. It further details the standard experimental protocols for its characterization, offering a valuable resource for researchers and professionals in materials science and drug development.

Natural Sources and Geological Formation

This compound is a relatively common clay mineral found worldwide in various geological environments.[1] It primarily forms as a secondary mineral resulting from the weathering and alteration of primary rock-forming minerals.

Formation Mechanisms:

  • Weathering of Igneous Rocks: this compound is a common product of the weathering of basic and ultrabasic igneous rocks.[1]

  • Hydrothermal Alteration: It can also form through the hydrothermal alteration of plagioclase feldspars in hydrothermal deposits, including porphyry copper systems.[1][2]

  • Alteration of Volcanic Ash: The alteration of eruptive igneous rocks, particularly volcanic ash and tuffs, in aqueous environments is a significant source of this compound, often leading to the formation of bentonite clays, of which this compound is a major constituent.[1][3]

  • Soil Formation: this compound is frequently found in soils, particularly those derived from mafic rocks.[4]

Associated Minerals:

This compound is commonly found in association with other clay and silicate minerals, including:

  • Montmorillonite[4]

  • Illite[5]

  • Kaolinite[4]

  • Saponite[1]

  • Quartz[4]

  • Feldspars (Plagioclase, Orthoclase)[4]

  • Muscovite[4]

  • Allophane[4]

Global Distribution

This compound is widespread globally, although pure, well-characterized deposits are less common.[4] Notable occurrences have been reported in:

  • North America:

    • USA: The type locality for this compound is Beidell, Saguache County, Colorado.[2] Other significant deposits are found in the Black Jack mine, Owyhee County, Idaho, and various locations in Arizona and California.[4] The DeLamar Mine and Florida Mountain area in Idaho are also sources of this compound and mixed-layer illite-beidellite.[5]

    • Mexico: Princess mine, Namiquipa, Chihuahua.[4]

  • Europe:

    • France: Sibert, Rhône.[4]

    • Germany: Unterrupsroth, Bavaria.[4]

    • Ukraine: Velka Kopan, Khust.[4]

  • Asia:

    • Iraq: Found in soils of various geological formations, where it is believed to be inherited from the parent material or formed from the transformation of illite.[6]

Physicochemical Properties of this compound

The physicochemical properties of this compound can vary depending on its specific chemical composition and the geological conditions of its formation.

Chemical Composition

The ideal chemical formula for this compound is (Na,Ca₀.₅)₀.₃Al₂(Si,Al)₄O₁₀(OH)₂·nH₂O.[7][8] The key feature distinguishing it from montmorillonite is the location of the layer charge, which in this compound is primarily in the tetrahedral sheets due to the substitution of Al³⁺ for Si⁴⁺. Common impurities include Ti, K, Mg, and Fe.[1]

Table 1: Chemical Composition of this compound from Various Locations (% weight)

OxideBlack Jack Mine, Idaho, USA[5]Velka Kopan, Ukraine[5]DeLamar Mine Area, Idaho, USA[9]Synthetic Na-Beidellite[10]
SiO₂45.3245.83Not Reported56.76
Al₂O₃27.8422.7928 - 3330.96
Fe₂O₃0.705.71Not ReportedNot Reported
FeO0.28Not ReportedNot ReportedNot Reported
MgO0.160.86< 1.0Not Reported
CaO2.761.41Predominantly CaNot Reported
Na₂O0.100.16< 0.52.44
K₂O0.120.09Predominantly KNot Reported
TiO₂Not Reported0.46Not ReportedNot Reported
H₂O⁺14.489.79Not Reported9.84
H₂O⁻8.1612.55Not ReportedNot Reported
Total 99.64 99.93 --
Physical Properties

Table 2: Physical Properties of this compound

PropertyValueReference
Color White, reddish-brown, brownish-gray[1][8]
Lustre Waxy to vitreous[1][8]
Hardness (Mohs) 1 - 2[1][8]
Density (g/cm³) 2 - 3 (depending on hydration)[1][8]
Cleavage Perfect on {001}[5]
Crystal System Monoclinic[1][8]
Optical Class Biaxial (-)[5]
Refractive Index nα = 1.494 - 1.503, nβ = 1.525 - 1.532, nγ = 1.526 - 1.533[1]
Cation Exchange Capacity (CEC) and Specific Surface Area (SSA)

The cation exchange capacity and specific surface area are crucial properties for applications such as drug delivery and catalysis.

Table 3: Cation Exchange Capacity and Specific Surface Area of this compound

SourceCation Exchange Capacity (meq/100g)Specific Surface Area (BET) (m²/g)Reference
Synthetic Na-Beidellite70Not Reported[10]
SBId-1 this compound (DeLamar Mine, Idaho, USA)Not Reported12.7[11][12]

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for its effective utilization. The following are detailed methodologies for key analytical techniques.

X-ray Diffraction (XRD)

Objective: To identify the mineralogical composition and determine the crystal structure of this compound.

Methodology:

  • Sample Preparation:

    • Grind the bulk sample to a fine powder (< 2 μm) using a mortar and pestle or a micronizing mill.

    • Prepare both randomly oriented (powder mount) and oriented samples. For oriented samples, create a slurry of the fine fraction in deionized water and deposit it onto a glass slide, allowing it to air dry. This enhances the basal (00l) reflections.

  • Instrumental Setup:

    • Use a powder X-ray diffractometer with Cu Kα radiation.

    • Set the operating voltage and current (e.g., 40 kV and 30 mA).

    • Scan a 2θ range typically from 2° to 70°.

  • Data Acquisition and Analysis:

    • Record the diffraction pattern.

    • Identify the mineral phases by comparing the obtained d-spacings and relative intensities with reference patterns from the International Centre for Diffraction Data (ICDD) database.

    • For smectites like this compound, perform additional treatments on the oriented slides, such as ethylene glycol solvation (to test for expandability) and heating (e.g., to 300 °C and 550 °C) to observe changes in the basal spacing, which aids in differentiating between different smectite species.

Scanning Electron Microscopy (SEM)

Objective: To observe the morphology, particle size, and texture of this compound aggregates.

Methodology:

  • Sample Preparation:

    • Mount the dry powder sample onto an aluminum stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

  • Imaging:

    • Place the stub in the SEM chamber.

    • Use an accelerating voltage of 15-20 kV.

    • Acquire secondary electron (SE) images to visualize the surface topography and morphology. This compound often exhibits a "cornflake" or "honeycomb" texture.[13]

    • Acquire backscattered electron (BSE) images to observe compositional variations within the sample.

  • Energy-Dispersive X-ray Spectroscopy (EDS):

    • Use the EDS detector to perform elemental analysis of selected areas of the sample to obtain semi-quantitative chemical composition.

Transmission Electron Microscopy (TEM)

Objective: To examine the crystal structure, lattice fringes, and morphology of individual this compound particles at high resolution.

Methodology:

  • Sample Preparation:

    • Disperse a small amount of the fine fraction of the sample in a solvent (e.g., ethanol or deionized water) using ultrasonication.

    • Place a drop of the suspension onto a carbon-coated copper TEM grid and allow the solvent to evaporate.

  • Imaging and Diffraction:

    • Insert the grid into the TEM.

    • Operate at a high accelerating voltage (e.g., 200 kV).

    • Obtain bright-field images to observe the morphology and size of individual clay particles.

    • Obtain high-resolution TEM (HRTEM) images to visualize the lattice fringes of the clay layers.

    • Acquire selected area electron diffraction (SAED) patterns to determine the crystal structure of individual crystallites.

Differential Thermal Analysis (DTA)

Objective: To study the thermal stability and phase transitions of this compound, which can help differentiate it from other smectites.

Methodology:

  • Sample Preparation:

    • Place a small, known amount of the powdered sample into a sample crucible (e.g., alumina or platinum).

    • Place an equal amount of a thermally inert reference material (e.g., calcined alumina) into a reference crucible.

  • Analysis:

    • Place both crucibles in the DTA furnace.

    • Heat the samples at a constant rate (e.g., 10 °C/min) up to approximately 1000 °C.

    • Record the temperature difference between the sample and the reference as a function of temperature.

  • Interpretation:

    • Analyze the resulting thermogram for endothermic and exothermic peaks. This compound typically shows a characteristic dehydroxylation endotherm at a lower temperature (around 550-650 °C) compared to montmorillonite (around 600-750 °C).[9][14]

Visualizations

Geological Formation of this compound

A Primary Minerals (e.g., Plagioclase, Volcanic Glass) B Weathering / Hydrothermal Alteration A->B Chemical & Physical Processes C This compound Formation B->C Alteration Product D Associated Minerals (Montmorillonite, Illite, Kaolinite) B->D Co-formation E Geological Deposits (Bentonite, Soils, Altered Rocks) C->E Accumulation D->E Inclusion

Caption: Geological formation pathway of this compound.

Experimental Workflow for this compound Characterization

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation start Bulk Sample Collection grinding Grinding & Sieving (<2µm) start->grinding dispersion Dispersion in Solvent grinding->dispersion powder_prep Powder Mount Preparation grinding->powder_prep sem_prep SEM Stub Mounting & Coating grinding->sem_prep oriented_prep Oriented Slide Preparation dispersion->oriented_prep tem_prep TEM Grid Preparation dispersion->tem_prep xrd XRD Analysis oriented_prep->xrd powder_prep->xrd dta DTA Analysis powder_prep->dta sem SEM-EDS Analysis sem_prep->sem tem TEM-SAED Analysis tem_prep->tem xrd_data Mineral Identification Crystal Structure xrd->xrd_data sem_data Morphology & Elemental Composition sem->sem_data tem_data Particle Structure & Crystallography tem->tem_data dta_data Thermal Properties dta->dta_data

Caption: Experimental workflow for this compound characterization.

References

beidellite formation from weathering of igneous rocks

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Formation of Beidellite from the Weathering of Igneous Rocks

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a dioctahedral phyllosilicate clay mineral and a member of the smectite group.[1] Its structure consists of a 2:1 layer, where one octahedral sheet is positioned between two tetrahedral sheets.[1] A key characteristic of this compound, like other smectites, is its capacity for cation exchange and interlayer swelling through the absorption of water and other polar molecules.[1] This property is due to a net negative charge on the mineral layers, which in this compound primarily originates from the substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheets.[2] The general chemical formula for this compound is (Na,Ca₀.₅)₀.₃Al₂((Si,Al)₄O₁₀)(OH)₂·nH₂O.[3]

The unique properties of this compound make it a subject of interest in various fields, including catalysis, materials science, and as an excipient in drug formulation due to its high surface area and adsorption capabilities. Understanding its formation is crucial for locating natural deposits and for developing synthetic analogues with tailored properties.

Geochemical Pathways of this compound Formation

This compound forms under a range of geological conditions, primarily through the low-temperature weathering and hydrothermal alteration of primary minerals found in igneous rocks.

Weathering of Primary Igneous Minerals

The formation of this compound is a common outcome of the chemical weathering of aluminosilicate minerals present in igneous rocks like basalt, granite, andesite, and volcanic ash.[1][4][5] The process involves the incongruent dissolution of primary minerals, where some elements are leached away while others recombine to form new secondary minerals like this compound.

The stability of primary minerals during weathering generally follows the reverse of Goldich's dissolution series.[4] Minerals that crystallize at higher temperatures, such as olivine and pyroxene, are less stable and weather more quickly than minerals like K-feldspar and quartz.[4]

Key Weathering Reactions:

  • Feldspars (e.g., Plagioclase, Orthoclase): Feldspars are abundant in many igneous rocks and are a primary source of aluminum and silicon for this compound formation. Under acidic conditions, hydrolysis attacks the mineral structure, releasing alkali and alkaline earth cations (Na⁺, Ca²⁺, K⁺) and silicate into the solution, leaving behind a less soluble aluminum-rich residue that recrystallizes into this compound and other clays.[1][4]

  • Pyroxenes and Amphiboles: These mafic minerals contribute iron and magnesium to the weathering environment. Their alteration can lead to the formation of iron-rich this compound (nontronite) or intermediate smectites.[4]

  • Volcanic Glass: The amorphous, non-crystalline nature of volcanic glass and ash makes it highly susceptible to weathering.[1][5] Its rapid alteration is a significant pathway for the formation of smectite clays, including this compound, particularly in bentonite deposits.[1]

The overall process is influenced by environmental factors. For instance, this compound formation in soils derived from volcanic ash is favored by low pH and the presence of organic metal-complexing agents.

Hydrothermal Alteration

Hydrothermal alteration involves the reaction of hot, chemically active fluids with rocks. This process is common in volcanic and geothermal regions and can pervasively alter large volumes of igneous rock, leading to the formation of various secondary minerals, including this compound.[3]

During hydrothermal alteration, the original minerals of the igneous rock are replaced by an assemblage of alteration minerals. In many systems, smectite (including this compound) is a characteristic alteration product in lower-temperature zones. For example, in hydrothermally altered dolerites, this compound can form in veins and microfractures through the complete dissolution of parent minerals and subsequent crystallization from the fluid.

The diagram below illustrates the generalized pathways for this compound formation from the primary minerals of an igneous rock.

G Logical Workflow: this compound Formation via Weathering cluster_parent Parent Igneous Rock cluster_product Formation Products Parent e.g., Basalt, Granite, Volcanic Ash Minerals Primary Minerals (Feldspar, Pyroxene, Olivine, Glass) Hydrolysis Hydrolysis & Incongruent Dissolution Minerals->Hydrolysis Water, CO₂, Organic Acids Leaching Leaching of Mobile Cations (Ca²⁺, Na⁺, K⁺, Mg²⁺) Hydrolysis->Leaching Residue Insoluble Residue (Enriched in Al, Si, Fe) Hydrolysis->Residue This compound This compound Recrystallization Residue->this compound Authigenesis G Experimental Workflow: Hydrothermal Synthesis of this compound cluster_prep Step 1: Gel Preparation cluster_synth Step 2: Synthesis cluster_char Step 3: Characterization A1 Si Source (e.g., TEOS) B Co-precipitation (pH Adjustment) A1->B A2 Al Source (e.g., Al(NO₃)₃) A2->B C Washing & Centrifugation B->C D Hydrothermal Treatment (Autoclave, 200-350°C) C->D E Product Recovery (Cooling, Washing, Drying) D->E F Analytical Techniques (XRD, FTIR, etc.) E->F

References

The Cornerstone of Clay Science: A Technical Guide to the Structural and Crystal Chemical Foundations of Beidellite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beidellite, a dioctahedral smectite clay mineral, holds significant scientific interest due to its unique structural and chemical properties. Its high cation exchange capacity, swelling potential, and reactive surface make it a subject of intensive study in fields ranging from geology and materials science to catalysis and pharmaceutical development. This technical guide provides an in-depth exploration of the core structural and crystal chemical principles that govern the behavior of this compound, offering a foundational understanding for researchers and professionals working with this versatile phyllosilicate.

The Fundamental 2:1 Layer Structure

The defining characteristic of this compound is its 2:1 layer structure. This fundamental unit consists of a single octahedral sheet sandwiched between two opposing tetrahedral sheets.[1]

  • Tetrahedral Sheets: These sheets are composed of silicon-oxygen tetrahedra, where a central silicon atom is coordinated to four oxygen atoms. In this compound, a key feature is the isomorphous substitution of Si⁴⁺ by Al³⁺ within these tetrahedral sheets.[1][2] This substitution is the primary source of the net negative charge on the this compound layers.

  • Octahedral Sheet: This sheet consists of aluminum and/or other metal cations coordinated to six oxygen and hydroxyl groups. In dioctahedral smectites like this compound, two-thirds of the available octahedral sites are occupied, typically by Al³⁺.[1]

  • Interlayer Region: The net negative charge generated by isomorphous substitution is balanced by the presence of exchangeable cations, such as Na⁺ and Ca²⁺, located in the interlayer space between the 2:1 layers.[1][3][4][5] Water molecules are also readily adsorbed into this region, leading to the characteristic swelling behavior of this compound.

dot

Caption: Idealized 2:1 layer structure of this compound.

Crystal Chemistry and Chemical Composition

The general chemical formula for this compound is (Na,Ca)₀.₃Al₂(Si,Al)₄O₁₀(OH)₂·nH₂O.[3] However, the precise composition can vary significantly depending on the extent and location of isomorphous substitutions.

Table 1: Idealized and Example Chemical Formulae of this compound

MineralIdealized Chemical FormulaSource/Type
This compound(Na,Ca₀.₅)₀.₃Al₂((Si,Al)₄O₁₀)(OH)₂·nH₂O[5]General
Na-BeidelliteNa₀.₅Al₂(Si₃.₅Al₀.₅)O₁₀(OH)₂·n(H₂O)[6][7]Sodium-rich
Synthetic Na-BeidelliteGrown from a gel of composition 0.35Na₂O·2.35Al₂O₃·7.3SiO₂[8][9]Hydrothermally synthesized

The key to this compound's properties lies in its layer charge, which typically ranges from -0.2 to -0.7 per O₁₀(OH)₂ formula unit.[10] In contrast to montmorillonite, where the layer charge originates primarily from substitutions in the octahedral sheet, the charge in this compound arises predominantly from the substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheets.[11][12]

Table 2: Quantitative Crystal Chemical Data for this compound

ParameterValueReference
Crystal System Monoclinic[5]
Space Group C2/m[5][13]
Unit Cell Parameters a = 5.17 Å, b = 8.97 Å, c = 17.57 Å, β ≈ 90°[5]
a = 5.18 Å, b = 8.96 Å, c = 12.54 Å (orthorhombic cell for synthetic Na-beidellite)[8][9]
Cation Exchange Capacity (CEC) 70 meq/100 g (for synthetic Na-beidellite)[8][9]
89 - 130 cmol(+)/kg (for montmorillonite-beidellite series)[14]
Layer Charge -0.2 to -0.7 per O₁₀(OH)₂[10]

Experimental Characterization Protocols

A multi-technique approach is essential for the comprehensive characterization of this compound. The following are detailed methodologies for key analytical techniques.

X-Ray Diffraction (XRD)

Purpose: To determine the crystal structure, layer spacing (d-spacing), and identify mineral phases.

Methodology:

  • Sample Preparation: A few milligrams of the this compound sample are ground to a fine powder (<10 µm). For oriented samples, a clay suspension is dried on a glass slide.

  • Instrumentation: A powder X-ray diffractometer equipped with a CuKα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection: The sample is scanned over a 2θ range of 2-70° with a step size of 0.02° and a count time of at least 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the characteristic basal (00l) reflections. The d-spacing is calculated using Bragg's Law (nλ = 2d sinθ). Ethylene glycol or glycerol solvation is often used to differentiate smectites by observing the expansion of the interlayer space.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To probe the local chemical environment of specific nuclei (e.g., ²⁹Si, ²⁷Al, ¹H) and to distinguish between tetrahedral and octahedral Al.

Methodology:

  • Sample Preparation: The powdered this compound sample is packed into a zirconia rotor.

  • Instrumentation: A solid-state NMR spectrometer with a high magnetic field strength is used. Magic Angle Spinning (MAS) at rates of 10-30 kHz is employed to narrow the spectral lines.

  • Data Collection:

    • ²⁹Si MAS NMR: Provides information on the connectivity of silica tetrahedra and the proximity of Al atoms.

    • ²⁷Al MAS NMR: Distinguishes between tetrahedrally and octahedrally coordinated aluminum.

    • ¹H MAS NMR: Can be used to study interlayer water and hydroxyl groups.[15]

  • Data Analysis: The chemical shifts, peak intensities, and line widths in the resulting spectra are analyzed to provide quantitative information on the atomic-level structure.

Transmission Electron Microscopy (TEM)

Purpose: To visualize the morphology of this compound particles and to determine their chemical composition at the nanoscale using Energy Dispersive X-ray Spectroscopy (EDX).

Methodology:

  • Sample Preparation: A dilute suspension of this compound is dispersed onto a carbon-coated copper grid and allowed to dry.

  • Instrumentation: A transmission electron microscope operating at an accelerating voltage of 100-200 kV.

  • Imaging: Bright-field imaging is used to observe the platy morphology of the clay particles. High-resolution TEM (HRTEM) can reveal the layered structure.

  • Chemical Analysis (TEM-EDX): An EDX detector is used to collect X-rays emitted from a focused electron beam on a single clay particle. This allows for the determination of the elemental composition and the calculation of a structural formula for individual crystals.[10]

dot

Characterization_Workflow cluster_results Characterization Outcomes start This compound Sample xrd X-Ray Diffraction (XRD) start->xrd Phase ID, d-spacing nmr NMR Spectroscopy (²⁹Si, ²⁷Al, ¹H MAS) start->nmr Local Environments tem Transmission Electron Microscopy (TEM/EDX) start->tem Morphology, Elemental Composition data_analysis Data Integration and Structural Refinement xrd->data_analysis nmr->data_analysis tem->data_analysis structure Crystal Structure data_analysis->structure composition Chemical Formula data_analysis->composition layer_charge Layer Charge data_analysis->layer_charge

Caption: Experimental workflow for this compound characterization.

Conclusion

The structural and crystal chemical properties of this compound are intricately linked and dictate its macroscopic behavior. A thorough understanding of its 2:1 layered structure, the nature and location of isomorphous substitutions, and the resulting layer charge is paramount for its effective utilization in research and development. The application of a suite of advanced analytical techniques, as outlined in this guide, is crucial for a comprehensive characterization, paving the way for the tailored application of this compound in diverse scientific and industrial fields, including as a potential excipient or active agent in drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for the Hydrothermal Synthesis of Na-Beidellite

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the hydrothermal synthesis of sodium (Na)-beidellite, a dioctahedral smectite clay. The synthesis is based on the hydrothermal treatment of a precursor gel. These application notes are intended for researchers and scientists in materials science, chemistry, and drug development who require high-purity synthetic clays for their work.

Introduction

Beidellite is a member of the smectite group of clay minerals with the general formula NaₓAl₂(Si₄₋ₓAlₓ)O₁₀(OH)₂·nH₂O.[1] Unlike montmorillonite, the layer charge in this compound originates primarily from the substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheet. This structural feature influences its swelling properties, cation exchange capacity, and catalytic activity, making it a material of interest for various applications, including as a catalyst, adsorbent, and component in drug delivery systems. Hydrothermal synthesis offers a reliable method to produce pure this compound, avoiding the impurities often found in natural samples.[2][3]

Experimental Protocol: Hydrothermal Synthesis of Na-Beidellite

This protocol details the preparation of a precursor gel and its subsequent hydrothermal treatment to crystallize Na-beidellite.

Materials and Reagents
  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment
  • Teflon-lined stainless steel autoclave

  • Oven or furnace capable of maintaining temperatures up to 400°C

  • Magnetic stirrer and hotplate

  • Centrifuge

  • Freeze-dryer or drying oven

  • Mortar and pestle

Procedure

Step 1: Precursor Gel Preparation

  • Prepare an aqueous solution of aluminum nitrate.

  • Prepare a solution of TEOS in ethanol.

  • Slowly add the TEOS solution to the aluminum nitrate solution while stirring vigorously to form a homogeneous sol.

  • Add a solution of sodium carbonate to the sol to induce gelation. The molar composition of the gel should be stoichiometrically equivalent to the target Na-beidellite.[4]

  • Age the gel at room temperature for 24 hours to ensure homogeneity.

  • Dry the gel at 110°C overnight.

  • Grind the dried gel into a fine powder using a mortar and pestle.

Step 2: Hydrothermal Synthesis

  • Place the powdered gel and a sodium hydroxide solution into the Teflon liner of the autoclave. The solid-to-liquid ratio and NaOH concentration should be adjusted based on the desired synthesis conditions (see Table 1).

  • Seal the autoclave and place it in a preheated oven.

  • Heat the autoclave to the desired temperature (e.g., 230-400°C) and maintain it for the specified duration (e.g., 2-20 days).[5]

  • After the reaction is complete, quench the autoclave in cold water to stop the reaction.

Step 3: Product Recovery and Purification

  • Open the cooled autoclave and recover the solid product.

  • Wash the product repeatedly with deionized water to remove any unreacted precursors and soluble byproducts. Centrifugation can be used to separate the solid from the supernatant.

  • Continue washing until the pH of the supernatant is neutral.

  • Dry the purified Na-beidellite product. Freeze-drying is recommended to obtain a fine powder, or alternatively, dry in an oven at 60°C.

Data Presentation: Synthesis Parameters

The following table summarizes various conditions reported for the hydrothermal synthesis of Na-beidellite.

ParameterValueReference
Precursor Gel Composition
Na₂O:Al₂O₃:SiO₂ Molar Ratio0.35:2.35:7.3[4]
Si:Al Molar Ratio3.6:0.4
Hydrothermal Conditions
Temperature230 - 475 °C[5]
Optimal Temperature400 °C[5]
Pressure0.2 - 5 kbar[5]
Optimal Pressure1 kbar[5]
Reaction Time2 - 20 days[5]
Optimal Reaction Time20 days[5]
Solution Chemistry
pH7.5 - 13.5[4]
Optimal pH12

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the hydrothermal synthesis of Na-beidellite.

Hydrothermal_Synthesis_Workflow cluster_gel_prep Precursor Gel Preparation cluster_hydrothermal Hydrothermal Synthesis cluster_recovery Product Recovery start Start Materials: Al(NO₃)₃, TEOS, Na₂CO₃ mixing Mixing and Gelation start->mixing 1. Solution Mixing aging Aging (24h) mixing->aging 2. Homogenization drying Drying (110°C) aging->drying 3. Water Removal grinding Grinding drying->grinding 4. Powdering autoclave Autoclave with NaOH solution grinding->autoclave 5. Loading heating Heating (e.g., 400°C, 20 days) autoclave->heating 6. Crystallization quenching Quenching heating->quenching 7. Reaction Stop washing Washing & Centrifugation quenching->washing 8. Purification final_drying Drying / Freeze-drying washing->final_drying 9. Water Removal product Final Product: Na-Beidellite final_drying->product 10. Final Product

Caption: Workflow for Na-beidellite synthesis.

Characterization of Synthetic Na-Beidellite

The synthesized product should be characterized to confirm its phase purity, crystallinity, and physicochemical properties. Common techniques include:

  • X-ray Diffraction (XRD): To identify the crystalline phases and determine the basal spacing.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational bands of this compound.[6]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the synthesized clay.[6]

  • Cation Exchange Capacity (CEC): To determine the number of exchangeable cations. A typical value for synthetic Na-beidellite is around 70 meq/100 g.[4]

References

Application Note: XRD Analysis for Beidellite Phase Identification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the identification and differentiation of the beidellite clay mineral phase using X-ray diffraction (XRD) analysis. It includes comprehensive experimental protocols and data presentation to aid in the characterization of this smectite clay, which is of interest in various fields, including geology, materials science, and pharmaceuticals.

Introduction

This compound is a dioctahedral smectite clay mineral with a 2:1 layer structure. Its properties, such as swelling capacity and cation exchange capacity (CEC), are largely determined by its crystal structure and chemical composition. Unlike montmorillonite, where the layer charge primarily originates from isomorphic substitution in the octahedral sheet, the charge in this compound arises mainly from substitution in the tetrahedral sheet (Si⁴⁺ by Al³⁺).[1] This fundamental difference is key to its identification. X-ray diffraction (XRD) is a primary and powerful technique for the characterization of clay minerals.[2] This note details the XRD methods used to identify this compound and distinguish it from other closely related smectite minerals, particularly montmorillonite.

Principle of the Method

XRD analysis of clay minerals relies on the diffraction of X-rays by the crystal lattice, producing a diffraction pattern unique to the mineral's structure. For smectites, the basal (00l) reflections are of particular importance as their position changes with the nature of the interlayer cation and the presence of solvating molecules like water or ethylene glycol.[3]

To definitively identify this compound and differentiate it from montmorillonite, a specific diagnostic procedure known as the Greene-Kelly test is employed.[1][4] This test exploits the differences in layer charge location. When saturated with lithium (Li⁺), heated, and then solvated, this compound will re-expand, whereas montmorillonite will not.[1][4]

Experimental Protocols

Proper sample preparation is crucial for accurate XRD analysis of clay minerals.[2][5] The following protocols describe the necessary steps from sample preparation to data acquisition and specialized diagnostic tests.

3.1. Sample Preparation for Oriented Mounts

Oriented mounts are essential for enhancing the intensity of the basal reflections. The filter-membrane peel technique is recommended to minimize particle size segregation.[6]

  • Dispersion: Disperse approximately 200-300 mg of the clay sample in 50 mL of deionized water. If the sample is rich in organic matter, pretreatment with hydrogen peroxide may be necessary. For carbonate-rich samples, a buffered acetate solution can be used for removal.

  • Size Fractionation: Centrifuge the suspension to separate the <2 µm fraction, as this fraction contains the majority of the smectite clays.[7]

  • Saturation: If performing the Greene-Kelly test, the clay suspension should be saturated with Li⁺ by washing three times with a 1 M LiCl solution. After each wash, centrifuge the sample and discard the supernatant. Finally, wash with deionized water to remove excess salt.

  • Preparation of Oriented Mount:

    • Filter the clay suspension through a membrane filter (e.g., 0.45 µm pore size) using a vacuum filtration apparatus.[6][7]

    • Carefully remove the filter membrane and place it on a glass slide with the clay-covered side up.

    • Allow the sample to air-dry at room temperature. The clay film can then be peeled off the membrane and transferred to a glass slide.[6]

3.2. XRD Data Acquisition

  • Instrumentation: Use a modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a detector such as a scintillation or position-sensitive detector.[7]

  • Air-Dried Analysis:

    • Mount the air-dried oriented sample in the diffractometer.

    • Scan the sample over an angular range of 2° to 35° 2θ. A step size of 0.02° 2θ and a count time of 1-2 seconds per step is generally sufficient.

  • Ethylene Glycol (EG) Solvation:

    • Place the slide in a desiccator containing ethylene glycol vapor at 60°C for at least 8 hours.[7]

    • Immediately after removal, run the XRD scan using the same parameters as the air-dried analysis. This treatment causes the interlayer space of smectites to expand to a characteristic spacing.

  • Greene-Kelly Test for this compound Identification:

    • Prepare a Li⁺-saturated oriented mount as described in section 3.1.

    • Heat the slide at 300°C for a minimum of 4 hours.[5]

    • Allow the slide to cool in a desiccator and then perform an XRD scan.

    • Subsequently, solvate the heated slide with glycerol or ethylene glycol. For this compound, ethylene glycol solvation is effective.[1][4]

    • Perform a final XRD scan. This compound will show a re-expansion of the basal spacing, while montmorillonite will remain collapsed.[1][4]

Data Presentation and Interpretation

The interpretation of the resulting XRD patterns allows for the identification of this compound. The following tables summarize the expected d-spacings and the diagnostic outcomes of the Greene-Kelly test.

Table 1: Typical (001) d-spacings for this compound and Montmorillonite under Various Treatments.

Treatment ConditionThis compound (Å)Montmorillonite (Å)General Observations
Air-Dried~12.5 - 15.5~12.5 - 15.5The d-spacing is variable and depends on the interlayer cation and relative humidity.
Ethylene Glycol Solvated~17.0~17.0Both minerals expand to a similar d-spacing, confirming the presence of a smectite.[1][8]
Li⁺-Saturated & Heated (300°C)~9.6~9.6Both minerals collapse to a d-spacing similar to pyrophyllite.
Li⁺-Saturated, Heated, then EG Solvated~17.0~9.6This is the key diagnostic step. This compound re-expands, while montmorillonite does not.[1][4]

Table 2: Summary of Greene-Kelly Test Results for this compound vs. Montmorillonite.

MineralTest StepExpected (001) d-spacing (Å)Interpretation
This compound Li⁺-Saturated, Heated (300°C)~9.6Collapse of the interlayer space.
Followed by EG Solvation~17.0Re-expansion due to charge in the tetrahedral sheet allowing Li⁺ migration and re-solvation.[1]
Montmorillonite Li⁺-Saturated, Heated (300°C)~9.6Collapse of the interlayer space.
Followed by EG Solvation~9.6Irreversible collapse as Li⁺ migrates to the vacant octahedral sites, neutralizing the layer charge.[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the XRD-based identification of this compound.

XRD_Beidellite_Workflow start Clay Sample preparation Sample Preparation (<2µm fraction, Oriented Mount) start->preparation air_dried XRD Scan (Air-Dried) preparation->air_dried glycolated XRD Scan (Ethylene Glycol) air_dried->glycolated Solvate with EG smectite_check Smectite Present? (d ≈ 17Å) glycolated->smectite_check no_smectite Not a Swelling Clay smectite_check->no_smectite No li_saturation Li⁺ Saturation smectite_check->li_saturation Yes heating Heat to 300°C li_saturation->heating xrd_heated XRD Scan (Heated) heating->xrd_heated eg_solvation_post_heat Ethylene Glycol Solvation xrd_heated->eg_solvation_post_heat xrd_final Final XRD Scan eg_solvation_post_heat->xrd_final re_expansion_check Re-expansion to ~17Å? xrd_final->re_expansion_check This compound This compound Identified re_expansion_check->this compound Yes montmorillonite Montmorillonite or other non-expanding smectite re_expansion_check->montmorillonite No

Caption: Workflow for this compound Identification using XRD.

Conclusion

The identification of the this compound phase by XRD is a systematic process that requires careful sample preparation and a series of diagnostic tests. While standard XRD analysis after ethylene glycol solvation can confirm the presence of a smectite-group mineral, the Greene-Kelly test is indispensable for distinguishing this compound from montmorillonite based on the location of the layer charge. The protocols and data presented in this application note provide a robust framework for the accurate identification of this compound in various research and industrial applications.

References

Application Notes and Protocols: Beidellite in Environmental Remediation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beidellite, a dioctahedral smectite clay mineral, has emerged as a promising and cost-effective material for environmental remediation.[1][2][3][4] Its unique properties, including a high cation exchange capacity, large specific surface area, and significant adsorptive and catalytic capabilities, make it effective for the removal of a wide range of pollutants from water and soil.[1][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in the remediation of heavy metals, organic pollutants, and mycotoxins.

Applications of this compound in Environmental Remediation

This compound has demonstrated efficacy in the following applications:

  • Heavy Metal Adsorption: this compound can effectively remove toxic heavy metal ions such as chromium (Cr), cadmium (Cd), and lead (Pb) from contaminated water.[1][7][8] The primary mechanism is ion exchange, where the cations present in the interlayer spaces of the this compound structure are exchanged for heavy metal ions in the solution.[1][9]

  • Organic Pollutant Degradation: this compound can act as a catalyst or a component of a catalytic system for the degradation of organic pollutants.[5][10][11] For instance, it has been used in Fenton-like reactions to enhance the degradation of dyes like methyl orange.[10][11]

  • Mycotoxin Detoxification: this compound has shown significant potential in adsorbing and detoxifying mycotoxins, such as deoxynivalenol (DON), also known as vomitoxin, from aqueous solutions.[2][3][4] This application is particularly relevant for food and feed safety.

Data Presentation: Pollutant Removal Efficiency of this compound

The following tables summarize the quantitative data on the performance of this compound in removing various pollutants.

Table 1: Heavy Metal Adsorption by this compound-Containing Clay

PollutantInitial Concentration (mg/L)Adsorbent DoseRemoval Efficiency (%)Adsorption Capacity (mg/g)Reference
Cadmium (Cd²⁺)1.19Powdered Bentonite99.320.01[7]
Cadmium (Cd²⁺)< 100Powdered Bentonite> 98-[7]
Cadmium (Cd²⁺)3833.73Powdered Bentonite19.627.52[7]
Lead (Pb²⁺)-Powdered Bentoniteup to 100-[7]
Chromium (Cr³⁺)-This compound-containing clay--[1]

Table 2: Mycotoxin (Deoxynivalenol - DON) Adsorption by this compound

ParameterValueConditionsReference
Binding Capacity (Qmax) in SGFHighpH 2, with pepsin[2]
Binding Capacity (Qmax) in SIF**HighpH 6, with pancreatin[2]
Binding Affinity in SGF4.23 x 10⁶pH 2, with pepsin[2]
Binding Affinity in SIF**9.77 x 10⁵pH 6, with pancreatin[2]
Enthalpy (ΔH)-34.08 kJ/mol4°C, 18°C, and 37°C[3]
Free Binding Energy (ΔG) at 4°C-35.98 kJ/mol1000 rpm shaking[3]
Free Binding Energy (ΔG) at 18°C-33.54 kJ/mol1000 rpm shaking[3]
Free Binding Energy (ΔG) at 37°C-35.78 kJ/mol1000 rpm shaking[3]
Protection in Lemna minor> 75%0.05–2% this compound inclusion[2][3]
Protection in Hydra vulgaris53%0.05–2% this compound inclusion[2][3]

* SGF: Simulated Gastric Fluid ** SIF: Simulated Intestinal Fluid

Experimental Protocols

This protocol describes a batch adsorption experiment to determine the efficiency of this compound in removing heavy metals from water.

Materials:

  • This compound clay (powdered, < 0.2 mm)[7]

  • Synthetic wastewater containing a known concentration of heavy metal ions (e.g., Cd²⁺, Pb²⁺, Cr³⁺)

  • pH meter

  • Shaker

  • Centrifuge or filtration apparatus

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal analysis

Procedure:

  • Preparation of Adsorbent: Dry the this compound clay at 105°C for 24 hours to remove moisture.

  • Adsorption Experiment:

    • Prepare a series of flasks containing a fixed volume of the synthetic wastewater with a known initial concentration of the heavy metal.

    • Add a pre-weighed amount of the dried this compound powder to each flask. The adsorbent dose can be varied to study its effect.

    • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

    • Place the flasks on a shaker and agitate at a constant speed for a specified period (e.g., 24 hours) to reach equilibrium.

    • Control the temperature of the experiment.

  • Sample Analysis:

    • After shaking, separate the this compound from the solution by centrifugation or filtration.

    • Measure the final concentration of the heavy metal in the supernatant/filtrate using AAS or ICP-MS.

  • Data Analysis:

    • Calculate the removal efficiency (%) using the formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial concentration and Cₑ is the equilibrium concentration of the heavy metal.

    • Calculate the adsorption capacity (qₑ, mg/g) using the formula: qₑ = [(C₀ - Cₑ) * V] / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

This protocol is adapted from studies on the adsorption of deoxynivalenol (DON) by this compound.[2][3]

Materials:

  • This compound clay (SBCa-1)

  • Deoxynivalenol (DON) standard solution

  • Simulated Gastric Fluid (SGF, pH 2 with pepsin)

  • Simulated Intestinal Fluid (SIF, pH 6 with pancreatin)

  • Shaking incubator

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for DON quantification

  • Lemna minor (for detoxification bioassay)

Procedure:

  • Adsorption Isotherm:

    • Add a fixed amount of this compound clay (e.g., 0.03 g) to a series of tubes containing a gradient of DON solutions (e.g., 5% to 100% of a stock solution) in either SGF or SIF.[2]

    • Shake the mixtures at 1000 rpm and a constant temperature (e.g., 37°C) for a specified duration (e.g., 2 hours for SGF, 48 hours for SIF).[2]

    • Centrifuge the tubes to separate the clay.

    • Analyze the supernatant for the remaining DON concentration using HPLC.

    • Fit the data to Langmuir or Freundlich isotherm models to determine the binding capacity and affinity.

  • Detoxification Bioassay with Lemna minor:

    • Prepare a solution with a toxic concentration of DON (e.g., 5 ppm).

    • Treat the DON solution with varying concentrations of this compound clay (e.g., 0.05% to 2%).[2]

    • Introduce Lemna minor colonies into the solutions.

    • Incubate for 7 days.[2]

    • Assess the protective effect of this compound by measuring parameters such as chlorophyll content and frond number compared to controls (DON alone and this compound alone).[2]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adsorbent This compound Preparation (Drying) Mixing Mixing (this compound + Pollutant Solution) Adsorbent->Mixing Pollutant Pollutant Solution (Known Concentration) Pollutant->Mixing Agitation Agitation (Shaking for Equilibrium) Mixing->Agitation Separation Separation (Centrifugation/Filtration) Agitation->Separation Measurement Measure Final Pollutant Concentration Separation->Measurement Calculation Calculate Removal Efficiency & Adsorption Capacity Measurement->Calculation

Caption: Workflow for a typical batch adsorption experiment.

G cluster_this compound This compound Particle cluster_pollutants Pollutants in Solution cluster_mechanisms Removal Mechanisms Surface Surface Sites Interlayer Interlayer Space (with exchangeable cations) HeavyMetals Heavy Metals (e.g., Pb²⁺, Cd²⁺) IonExchange Ion Exchange HeavyMetals->IonExchange diffuse to Organic Organic Pollutants Adsorption Adsorption Organic->Adsorption attach to Catalysis Catalytic Degradation Organic->Catalysis degraded by Adsorption->Surface occurs on IonExchange->Interlayer occurs in Catalysis->Surface facilitated by

Caption: Primary mechanisms of pollutant removal by this compound.

References

Application Notes and Protocols for the Preparation of Pillared Interlayered Clays (PILCs) from Beidellite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pillared Interlayered Clays (PILCs) are a class of microporous materials synthesized by the intercalation of large polyoxo-metal cations into the interlayer space of swelling clays, such as beidellite, followed by calcination. This process props open the clay layers, creating a permanent porous structure analogous to zeolites. This compound, a 2:1 dioctahedral smectite, is a particularly interesting starting material due to its high layer charge originating primarily from the tetrahedral sheet. This characteristic can influence the interaction with pillaring agents and the final properties of the PILC, making it a promising candidate for applications in catalysis, adsorption, and as a carrier for active pharmaceutical ingredients (APIs).

These application notes provide detailed protocols for the synthesis of aluminum (Al-), iron (Fe-), and mixed-metal (Al/Fe-) pillared beidellites. The methodologies are compiled from established literature and are intended to serve as a comprehensive guide for researchers.

Physicochemical Properties of this compound and Resulting PILCs

The successful synthesis of PILCs is highly dependent on the careful control of various parameters. The following tables summarize key synthesis variables and the resulting physicochemical properties of this compound-based PILCs.

ParameterRaw this compoundAl-PILC from this compoundFe-PILC from this compoundAl/Fe-PILC from this compound
Typical Basal Spacing (d₀₀₁) (Å) ~12-15~18-19 (intercalated), ~16-18 (calcined)~21-25 (intercalated)~17-18 (calcined)
Typical BET Surface Area (m²/g) < 100~200-350~200-300~190-250
Typical Cation Exchange Capacity (CEC) (meq/100g) ~70-110Significantly ReducedSignificantly ReducedSignificantly Reduced

Table 1: Comparison of Physicochemical Properties. This table provides a general comparison of the key properties of raw this compound and the corresponding pillared clays. The increase in basal spacing and surface area after pillaring is a key indicator of successful synthesis.

ParameterValue / RangeReference
Al-Pillaring Solution
Al precursor concentration0.1 M Al(NO₃)₃ or AlCl₃[1]
Base for hydrolysis0.2 M NaOH[1]
OH/Al molar ratio1.0 - 2.5[2]
Aging time of pillaring solution12 - 24 hours[3]
Fe-Pillaring Solution
Fe precursor concentration0.1 - 0.5 M FeCl₃ or Fe(NO₃)₃[4][5]
Base for hydrolysis0.2 - 0.5 M NaOH[4][5]
OH/Fe molar ratio~2.0[4]
Intercalation Process
Clay suspension concentration1-2% (w/v)[6]
Pillaring solution to clay ratio4 - 20 mmol metal/g clay[2]
Reaction temperatureRoom temperature to 60°C[7]
Reaction time2 - 24 hours[3][7]
Calcination
Temperature400 - 500°C[5]
Duration2 - 4 hours[5]

Table 2: Key Synthesis Parameters for this compound PILCs. This table outlines the typical ranges for critical parameters in the synthesis of this compound PILCs. Researchers should optimize these conditions based on the specific characteristics of their starting this compound and desired final properties.

Experimental Workflows and Protocols

The general workflow for preparing PILCs from this compound involves the preparation of the pillaring solution, the intercalation of the polyoxocations into the clay suspension, and the final calcination step to form stable metal oxide pillars.

PILC_Preparation_Workflow cluster_0 Pillaring Solution Preparation cluster_1 Intercalation cluster_2 Pillar Formation Metal_Salt Metal Salt Solution (e.g., AlCl₃, FeCl₃) Hydrolysis Controlled Hydrolysis (Aging) Metal_Salt->Hydrolysis Base Base Solution (e.g., NaOH) Base->Hydrolysis Pillaring_Solution Polyoxocation Pillaring Solution Hydrolysis->Pillaring_Solution Intercalation Cation Exchange (Intercalation) Pillaring_Solution->Intercalation This compound This compound Suspension This compound->Intercalation Washing Washing & Centrifugation Intercalation->Washing Intercalated_Clay Intercalated this compound Washing->Intercalated_Clay Drying Drying Intercalated_Clay->Drying Calcination Calcination Drying->Calcination PILC Pillared this compound (PILC) Calcination->PILC

Figure 1: General workflow for the preparation of pillared this compound.

Protocol 1: Preparation of Aluminum-Pillared this compound (Al-PILC)

This protocol details the synthesis of Al-PILCs using a hydrolyzed aluminum solution.

Materials:

  • Na-exchanged this compound

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Preparation of the Pillaring Solution:

    • Prepare a 0.1 M solution of the aluminum salt (e.g., Al(NO₃)₃·9H₂O) in deionized water.

    • Separately, prepare a 0.2 M NaOH solution.

    • Slowly add the NaOH solution to the aluminum salt solution under vigorous stirring at room temperature. The final OH/Al molar ratio should be adjusted to approximately 2.0.[2]

    • Age the resulting solution at room temperature for 24 hours with continuous stirring. The solution should become clear or slightly opalescent.

  • Intercalation:

    • Prepare a 1% (w/v) suspension of Na-beidellite in deionized water and stir for 24 hours to ensure full swelling.

    • Slowly add the aged pillaring solution to the this compound suspension under vigorous stirring. A common ratio is 20 mmol of Al per gram of clay.

    • Continue stirring the mixture at room temperature for 4-6 hours.

    • Separate the solid product by centrifugation, and wash repeatedly with deionized water until the supernatant is free of chloride ions (tested with AgNO₃ solution).

  • Calcination:

    • Dry the washed, intercalated this compound at 110°C overnight.

    • Calcination of the dried material should be performed in a muffle furnace at 500°C for 2 hours to form stable alumina pillars.[6]

Protocol 2: Preparation of Iron-Pillared this compound (Fe-PILC)

This protocol describes the synthesis of Fe-PILCs using a hydrolyzed iron solution.

Materials:

  • Na-exchanged this compound

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) or Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Preparation of the Pillaring Solution:

    • Prepare a 0.5 M solution of the iron salt (e.g., Fe(NO₃)₃·9H₂O).

    • Prepare a 0.5 M NaOH solution.

    • Slowly add the iron salt solution to the NaOH solution under vigorous stirring to achieve an OH/Fe molar ratio of approximately 2.0.[5]

    • Age the solution for at least 24 hours at room temperature.

  • Intercalation:

    • Prepare a 1% (w/v) suspension of Na-beidellite in deionized water and stir for 24 hours.

    • Add the aged iron pillaring solution dropwise to the clay suspension with vigorous stirring.

    • Maintain stirring for 12-24 hours at room temperature.

    • Collect the solid by centrifugation and wash thoroughly with deionized water until the supernatant is free of chloride ions.

  • Calcination:

    • Dry the intercalated clay at 110°C overnight.

    • Calcination of the dried material in a muffle furnace at 400°C for 3 hours.[5]

Protocol 3: Preparation of Mixed-Metal Al/Fe-Pillared this compound (Al/Fe-PILC)

This protocol outlines the synthesis of PILCs with mixed aluminum and iron oxide pillars.

Materials:

  • Na-exchanged this compound

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Preparation of the Pillaring Solution:

    • Prepare a mixed metal salt solution containing AlCl₃ and FeCl₃ in the desired molar ratio (e.g., Al/Fe = 9/1). A typical total metal concentration is 0.2 M.

    • Prepare a 0.4 M NaOH solution.

    • Slowly add the NaOH solution to the mixed metal salt solution under vigorous stirring until an OH/(Al+Fe) molar ratio of 2.0 is reached.

    • Age the resulting solution for 24 hours at room temperature.

  • Intercalation:

    • Prepare a 1% (w/v) suspension of Na-beidellite in deionized water and stir for 24 hours.

    • Add the aged mixed-metal pillaring solution to the clay suspension under vigorous stirring.

    • Stir the mixture for 2-4 hours at room temperature.

    • Separate the solid by centrifugation and wash with deionized water until the chloride test is negative.

  • Calcination:

    • Dry the product at 110°C overnight.

    • Calcination of the material at 450-500°C for 2-4 hours.

Characterization of this compound PILCs

To confirm the successful synthesis and to determine the properties of the prepared PILCs, a suite of characterization techniques is essential.

Characterization_Workflow cluster_structural Structural Analysis cluster_textural Textural Analysis cluster_compositional Compositional Analysis cluster_thermal Thermal Stability PILC Pillared this compound (PILC) XRD X-ray Diffraction (XRD) - Basal Spacing (d₀₀₁) PILC->XRD N2_Adsorption N₂ Adsorption-Desorption - BET Surface Area - Pore Volume & Size PILC->N2_Adsorption XRF_ICP XRF / ICP-OES - Elemental Composition PILC->XRF_ICP TGA_DTA TGA / DTA - Thermal Stability PILC->TGA_DTA

Figure 2: Key characterization techniques for this compound PILCs.

Applications in Drug Development

While the use of clays like montmorillonite as drug carriers is well-documented, the application of this compound-based PILCs is an emerging area of research.[8][9][10] The unique properties of PILCs make them attractive for various pharmaceutical applications.

Potential Applications:

  • Controlled Release Systems: The well-defined microporosity of PILCs can be utilized to control the release rate of encapsulated drug molecules.[11][12][13] The pore size and surface chemistry of the PILC can be tailored by adjusting the synthesis conditions and the type of pillaring agent used.

  • Solubility Enhancement of Poorly Soluble Drugs: The high surface area and porous structure of PILCs can be used to adsorb drug molecules, potentially leading to amorphization and improved dissolution rates.

  • Targeted Drug Delivery: The surface of PILCs can be functionalized with targeting ligands to direct the drug carrier to specific sites in the body.

  • Photostability of Drugs: Clay minerals have been shown to enhance the photostability of light-sensitive drugs, and PILCs may offer similar advantages.[1]

Drug_Delivery_Pathway cluster_formulation Drug Formulation cluster_release Drug Release API Active Pharmaceutical Ingredient (API) Loading Drug Loading (e.g., adsorption) API->Loading PILC This compound PILC Carrier PILC->Loading Formulation PILC-Drug Formulation Loading->Formulation Administration Administration (e.g., oral) Formulation->Administration Release Controlled Release of API Administration->Release Target Target Site Release->Target

Figure 3: Conceptual pathway for this compound PILCs in drug delivery.

Further research is needed to fully explore the potential of this compound-based PILCs in drug development. Key areas of investigation include biocompatibility studies, drug-carrier interaction analysis, and in vitro/in vivo drug release profiling for specific APIs. The protocols and data presented herein provide a solid foundation for such future work.

References

Application Notes and Protocols for Heavy Metal and Radionuclide Sorption using Beidellite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beidellite, a dioctahedral smectite clay mineral, has demonstrated significant potential as a low-cost and effective adsorbent for the removal of heavy metals and radionuclides from aqueous solutions.[1] Its layered silicate structure, high cation exchange capacity (CEC), and specific surface area contribute to its ability to sequester contaminants. These properties make this compound a promising material for environmental remediation and potentially for specialized applications in drug development where metal chelation is required.

These application notes provide a summary of the sorption capabilities of this compound for various contaminants, detailed experimental protocols for conducting sorption studies, and visualizations of the experimental workflow and sorption mechanisms.

Data Presentation: Sorption of Heavy Metals by this compound

The efficiency of this compound in adsorbing heavy metals is influenced by factors such as pH, temperature, and the presence of competing ions. The following tables summarize key quantitative data from various studies.

Table 1: Maximum Sorption Capacities (Qmax) of this compound for Various Heavy Metals

Heavy Metal IonSorption Capacity (mg/g)Temperature (°C)pHIsotherm ModelReference
Lead (Pb²⁺)83.3 - 86.9Not SpecifiedNot SpecifiedLangmuir[1]
Cadmium (Cd²⁺)42.0 - 45.6Not SpecifiedNot SpecifiedLangmuir[1]
Chromate (CrO₄²⁻)1525 - 454Temkin[2]
Cobalt (Co²⁺)3.10Not SpecifiedNot SpecifiedLangmuir[3]

Table 2: Adsorption Percentages of Heavy Metals on this compound

Heavy Metal IonAdsorption (%)NotesReference
Lead (Pb²⁺)~80High enrichment on smectites[3]
Copper (Cu²⁺)~70High enrichment on smectites[3]
Zinc (Zn²⁺)40 - 50Lower adsorption compared to Pb and Cu[3]
Nickel (Ni²⁺)40 - 50Lower adsorption compared to Pb and Cu[3]
Cadmium (Cd²⁺)40 - 50Lower adsorption compared to Pb and Cu[3]

Experimental Protocols

The following are detailed protocols for conducting batch equilibrium sorption experiments to evaluate the efficacy of this compound for heavy metal and radionuclide removal. These protocols are based on methodologies reported in the literature.[4][5][6]

Protocol 1: Batch Equilibrium Sorption of Heavy Metals

1. Materials and Reagents:

  • This compound clay

  • Stock solutions (e.g., 1000 mg/L) of target heavy metals (e.g., Pb(NO₃)₂, CdCl₂)

  • Deionized water

  • HCl and NaOH solutions (0.1 M and 1 M) for pH adjustment

  • Centrifuge tubes (e.g., 50 mL)

  • Mechanical shaker

  • pH meter

  • Analytical instrument for metal concentration measurement (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES))

2. Experimental Procedure:

  • This compound Preparation: If necessary, purify the natural this compound to remove impurities. This may involve size fractionation and conversion to a homoionic form (e.g., Na-beidellite) by repeated washing with a salt solution (e.g., 1 M NaCl) followed by washing with deionized water to remove excess salt. Dry the this compound at an appropriate temperature (e.g., 105 °C) and store it in a desiccator.

  • Preparation of Working Solutions: Prepare a series of working solutions with varying initial concentrations of the target heavy metal by diluting the stock solution with deionized water.

  • Sorption Experiment:

    • Accurately weigh a specific amount of this compound (e.g., 0.1 g) and place it into a series of centrifuge tubes.

    • Add a known volume (e.g., 25 mL) of the heavy metal working solutions to each tube.

    • Adjust the initial pH of the solutions to the desired value using HCl or NaOH. The optimal pH for heavy metal adsorption on clays is often in the range of 4-6 to avoid metal hydroxide precipitation.[7][8]

    • Securely cap the tubes and place them on a mechanical shaker. Agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time to reach equilibrium (e.g., 24 hours). Kinetic studies can be performed by withdrawing samples at different time intervals.

  • Sample Analysis:

    • After shaking, separate the solid and liquid phases by centrifugation (e.g., 4000 rpm for 20 minutes).

    • Carefully collect the supernatant and measure the final concentration of the heavy metal using AAS or ICP-OES.

  • Data Analysis:

    • Calculate the amount of heavy metal adsorbed per unit mass of this compound at equilibrium (qₑ, mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the heavy metal (mg/L), V is the volume of the solution (L), and m is the mass of the this compound (g).[9]

    • Analyze the data using sorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the sorption capacity and mechanism.[10][11]

Protocol 2: Radionuclide Sorption Experiment

Caution: All work with radionuclides must be performed in a designated radiological laboratory with appropriate safety precautions and personal protective equipment.

1. Materials and Reagents:

  • This compound clay (prepared as in Protocol 1)

  • Radionuclide stock solution of known activity (e.g., ¹³⁷Cs, ⁹⁰Sr)

  • Background electrolyte solution mimicking the relevant groundwater composition (e.g., 0.01 M NaCl)

  • Scintillation vials and liquid scintillation cocktail

  • Liquid Scintillation Counter (LSC) or Gamma Spectrometer

2. Experimental Procedure:

  • Pre-equilibration: Pre-equilibrate the this compound with the background electrolyte solution for at least 24 hours to ensure the clay is in equilibrium with the solution chemistry.

  • Sorption Experiment:

    • In centrifuge tubes, combine a known mass of pre-equilibrated this compound with a specific volume of the background electrolyte.

    • Spike the suspension with a small, known volume of the radionuclide stock solution to achieve the desired initial activity.

    • Adjust the pH as needed. For many radionuclides, sorption is strongly pH-dependent.[12]

    • Agitate the samples at a constant temperature until equilibrium is reached. The time to reach equilibrium can vary significantly depending on the radionuclide and should be determined through preliminary kinetic experiments.

  • Phase Separation and Analysis:

    • Separate the solid and liquid phases by centrifugation and/or filtration.

    • Take an aliquot of the supernatant for activity measurement using LSC or gamma spectrometry.

  • Data Analysis:

    • Calculate the distribution coefficient (Kd, mL/g), which represents the ratio of the radionuclide concentration in the solid phase to that in the liquid phase at equilibrium: Kd = [(A₀ - Aₑ) / Aₑ] * (V / m) where A₀ and Aₑ are the initial and equilibrium activities in the solution, V is the volume of the solution (mL), and m is the mass of the this compound (g).

Visualizations

Experimental Workflow

Experimental_Workflow prep This compound & Solution Preparation batch Batch Sorption Experiment prep->batch Add this compound & solution to tubes separation Phase Separation (Centrifugation) batch->separation After equilibration analysis Supernatant Analysis separation->analysis Collect supernatant data Data Analysis (Isotherms, Kinetics) analysis->data Concentration data

Caption: Workflow for a typical batch sorption experiment.

Sorption Mechanisms

The sorption of heavy metals and radionuclides onto this compound can occur through several mechanisms. The dominant mechanism is often dependent on the specific contaminant and the solution chemistry.

Sorption_Mechanisms This compound This compound Surface ion_exchange Ion Exchange This compound->ion_exchange Exchangeable cations (Na+, Ca2+) are replaced by contaminants surface_complexation Surface Complexation This compound->surface_complexation Formation of inner- and outer-sphere complexes with surface hydroxyl groups precipitation Surface Precipitation This compound->precipitation Formation of new mineral phases on the surface contaminants Heavy Metals & Radionuclides in Solution

Caption: Key mechanisms for contaminant sorption on this compound.

Conclusion

This compound is a versatile and effective natural sorbent for a range of heavy metals and radionuclides. The protocols and data presented here provide a foundation for researchers to conduct further investigations into its applications. Understanding the fundamental sorption mechanisms and the influence of experimental parameters is crucial for optimizing its performance in various scientific and industrial settings. The provided experimental frameworks can be adapted for specific research needs, from environmental remediation studies to the development of novel drug delivery or detoxification systems.

References

Application Notes and Protocols for Infrared Spectroscopy in Beidellite Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the characterization of beidellite, a dioctahedral smectite clay mineral, using various infrared (IR) spectroscopy techniques. The information herein is designed to guide researchers in obtaining high-quality spectral data for identification, structural analysis, and quantitative assessment of this compound.

Introduction to Infrared Spectroscopy for this compound Analysis

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules and crystal lattices.[1][2] It is a rapid and economical method complementary to X-ray diffraction (XRD) for the study of clay minerals.[1] An IR spectrum provides a unique "fingerprint" for mineral identification and offers detailed information about:

  • Mineral Structure: Insights into the mineral family, degree of structural order, and the nature of isomorphic substitutions.[1]

  • Hydroxyl Groups: Distinction between molecular water (adsorbed and interlayer) and constitutional hydroxyl (OH) groups.[1]

  • Impurities: Detection of both crystalline and non-crystalline impurities.[1]

For this compound, IR spectroscopy is particularly useful for identifying characteristic vibrations of its aluminosilicate structure and hydroxyl groups.

Key Infrared Spectroscopy Techniques for this compound Characterization

Several IR sampling techniques can be employed for the analysis of this compound, each with its own advantages and considerations. The most common techniques include:

  • Transmission FTIR (KBr Pellet Technique): This is a traditional and widely used method for obtaining high-quality mid-infrared (MIR) spectra of solid samples.[3]

  • Attenuated Total Reflectance (ATR-FTIR): A surface-sensitive technique that requires minimal sample preparation and is suitable for analyzing powders, pastes, and gels.[1][3]

  • Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): A rapid technique for analyzing powdered samples with little to no sample preparation, making it suitable for high-throughput screening.[1][4][5]

The choice of technique will depend on the specific research question, sample form, and available instrumentation.

Quantitative Analysis of this compound using Infrared Spectroscopy

Infrared spectroscopy can be used for the quantitative analysis of minerals, including this compound.[6] The absorbance of a specific band in the IR spectrum is proportional to the concentration of the corresponding functional group, as described by the Beer-Lambert Law.[6] Quantitative analysis can be used to determine the relative proportions of different minerals in a mixture or to quantify the extent of chemical modifications.

Table 1: Key Infrared Absorption Bands for this compound Characterization

Spectral Region (cm⁻¹)Wavenumber (cm⁻¹)AssignmentReference
OH Stretching ~3660Al-OH stretching[7]
~3628, ~3652, ~3670Al-OH-Al stretching vibrations[8]
~3605, ~3650OH-stretching modes[9]
~3450OH-stretching of Al-OH[9]
~3400Broad band due to O-H stretching of interlayer H₂O[10]
H₂O Bending ~1639H-O-H bending of adsorbed and interlayer water[8]
Si-O Stretching ~1037Si-O-Si stretching (in-plane)[7]
~1032Si-O stretching of the tetrahedral layer[11]
OH Bending ~938Al-Al-OH bending[7]
~916Al-OH bending[9]
~880OH-bending mode[9]
Si-O and Al-O Bending ~811, ~750Indicative of high Al for Si substitution[7]
~814OH-libration mode[9]
~770, ~804OH-libration modes[9]
~466Si-O bending[11]

Experimental Protocols

Transmission FTIR Spectroscopy (KBr Pellet Method)

This protocol outlines the steps for preparing a potassium bromide (KBr) pellet for the analysis of this compound.

Materials:

  • This compound sample (finely ground, <2 µm)

  • Spectroscopy-grade KBr powder

  • Agate mortar and pestle

  • Pellet press with die

  • Vacuum pump

  • FTIR spectrometer

Protocol:

  • Sample Preparation: Dry the this compound sample at 110°C for at least 2 hours to remove adsorbed water. Grind the sample to a fine powder (<2 µm) using an agate mortar and pestle.

  • Mixing: Weigh approximately 1-2 mg of the dried this compound sample and 200-300 mg of dry, spectroscopy-grade KBr powder.[1] The exact ratio may need to be optimized.

  • Homogenization: Transfer the this compound and KBr to the agate mortar and gently mix. Grind the mixture thoroughly for 5-10 minutes to ensure a homogenous dispersion of the sample in the KBr matrix.

  • Pellet Pressing: Transfer the mixture to the die of a pellet press. Apply a vacuum to the die to remove entrapped air. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Collect the spectrum, typically in the mid-IR range (4000-400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans are common parameters.[1]

  • Background Correction: A background spectrum of a pure KBr pellet should be collected under the same conditions and subtracted from the sample spectrum.

experimental_workflow_kbr cluster_prep Sample Preparation cluster_pellet KBr Pellet Formation cluster_analysis FTIR Analysis start Start: this compound Sample grind Grind to <2 µm start->grind dry Dry at 110°C grind->dry mix Mix with KBr dry->mix press Press into Pellet mix->press acquire Acquire Spectrum (4000-400 cm⁻¹) press->acquire background Background Correction acquire->background end End: this compound Spectrum background->end

Caption: KBr Pellet Preparation and Analysis Workflow.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.[1][3]

Materials:

  • This compound sample (powder)

  • ATR-FTIR spectrometer with a suitable crystal (e.g., diamond, germanium)

  • Spatula

Protocol:

  • Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum with no sample on the crystal.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectral Acquisition: Collect the ATR-FTIR spectrum. Typical parameters are similar to the KBr method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32-64 scans).

  • Cleaning: After analysis, carefully clean the ATR crystal according to the manufacturer's instructions.

experimental_workflow_atr start Start: this compound Powder background Record Background Spectrum start->background apply_sample Apply Sample to ATR Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire Acquire ATR Spectrum apply_pressure->acquire clean Clean Crystal acquire->clean end End: this compound Spectrum clean->end

Caption: ATR-FTIR Experimental Workflow.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

DRIFTS is particularly useful for powdered samples and requires minimal preparation.[5]

Materials:

  • This compound sample (finely ground)

  • Spectroscopy-grade KBr or KCl powder (optional, as a diluent)

  • DRIFTS accessory

  • FTIR spectrometer

Protocol:

  • Sample Preparation: For neat samples, place the finely ground this compound powder directly into the sample cup of the DRIFTS accessory and level the surface. For diluted samples, mix a small amount of this compound (e.g., 1-5% by weight) with a non-absorbing matrix like KBr or KCl powder.

  • Background Spectrum: Collect a background spectrum of the pure diluent (e.g., KBr) or an empty, leveled sample cup.

  • Sample Loading: Fill the sample cup with the prepared this compound sample or mixture and level the surface with a spatula.

  • Spectral Acquisition: Place the sample holder in the DRIFTS accessory and collect the spectrum. The data is often converted to Kubelka-Munk units, which is a pseudo-absorbance scale.[1]

  • Data Processing: The collected reflectance data is transformed using the Kubelka-Munk equation to linearize the relationship between spectral intensity and sample concentration.[1]

logical_relationship_techniques cluster_techniques Infrared Spectroscopy Techniques cluster_info Information Obtained This compound This compound Characterization transmission Transmission FTIR (KBr) This compound->transmission atr ATR-FTIR This compound->atr drifts DRIFTS This compound->drifts structure Structural Information (e.g., Si-O, Al-OH bonds) transmission->structure hydroxyl Hydroxyl Group Analysis (Structural vs. Adsorbed H₂O) transmission->hydroxyl impurities Impurity Detection transmission->impurities quantitative Quantitative Analysis transmission->quantitative atr->structure atr->hydroxyl atr->impurities drifts->structure drifts->hydroxyl drifts->impurities drifts->quantitative

Caption: IR Techniques for this compound Analysis.

Data Interpretation

The interpretation of this compound IR spectra involves assigning the observed absorption bands to specific vibrational modes of the mineral structure. The key spectral regions and their interpretations are summarized in Table 1. This compound, as a dioctahedral smectite with significant Al for Si substitution in the tetrahedral sheet, exhibits characteristic bands that can differentiate it from other smectites like montmorillonite.[7] For instance, the presence of bands around 811 and 750 cm⁻¹ is indicative of high Al for Si substitution, a key feature of this compound.[7] The Al-Al-OH bending vibration in this compound is typically observed around 938 cm⁻¹.[7]

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of this compound. By selecting the appropriate sampling technique and carefully preparing the sample, researchers can obtain high-quality spectra that provide valuable information on the mineral's structure, composition, and purity. The protocols and data presented in these application notes serve as a comprehensive guide for scientists and professionals in the effective application of IR spectroscopy for this compound analysis in various research and development settings.

References

Application Notes and Protocols for Differential Thermal Analysis (DTA) of Beidellite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beidellite is a dioctahedral smectite clay mineral with a 2:1 layered structure. Its thermal behavior, as characterized by Differential Thermal Analysis (DTA), provides crucial information about its structure, composition, and purity. DTA, often coupled with Thermogravimetric Analysis (TGA), measures the temperature difference between a sample and an inert reference as a function of temperature. This allows for the identification of physical and chemical changes, such as dehydration, dehydroxylation, and phase transitions, which are indicated by endothermic or exothermic peaks on the DTA curve. These analyses are vital in various fields, including geology, materials science, and pharmaceuticals, where this compound may be used as an excipient or active ingredient carrier.

Principles of DTA for this compound

The DTA curve of this compound is characterized by a series of endothermic and exothermic reactions that correspond to specific structural changes upon heating.

  • Dehydration: The initial low-temperature endothermic peaks, typically occurring below 300°C, are attributed to the loss of adsorbed and interlayer water molecules. The temperature and intensity of these peaks are influenced by the nature of the exchangeable cations and the hydration state of the mineral.

  • Dehydroxylation: At higher temperatures, typically in the range of 400-700°C, an endothermic peak signifies the loss of structural hydroxyl groups from the aluminosilicate layers. The temperature of this peak is a key characteristic used to distinguish this compound from other smectites like montmorillonite. For this compound, this peak is characteristically observed around 550°C.

  • Phase Transitions: At even higher temperatures (above 800°C), exothermic peaks may appear, corresponding to the breakdown of the dehydroxylated structure and the formation of new crystalline phases, such as mullite and cristobalite.

Data Presentation

The following table summarizes quantitative data obtained from DTA and TGA studies of this compound.

Sample TypeThermal EventPeak Temperature (°C)Temperature Range (°C)Mass Loss (%)Reference
Na-Beidellite Dehydration< 55-40[1]
Dehydroxylation600550 - 6302.5[1]
Phase Transition1045 - 1095 (Exothermic)--[1]
Na-Beidellite Dehydration145--[2]
Smectite (Fe-rich) Dehydration160--[3]
Dehydroxylation550--[3]
Cs-exchanged this compound Dehydroxylation>170 kJ/mol (Activation Energy)300-900-[4]

Experimental Protocols

This section outlines a general protocol for conducting DTA on this compound samples.

4.1. Instrumentation

A simultaneous thermal analyzer capable of performing DTA and TGA is recommended. Key components include:

  • A furnace with a programmable temperature controller.

  • A sensitive microbalance.

  • A sample and reference crucible holder (typically platinum or alumina).

  • A thermocouple system for measuring sample, reference, and furnace temperatures.

  • A data acquisition and analysis system.

4.2. Sample Preparation

  • Obtain a representative sample of this compound.

  • If necessary, purify the sample to remove non-clay mineral impurities.

  • The sample can be cation-saturated (e.g., with Na+, Ca2+) to study the effect of exchangeable cations on the thermal behavior.

  • Grind the sample to a fine powder (typically < 75 µm) to ensure homogeneity and good thermal contact.

  • Equilibrate the sample at a constant relative humidity (e.g., in a desiccator over a saturated salt solution) for at least 24 hours to ensure a consistent initial hydration state.

4.3. DTA/TGA Measurement Procedure

  • Calibration: Calibrate the instrument for temperature and heat flow using standard reference materials (e.g., indium, zinc).

  • Sample Loading: Accurately weigh a small amount of the prepared this compound sample (typically 5-20 mg) into the sample crucible.

  • Reference Material: Place an equivalent volume of a thermally inert reference material (e.g., calcined alumina, α-Al₂O₃) into the reference crucible.

  • Instrument Setup:

    • Place the sample and reference crucibles in the instrument holder.

    • Set the desired temperature program. A typical program involves heating from ambient temperature to 1100°C at a constant heating rate of 10°C/min.[5]

    • Set the atmosphere. The analysis is typically performed in a controlled atmosphere, such as flowing dry air or nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Data Acquisition: Start the thermal analysis program and record the sample temperature, differential temperature (ΔT), and sample mass as a function of time and temperature.

  • Data Analysis:

    • Plot the DTA (ΔT vs. Temperature) and TGA (Mass vs. Temperature) curves.

    • Determine the onset, peak, and end temperatures of all thermal events.

    • Calculate the mass loss associated with each endothermic event from the TGA curve.

    • Interpret the peaks based on known thermal reactions of this compound and other clay minerals.

Visualizations

The following diagrams illustrate the experimental workflow for DTA and the thermal decomposition pathway of this compound.

DTA_Workflow cluster_prep Sample Preparation cluster_analysis DTA/TGA Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Purify Purification (optional) Sample->Purify Grind Grinding Purify->Grind Equilibrate Equilibration (constant humidity) Grind->Equilibrate Load Load Sample & Reference Equilibrate->Load Setup Instrument Setup (Temp Program, Atmosphere) Load->Setup Run Run Analysis Setup->Run Acquire Data Acquisition (T, ΔT, Mass) Run->Acquire Plot Plot DTA & TGA Curves Acquire->Plot Analyze Analyze Peaks (Temp, Mass Loss) Plot->Analyze Interpret Interpretation of Thermal Events Analyze->Interpret

Caption: Experimental workflow for Differential Thermal Analysis of this compound.

Beidellite_Decomposition This compound This compound (Hydrated) Dehydrated Dehydrated this compound This compound->Dehydrated < 300°C Endothermic (Loss of H₂O) Dehydroxylated Dehydroxylated this compound (Metathis compound) Dehydrated->Dehydroxylated ~400-700°C Endothermic (Loss of OH⁻) NewPhases New Crystalline Phases (e.g., Mullite, Cristobalite) Dehydroxylated->NewPhases > 800°C Exothermic (Recrystallization)

Caption: Thermal decomposition pathway of this compound as observed by DTA.

References

Synthesis of Beidellite for Catalytic Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of beidellite clay for catalytic applications. This compound, a dioctahedral smectite, offers unique catalytic properties due to its layered structure, cation exchange capacity, and Brønsted and Lewis acidity. Synthetic this compound, with its high purity and tunable properties, is a promising catalyst for a variety of organic transformations relevant to the pharmaceutical and fine chemical industries.

Overview of this compound Synthesis Methods

The synthesis of this compound can be achieved through several methods, each offering distinct advantages in controlling the physicochemical properties of the final material. The most common methods include:

  • Hydrothermal Synthesis: This is a widely used method that mimics the natural formation of clays. It involves the crystallization of a gel precursor under elevated temperature and pressure. This method allows for good control over the crystallinity and phase purity of the this compound.

  • Sol-Gel Synthesis: This technique offers excellent control over the chemical composition and homogeneity of the resulting material at a molecular level. It involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then aged and dried.

  • Microwave-Assisted Hydrothermal Synthesis: This method utilizes microwave radiation to rapidly heat the reaction mixture, significantly reducing the synthesis time compared to conventional hydrothermal methods. This can lead to the formation of smaller, more uniform particles.

Characterization of Synthetic this compound

The synthesized this compound should be thoroughly characterized to understand its properties and suitability for catalytic applications. Key characterization techniques and typical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Synthetic Na-Beidellite [1][2]

PropertyTypical Value/RangeCharacterization Technique
Cation Exchange Capacity (CEC) 70 - 118 meq/100 gAmmonium Acetate Method
BET Surface Area 15 - 120 m²/gN₂ Adsorption-Desorption
Basal Spacing (d₀₀₁) ~12.5 Å (hydrated), ~9.8 Å (dehydrated)X-ray Diffraction (XRD)
Crystal Structure MonoclinicX-ray Diffraction (XRD)
Morphology Thin plates, laths, ribbonsScanning Electron Microscopy (SEM)
Acidity (Brønsted and Lewis) Varies with synthesis conditions and post-synthesis treatmentTemperature-Programmed Desorption (TPD) of ammonia, Pyridine-FTIR

Experimental Protocols

This section provides detailed protocols for the synthesis of Na-beidellite using hydrothermal, sol-gel, and microwave-assisted methods.

Protocol 1: Hydrothermal Synthesis of Na-Beidellite

This protocol is adapted from established hydrothermal synthesis methods for Na-beidellite.[1][2][3]

3.1.1. Materials

  • Sodium silicate solution (e.g., ~27% SiO₂, ~8% Na₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

3.1.2. Experimental Workflow

Hydrothermal_Synthesis cluster_gel Gel Preparation cluster_hydrothermal Hydrothermal Treatment cluster_product Product Recovery Gel_Components Prepare Precursor Solutions: - Sodium Silicate Solution - Aluminum Nitrate Solution - Sodium Carbonate Solution Mixing Mix Solutions & Adjust pH Gel_Components->Mixing Gel_Formation Homogeneous Gel Formation Mixing->Gel_Formation Autoclave Transfer Gel to Teflon-lined Autoclave Gel_Formation->Autoclave Transfer Heating Heat at 350°C for 72 hours Autoclave->Heating Cooling Cool Autoclave Heating->Cooling Crystallization Washing Wash with Deionized Water Cooling->Washing Drying Dry at 60°C Washing->Drying

Caption: Hydrothermal synthesis workflow for Na-beidellite.

3.1.3. Step-by-Step Procedure

  • Preparation of Precursor Solutions:

    • Prepare an aqueous solution of aluminum nitrate nonahydrate.

    • Prepare an aqueous solution of sodium carbonate.

    • Use a commercial sodium silicate solution.

  • Gel Formation:

    • Slowly add the aluminum nitrate solution to the sodium silicate solution while stirring vigorously.

    • Add the sodium carbonate solution to the mixture.

    • Adjust the pH of the resulting gel to between 7.5 and 13.5 using HCl or NaOH. A typical gel composition is 0.35Na₂O·2.35Al₂O₃·7.3SiO₂.[1][2]

    • Continue stirring until a homogeneous gel is formed.

  • Hydrothermal Treatment:

    • Transfer the gel to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to 350°C.

    • Maintain the temperature for 72 hours. The pressure inside the autoclave will reach approximately 1 kbar.[1][2]

  • Product Recovery and Purification:

    • Allow the autoclave to cool to room temperature.

    • Collect the solid product by filtration or centrifugation.

    • Wash the product repeatedly with deionized water until the washings are free of nitrates and chlorides (as tested with silver nitrate).

    • Dry the final product in an oven at 60°C.

Protocol 2: Sol-Gel Synthesis of this compound

This protocol outlines a general approach to sol-gel synthesis of this compound.

3.2.1. Materials

  • Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄) - Silicon source

  • Aluminum isopropoxide (Al(O-i-Pr)₃) - Aluminum source

  • Sodium ethoxide (NaOC₂H₅) - Sodium source

  • Ethanol (C₂H₅OH) - Solvent

  • Deionized water

  • Hydrochloric acid (HCl) - Catalyst for hydrolysis

3.2.2. Experimental Workflow

Sol_Gel_Synthesis cluster_sol Sol Preparation cluster_gelation Gelation & Aging cluster_drying Drying & Calcination Precursors Dissolve Alkoxides in Ethanol Hydrolysis Controlled Hydrolysis (Water + HCl) Precursors->Hydrolysis Gel_Formation Gel Formation Hydrolysis->Gel_Formation Condensation Aging Age the Gel Gel_Formation->Aging Drying Dry the Gel (Xerogel/Aerogel) Aging->Drying Maturation Calcination Calcine to form this compound Drying->Calcination

Caption: Sol-gel synthesis workflow for this compound.

3.2.3. Step-by-Step Procedure

  • Sol Preparation:

    • Dissolve TEOS, aluminum isopropoxide, and sodium ethoxide in anhydrous ethanol in the desired stoichiometric ratio.

    • Separately, prepare a solution of deionized water, ethanol, and a catalytic amount of HCl.

    • Slowly add the water-ethanol-HCl solution to the alkoxide solution under vigorous stirring to initiate controlled hydrolysis.

  • Gelation and Aging:

    • Continue stirring the solution until a viscous sol is formed, which will eventually set into a rigid gel.

    • Cover the gel and allow it to age at room temperature for a specified period (e.g., 24-48 hours) to strengthen the gel network.

  • Drying:

    • Dry the gel to remove the solvent. This can be done by:

      • Conventional drying (Xerogel): Evaporate the solvent at a controlled temperature (e.g., 60-100°C). This often leads to shrinkage and a denser material.

      • Supercritical drying (Aerogel): Exchange the solvent with liquid CO₂ and then bring it to its supercritical state to avoid surface tension forces, preserving the porous structure.

  • Calcination:

    • Calcine the dried gel in a furnace at a temperature typically ranging from 400 to 600°C to remove residual organics and promote the crystallization of the this compound structure.

Protocol 3: Microwave-Assisted Hydrothermal Synthesis of this compound

This protocol provides a general guideline for the rapid synthesis of this compound using microwave irradiation. Specific parameters may need optimization based on the microwave system used.

3.3.1. Materials

  • Same as for Protocol 3.1 (Hydrothermal Synthesis).

3.3.2. Experimental Workflow

Microwave_Synthesis cluster_prep Preparation cluster_microwave Microwave Irradiation cluster_recovery Product Recovery Gel_Prep Prepare Homogeneous Gel (as in Protocol 3.1) Vessel Transfer Gel to Microwave Reactor Vessel Gel_Prep->Vessel Transfer Irradiation Microwave Heating (e.g., 150-200°C, 15-60 min) Vessel->Irradiation Cooling Cool the Vessel Irradiation->Cooling Crystallization Washing Wash with Deionized Water Cooling->Washing Drying Dry at 60°C Washing->Drying

Caption: Microwave-assisted hydrothermal synthesis workflow.

3.3.3. Step-by-Step Procedure

  • Gel Preparation:

    • Prepare a homogeneous gel with the same composition as described in Protocol 3.1.

  • Microwave-Assisted Hydrothermal Treatment:

    • Transfer the gel into a suitable microwave-transparent pressure vessel.

    • Place the vessel in a microwave synthesis reactor.

    • Set the desired temperature (e.g., 150-200°C) and reaction time (e.g., 15-60 minutes). The microwave power will be automatically adjusted to maintain the set temperature.

  • Product Recovery and Purification:

    • After the reaction is complete, allow the vessel to cool to a safe temperature.

    • Recover and purify the solid product as described in Protocol 3.1 (washing and drying).

Catalytic Applications

Synthetic this compound is a versatile catalyst for various acid-catalyzed reactions. Two prominent examples are esterification of fatty acids for biodiesel production and catalytic cracking of hydrocarbons.

Application 1: Esterification of Fatty Acids

Synthetic this compound can be used as a solid acid catalyst for the esterification of free fatty acids (FFAs) with alcohols to produce biodiesel. Its acidity and layered structure facilitate the reaction.

Table 2: Catalytic Performance of Clay Catalysts in the Esterification of Oleic Acid

CatalystReaction Temperature (°C)Molar Ratio (Alcohol:Acid)Catalyst Loading (wt%)Conversion (%)Selectivity (%)Reference
Synthetic Na-Beidellite Data not availableData not availableData not availableData not availableData not available-
Modified Montmorillonite50 - 1201.5:1 - 2:1634 - 98>95[4]
Zeolite Y706:1581>95[5]
Purolite CT1516712:12084>95[6][7]
Al-SBA-1515030:11070 - 93>95[7]

4.1.1. Experimental Protocol: Esterification of Oleic Acid

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add oleic acid, methanol (e.g., in a 1:10 molar ratio), and the synthetic this compound catalyst (e.g., 5 wt% relative to oleic acid).

  • Reaction:

    • Heat the mixture to the desired reaction temperature (e.g., 65°C) with constant stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the FFA content by titration.

  • Product Separation:

    • After the reaction reaches the desired conversion, cool the mixture to room temperature.

    • Separate the catalyst by filtration or centrifugation.

    • Remove the excess methanol by rotary evaporation.

    • Wash the organic phase with warm deionized water to remove any remaining catalyst and glycerol (if triglycerides were present).

    • Dry the biodiesel product over anhydrous sodium sulfate.

Application 2: Catalytic Cracking of Hydrocarbons

Synthetic this compound can be employed as a catalyst for the cracking of large hydrocarbon molecules into smaller, more valuable products like gasoline and light olefins. The acidic sites on the this compound surface promote the cleavage of C-C bonds.

Table 3: Product Yields from Catalytic Cracking of Vegetable Oil using Different Catalysts

CatalystFeedstockReaction Temperature (°C)Gasoline Yield (wt%)Diesel Yield (wt%)Gas Yield (wt%)Coke Yield (wt%)Reference
Synthetic this compound Data not availableData not availableData not availableData not availableData not availableData not available-
Zeolite ZSM-5Used Vegetable Oil350 - 400~30---[5]
MA-83 CatalystWaste Edible Oil50036 - 3824 - 27~119 - 11[4]

Note: Specific product distribution data for the catalytic cracking of vegetable oil using synthetic this compound is not available in the provided search results. The data for other catalysts are presented to indicate the potential product yields.

4.2.1. Experimental Protocol: Catalytic Cracking of Vegetable Oil

  • Reaction Setup:

    • The reaction is typically carried out in a fixed-bed or fluidized-bed reactor.

    • Load the reactor with the synthetic this compound catalyst.

  • Reaction:

    • Preheat the reactor to the desired temperature (e.g., 400-500°C) under an inert gas flow (e.g., nitrogen).

    • Introduce the vegetable oil feedstock into the reactor at a controlled flow rate.

    • The cracked products are carried out of the reactor by the inert gas stream.

  • Product Collection and Analysis:

    • Condense the liquid products in a series of cold traps.

    • Collect the gaseous products in a gas bag.

    • Analyze the liquid products by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution (gasoline, diesel, etc.).

    • Analyze the gaseous products by gas chromatography (GC) to determine the composition (light olefins, etc.).

    • Determine the amount of coke deposited on the catalyst by thermogravimetric analysis (TGA).

Conclusion

Synthetic this compound is a promising catalytic material with tunable properties that can be prepared through various methods. The detailed protocols provided in this document offer a starting point for researchers to synthesize and evaluate this compound for a range of catalytic applications. Further optimization of synthesis parameters and reaction conditions can lead to the development of highly active and selective catalysts for important industrial processes.

References

Application Notes: The Influence of pH on the Hydrothermal Synthesis of Beidellite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beidellite, a dioctahedral smectite clay mineral, holds significant interest for researchers and various industries, including pharmaceuticals, due to its high surface area, cation exchange capacity, and swelling properties. Hydrothermal synthesis is a prevalent method for producing pure, crystalline this compound. A critical parameter governing the success and outcome of this synthesis is the pH of the reaction medium. The pH influences the speciation of aluminum and silicon precursors in the starting gel, which in turn dictates the final mineral phase, crystallinity, and purity of the synthesized this compound. These notes provide a detailed overview of the role of pH in the hydrothermal synthesis of this compound, complete with experimental protocols and quantitative data.

Influence of pH on this compound Formation

The pH of the initial solution and the resulting gel is a determining factor in the crystallization pathway of aluminosilicate minerals during hydrothermal treatment. For this compound synthesis, a specific alkaline condition is crucial for the formation of a pure phase.

  • Optimal pH for Pure this compound: Research has demonstrated that the successful synthesis of pure this compound is achieved when the starting gel is treated in a solution with a pH of 12.[1][2][3] At this specific pH, the availability and coordination of aluminum and silicon species are optimal for the nucleation and growth of the this compound structure.

  • Formation of Other Phases at Different pH Values:

    • Acidic to Neutral Conditions (pH < 7): In acidic to neutral environments, the formation of kaolinite, a 1:1 layered silicate, is often favored over the 2:1 structure of this compound.

    • Slightly Alkaline Conditions (pH 7-10): In this range, the resulting product can be a mixture of phases, and the crystallinity of this compound may be poor.

    • Highly Alkaline Conditions (pH > 12): At pH values above 12, the formation of zeolites, which are framework silicates, becomes more favorable.[1] For instance, a synthesis conducted at pH 12.5 can result in a poorly crystalline and dehydrated this compound.[2]

The pH of the precursor solutions, such as the AlCl₃ solution, also plays a significant role. An unstable initial gel can prevent the formation of pure this compound, regardless of the pH of the subsequent hydrothermal treatment solution.[2]

Experimental Protocols

The following protocols are based on established methods for the hydrothermal synthesis of this compound, with a focus on the influence of pH.

Protocol 1: Synthesis of Pure this compound at pH 12

This protocol details the synthesis of pure this compound at 230°C.

1. Preparation of Precursor Solutions:

  • Sodium Silicate Solution: Prepare a solution of Na₂SiO₃.
  • Aluminum Chloride Solution: Prepare a solution of AlCl₃. The pH of this solution should be carefully controlled (e.g., pH 3.9 as a starting point).[2]

2. Formation of the Starting Gel:

  • To create a gel with the target stoichiometry of this compound (e.g., Na₀.₄(Si₃.₆Al₀.₄)Al₂O₁₀(OH)₂), slowly add the AlCl₃ solution to the Na₂SiO₃ solution while stirring vigorously.[2]
  • The resulting solution in equilibrium with the gel will have an acidic pH (e.g., ~4.5).[2]

3. pH Adjustment and Hydrothermal Treatment:

  • Place the prepared gel into a Teflon-lined stainless steel autoclave.
  • Add a solution with a pH of 12 to the autoclave.
  • Seal the autoclave and place it in an oven preheated to 230°C.
  • Maintain the temperature for 9 days.[1][2][3] The pressure inside the autoclave will be approximately 28 bar.[3]

4. Product Recovery and Characterization:

  • After 9 days, cool the autoclave to room temperature.
  • Recover the solid product by centrifugation or filtration.
  • Wash the product repeatedly with deionized water to remove any soluble byproducts.
  • Dry the final product (e.g., in an oven at 60°C).
  • Characterize the synthesized material using techniques such as X-ray Diffraction (XRD) to confirm the this compound phase and assess crystallinity, and Fourier-Transform Infrared (FTIR) spectroscopy to identify characteristic vibrational bands.

Protocol 2: Synthesis of Na-Beidellite at Higher Temperature

This protocol describes the synthesis of Na-beidellite over a broader pH range at 350°C.

1. Preparation of the Starting Gel:

  • Prepare a gel with the composition 0.35Na₂O·2.35Al₂O₃·7.3SiO₂.[4][5][6]

2. pH Adjustment and Hydrothermal Treatment:

  • Place the gel in an autoclave with NaOH solutions of varying pH, ranging from 7.5 to 13.5.[4][5][6]
  • Heat the autoclave to 350°C at a pressure of 1 kbar.[4][5][6]

3. Product Recovery and Characterization:

  • Follow the same recovery, washing, and drying procedures as in Protocol 1.
  • Characterize the products using XRD, FTIR, Scanning Electron Microscopy (SEM), and other relevant techniques to determine the influence of the different pH conditions on the final product.

Data Presentation

The following tables summarize the quantitative data on the influence of pH on the hydrothermal synthesis of this compound.

Table 1: Influence of pH on Product Formation at 230°C

Initial Solution pHTemperature (°C)Duration (days)Pressure (bar)Resulting Solid Phase(s)Reference
5.52309~28Impure this compound / Other Phases[2]
12 230 9 ~28 Pure this compound [1][2][3]
12.52309~28Poorly crystalline, dehydrated this compound[2]
132309~28Impure this compound / Other Phases[2]

Table 2: Synthesis Conditions for Na-Beidellite

pH RangeTemperature (°C)Pressure (kbar)Gel CompositionResulting ProductReference
7.5 - 13.535010.35Na₂O·2.35Al₂O₃·7.3SiO₂Na-Beidellite[4][5][6]

Visualization

The following diagrams illustrate the experimental workflow and the relationship between pH and the products of hydrothermal synthesis.

experimental_workflow cluster_prep Precursor & Gel Preparation cluster_hydro Hydrothermal Synthesis cluster_post Product Recovery & Analysis p1 Prepare Na2SiO3 Solution p3 Mix Solutions to Form Gel p1->p3 p2 Prepare AlCl3 Solution (Control pH) p2->p3 h1 Place Gel in Autoclave p3->h1 h2 Add Solution of Desired pH h1->h2 h3 Heat at Controlled Temperature & Pressure h2->h3 r1 Cool and Recover Solid h3->r1 r2 Wash with Deionized Water r1->r2 r3 Dry the Product r2->r3 c1 Characterize (XRD, FTIR, etc.) r3->c1

Caption: Experimental workflow for the hydrothermal synthesis of this compound.

ph_influence cluster_products Resulting Mineral Phases start Hydrothermal Synthesis of Aluminosilicate Gel ph_low pH < 12 start->ph_low ph_optimal pH = 12 start->ph_optimal ph_high pH > 12 start->ph_high prod_low Kaolinite ph_low->prod_low prod_optimal Pure this compound ph_optimal->prod_optimal prod_high Zeolites ph_high->prod_high

Caption: Influence of pH on the final product of hydrothermal synthesis.

References

Application Notes and Protocols for Cation Exchange Capacity (CEC) Determination using the Cobalt Hexammine Trichloride Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cation Exchange Capacity (CEC) is a critical parameter for characterizing materials such as soils, clays, and other solids, quantifying their ability to hold and exchange positively charged ions. This property is fundamental in various scientific disciplines, including soil science, environmental science, and materials science. In the context of drug development, understanding the CEC of excipients and other formulation components can be crucial for predicting drug-excipient interactions and ensuring formulation stability.

The cobalt hexammine trichloride ([Co(NH₃)₆]Cl₃) method is a widely accepted and robust technique for determining CEC. This method is based on the principle of exchanging the naturally occurring cations on the surface of a material with the trivalent cobalt hexammine complex ion ([Co(NH₃)₆]³⁺). The CEC is then determined by measuring the decrease in the concentration of the cobalt hexammine ion in the solution after it has been in contact with the sample. This can be accurately quantified using spectrophotometry. The method is valued for its accuracy and its ability to measure CEC at the natural pH of the sample, providing a more realistic measure of the material's properties under in-situ conditions.[1][2] This document provides a detailed protocol for the determination of CEC using the cobalt hexammine trichloride method, based on established standards such as ISO 23470.[3][4]

Principle of the Method

The fundamental principle of this method lies in a cation exchange reaction. The trivalent complex cation, cobalt(III) hexammine, displaces the exchangeable cations (e.g., Ca²⁺, Mg²⁺, K⁺, Na⁺) present on the negatively charged surfaces of the sample material. The CEC of the material is then calculated based on the amount of cobalt hexammine cations that have been adsorbed by the sample. This is determined by measuring the difference in the concentration of the cobalt hexammine solution before and after the exchange process.[1][3] The concentration of the distinctively colored cobalt hexammine solution can be readily determined by measuring its absorbance at a specific wavelength using a spectrophotometer.[1]

Data Presentation

The following table summarizes typical CEC values for various materials and the precision of the cobalt hexammine trichloride method.

Material TypeTypical CEC Range (cmol(+)/kg)Method Precision (Relative Standard Deviation)Reference
Sands3 - 54.1% - 7.9% (for CEC of 5.5 cmol/kg)[5][6]
Loams10 - 153.1% - 4.8% (for CEC of 17.8 cmol/kg)[5][6]
Silt Loams15 - 251.7% - 3.6% (for CEC of 29.4 cmol/kg)[5][6]
Clay and Clay Loams20 - 50Not Specified[5]
Organic Soils50 - 100Not Specified[5]

Experimental Protocols

This protocol is based on the spectrophotometric determination of cobalt hexammine trichloride concentration.

Reagents and Equipment
  • Cobalt (III) hexammine trichloride ([Co(NH₃)₆]Cl₃) , analytical grade.

  • Deionized water .

  • Cobalt hexammine trichloride stock solution (e.g., 0.05 N or 1.66 cmol/L): Accurately weigh a calculated amount of [Co(NH₃)₆]Cl₃, dissolve it in deionized water, and dilute to a known volume in a volumetric flask.

  • Standard solutions: Prepare a series of standard solutions by diluting the stock solution to known concentrations.

  • Spectrophotometer capable of measuring absorbance at 472 nm or 475 nm.

  • Centrifuge and centrifuge tubes.

  • Mechanical shaker .

  • Analytical balance .

  • Volumetric flasks, pipettes, and other standard laboratory glassware .

  • Syringe filters (0.45 µm) .

  • pH meter .

Sample Preparation
  • Drying: Dry the sample in an oven at a temperature that does not alter its properties (e.g., 40-60°C) until a constant weight is achieved.

  • Sieving: Gently disaggregate the dried sample and sieve it through a 2 mm sieve to remove coarse fragments. For finer materials, a smaller sieve size (e.g., <250 microns) may be used.[3]

Experimental Workflow Diagram

CEC_Determination_Workflow cluster_prep Sample Preparation cluster_exchange Cation Exchange cluster_separation Solid-Liquid Separation cluster_analysis Analysis Sample Material Sample Dry Dry Sample Sample->Dry Sieve Sieve Sample Dry->Sieve Weigh Weigh 2g of Prepared Sample Sieve->Weigh Add_CoHex Add 40 mL of [Co(NH3)6]Cl3 Solution Weigh->Add_CoHex Shake Shake for 1 hour Add_CoHex->Shake Centrifuge Centrifuge Shake->Centrifuge Filter Filter Supernatant Centrifuge->Filter Measure_Abs Measure Absorbance at 472 nm Filter->Measure_Abs Calculate_CEC Calculate CEC Measure_Abs->Calculate_CEC cluster_prep cluster_prep cluster_exchange cluster_exchange cluster_separation cluster_separation cluster_analysis cluster_analysis

Caption: Workflow for CEC determination using the cobalt hexammine trichloride method.

Step-by-Step Protocol
  • Weighing: Accurately weigh approximately 2.0 g of the prepared sample into a centrifuge tube.[1]

  • Cation Exchange: Add 40.0 mL of the cobalt hexammine trichloride stock solution to the centrifuge tube.[1]

  • Shaking: Cap the tube and shake it on a mechanical shaker for 1 hour to ensure complete cation exchange.[1][7]

  • Separation: Centrifuge the suspension at a sufficient speed and duration (e.g., 3000-4000 rpm for 15-30 minutes) to obtain a clear supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

  • Spectrophotometric Measurement:

    • Allow the spectrophotometer to warm up and set the wavelength to 472 nm or 475 nm.[1][6]

    • Calibrate the instrument by using the initial cobalt hexammine trichloride stock solution as the blank or by creating a calibration curve with the prepared standard solutions.

    • Measure the absorbance of the filtered supernatant from the sample.

  • Calculation: Calculate the CEC of the sample using the following formula:

    CEC (cmol(+)/kg) = [ (C₀ - C) * V ] / W

    Where:

    • C₀ = Initial concentration of the cobalt hexammine trichloride solution (cmol(+)/L).

    • C = Final concentration of the cobalt hexammine trichloride solution in the supernatant after exchange (cmol(+)/L), determined from the absorbance reading and the calibration curve.

    • V = Volume of the cobalt hexammine trichloride solution used (L).

    • W = Weight of the dry sample (kg).

    Alternatively, if using absorbance directly, a calibration curve of absorbance versus concentration is used to determine C.

Logical Relationships in CEC Determination

The following diagram illustrates the key relationships and dependencies in the CEC determination process.

Logical_Relationships Sample_Properties Sample Properties (e.g., clay content, organic matter, pH) CEC_Value Cation Exchange Capacity (CEC) Sample_Properties->CEC_Value determines CoHex_Adsorption Adsorption of [Co(NH3)6]3+ CEC_Value->CoHex_Adsorption governs Experimental_Parameters Experimental Parameters (Sample weight, Solution volume & concentration, Shaking time) Experimental_Parameters->CoHex_Adsorption influences Absorbance_Change Change in Solution Absorbance CoHex_Adsorption->Absorbance_Change causes Spectrophotometry Spectrophotometric Measurement Absorbance_Change->Spectrophotometry is measured by Spectrophotometry->CEC_Value allows calculation of

Caption: Key relationships in the cobalt hexammine trichloride CEC method.

Considerations and Troubleshooting

  • pH of the Sample: For acidic soils, the pH of the suspension may need to be adjusted to a neutral or slightly alkaline value to ensure accurate CEC determination, as low pH can lead to underestimation.[8]

  • Presence of Carbonates: In calcareous samples, the dissolution of carbonates can interfere with the measurement. Using a calcite-saturated cobalt hexammine trichloride solution is recommended for such samples.

  • Organic Matter: High levels of organic matter can sometimes cause discoloration of the supernatant, which may interfere with the spectrophotometric reading. A correction for background absorbance may be necessary in such cases.

  • Incomplete Exchange: Ensure that the shaking time is adequate for the complete exchange of cations. For some materials, a longer shaking time may be required.

  • Inaccurate Spectrophotometer Readings: Always ensure the spectrophotometer is properly calibrated and that the cuvettes are clean and free of scratches. The supernatant must be perfectly clear to avoid light scattering.

References

Troubleshooting & Optimization

Technical Support Center: Hydrothermal Synthesis of Pure Beidellite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrothermal synthesis of pure beidellite.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrothermal synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Q1: My final product is contaminated with kaolinite. What went wrong?

A1: The formation of kaolinite as a byproduct is a common challenge, often related to suboptimal temperature and precursor composition.

  • Potential Cause 1: Low Synthesis Temperature. this compound formation typically occurs in a specific temperature range. Below approximately 275°C, kaolinite is often the more stable crystalline phase.[1][2]

  • Solution 1: Increase the synthesis temperature to be within the optimal range for this compound formation, which is generally between 275°C and 475°C.[1][2]

  • Potential Cause 2: Incorrect Precursor Gel Composition. Gels with a sodium content equivalent to a layer charge lower than 0.3 per O₂₀(OH)₄ tend to yield kaolinite at temperatures below 325°C.[1][2]

  • Solution 2: Adjust the stoichiometry of your starting gel to ensure a sufficient sodium content, corresponding to a higher layer charge.

  • Potential Cause 3: Inappropriate pH. Synthesis conducted in pure water (neutral pH) can result in the formation of kaolins.[3]

  • Solution 3: Ensure the pH of your synthesis solution is alkaline. A pH of 12 has been shown to be successful for the synthesis of pure this compound.[3][4]

Q2: I am observing quartz and/or paragonite impurities in my synthesized this compound.

A2: The presence of quartz and paragonite typically indicates that the synthesis temperature was too high.

  • Potential Cause: Excessive Synthesis Temperature. Above approximately 500°C, this compound is no longer the stable phase, and paragonite and quartz will begin to form.[1][2]

  • Solution: Reduce the synthesis temperature to below 500°C, with an optimal yield often found around 400°C.[1][2]

Q3: My synthesis resulted in boehmite instead of this compound.

A3: The formation of boehmite is highly dependent on the pH of the precursor solution.

  • Potential Cause: Incorrect pH of the Aluminum Precursor Solution. Using an AlCl₃ solution with a high pH (e.g., 10.6) for gel preparation can lead to the systematic formation of boehmite.[3]

  • Solution: Carefully control the pH of the aluminum chloride solution used to prepare the starting gel. A pH of around 3.4 to 3.9 for the AlCl₃ solution has been used in successful this compound syntheses.[3]

Q4: The yield of this compound is very low, or the product has poor crystallinity.

A4: Low yield and poor crystallinity can be influenced by several factors, including reaction time, pressure, and precursor preparation.

  • Potential Cause 1: Insufficient Reaction Time. The crystallization of this compound can be a slow process.

  • Solution 1: Increase the duration of the hydrothermal treatment. An optimal yield of 95% has been achieved after 20 days at 400°C and 1 kbar.[1][2] Successful synthesis of pure this compound has also been reported after 9 days at 230°C.[3][4]

  • Potential Cause 2: Suboptimal Pressure. While temperature is a critical factor, pressure also plays a role in the stability and crystallization of this compound.

  • Solution 2: Ensure the water pressure is within the stable range for this compound formation, typically between 0.2 and 5 kbar.[1][2] An optimal yield has been reported at 1 kbar.[1][2]

  • Potential Cause 3: Inhomogeneous Precursor Gel. A poorly mixed or improperly prepared starting gel can lead to localized variations in stoichiometry, hindering the formation of a pure, crystalline product.

  • Solution 3: Ensure thorough mixing and homogeneity of the precursor materials. A common method involves preparing a sol-gel by pouring an AlCl₃ solution into a Na₂SiO₃ solution.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and pressure for the hydrothermal synthesis of pure Na-beidellite?

A1: The optimal conditions can vary depending on the specific precursors and desired characteristics. However, a general guideline is a temperature range of 275°C to 475°C and a pressure range of 0.2 to 5 kbar.[1][2] An optimum yield of 95% has been reported at 400°C and 1 kbar after a 20-day reaction period.[1][2] Another successful synthesis of pure this compound was achieved at 230°C for 9 days.[3][4]

Q2: How critical is the pH of the reaction mixture?

A2: The pH is extremely critical. The synthesis of this compound is highly sensitive to the pH of both the initial precursor solutions and the final reaction mixture.[3] A successful synthesis of pure this compound was achieved in a solution with a pH of 12.[3][4] The pH influences the speciation of silicon and aluminum in the solution, which is crucial for the formation of the correct aluminosilicate structure.[3]

Q3: What are suitable starting materials for this compound synthesis?

A3: A common and effective method is to use a sol-gel approach. This typically involves preparing a gel from solutions of sodium silicate (Na₂SiO₃) and aluminum chloride (AlCl₃).[3] It is also possible to synthesize this compound from other starting materials, such as dickite, through a dissolution and recrystallization process.[5]

Q4: How does the precursor gel composition affect the synthesis?

A4: The stoichiometry of the gel is a determining factor. Specifically, the sodium content, which influences the layer charge of the resulting smectite, is crucial. Gels with a Na-content equivalent to a layer charge lower than 0.3 per O₂₀(OH)₄ will not produce this compound.[1][2]

Q5: Can the properties of the synthesized this compound, such as the cis-/trans-vacant character, be controlled?

A5: Yes, the octahedral site occupancy (cis- or trans-vacant character) can be modulated by the synthesis conditions. Factors such as pressure and temperature can influence the proportion of cis-vacant layers in the final product.[6][7]

Data Presentation

Table 1: Influence of Temperature on Synthesis Outcome

Temperature RangeObserved Crystalline PhasesReference
< 275°CKaolinite[1][2]
275°C - 475°CNa-beidellite[1][2]
> 500°CParagonite and Quartz[1][2]

Table 2: Successful Synthesis Parameters for Pure this compound

TemperaturePressureDurationpHPrecursor Gel Composition (Theoretical)Reference
400°C1 kbar20 days-Stoichiometric Na₀.₇-beidellite[1][2]
230°C~28 bar9 days12Na₀.₄(Si₃.₆Al₀.₄)Al₂O₁₀(OH)₂[3][4]
350°C1 kbar-7.5 - 13.50.35Na₂O·2.35Al₂O₃·7.3SiO₂[8][9][10]

Experimental Protocols

Protocol 1: Sol-Gel Method for this compound Synthesis (Adapted from Decarreau et al., 2022) [3]

  • Preparation of Precursor Solutions:

    • Prepare a 0.2 M solution of Na₂SiO₃.

    • Prepare a 0.2 M solution of AlCl₃. Adjust the pH of the AlCl₃ solution to approximately 3.9 by adding NaOH.

  • Gel Formation:

    • To synthesize a gel with a stoichiometry theoretically identical to pure this compound (e.g., Na₀.₄(Si₃.₆Al₀.₄)Al₂O₁₀(OH)₂), slowly pour the AlCl₃ solution into the Na₂SiO₃ solution while stirring. For approximately 80 mg of gel, 2.833 mL of the AlCl₃ solution can be added to 4.25 mL of the Na₂SiO₃ solution.

    • The resulting pH of the solution in equilibrium with the gel will be around 4.5.

  • Hydrothermal Treatment:

    • Transfer the gel and its equilibrium solution into a suitable pressure vessel (e.g., a gold capsule in a Tuttle-type pressure vessel).

    • Adjust the pH of the solution in which the gel is immersed to 12.

    • Heat the vessel to 230°C for 9 days. The pressure will be autogenously generated (approximately 28 bar).

  • Product Recovery and Analysis:

    • After the reaction period, quench the vessel to room temperature.

    • Recover the solid product, wash it with deionized water, and dry it.

    • Characterize the product using techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of pure this compound.

Mandatory Visualization

Hydrothermal_Synthesis_Workflow cluster_Precursor Precursor Preparation cluster_Hydrothermal Hydrothermal Reaction cluster_Analysis Product Analysis Prep_Solutions Prepare Precursor Solutions (e.g., Na2SiO3, AlCl3) Adjust_pH Adjust pH of Precursor Solutions Prep_Solutions->Adjust_pH Mix_Solutions Mix Solutions to Form Gel Adjust_pH->Mix_Solutions Load_Reactor Load Gel into Pressure Vessel Mix_Solutions->Load_Reactor Set_Conditions Set Temperature, Pressure, and Duration Load_Reactor->Set_Conditions Reaction Hydrothermal Crystallization Set_Conditions->Reaction Recover_Product Recover and Wash Solid Product Reaction->Recover_Product Dry_Product Dry the Synthesized Material Recover_Product->Dry_Product Characterize Characterize Product (XRD, FTIR, etc.) Dry_Product->Characterize

Caption: Experimental workflow for the hydrothermal synthesis of this compound.

Influence_of_Parameters cluster_Params Parameters Key Synthesis Parameters Temperature Temperature Parameters->Temperature Pressure Pressure Parameters->Pressure pH pH Parameters->pH Precursor_Comp Precursor Composition Parameters->Precursor_Comp Duration Reaction Duration Parameters->Duration Outcome Synthesis Outcome (Purity, Yield, Phase) Temperature->Outcome Pressure->Outcome pH->Outcome Precursor_Comp->Outcome Duration->Outcome

Caption: Key parameters influencing the outcome of this compound synthesis.

References

optimizing temperature and pressure for beidellite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of beidellite.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature and pressure ranges for hydrothermal synthesis of Na-beidellite?

A1: The hydrothermal synthesis of Na-beidellite is typically conducted within a temperature range of 275°C to 475°C and at pressures ranging from 0.2 to 5 kbar.[1] Temperatures below 275°C tend to favor the formation of kaolinite, while temperatures exceeding 500°C often lead to the development of paragonite and quartz instead of this compound.[1]

Q2: What is the optimal condition for achieving a high yield of Na-beidellite?

A2: An optimal yield of 95% for Na-beidellite has been reported at a temperature of 400°C and a pressure of 1 kbar with a reaction time of 20 days.[1]

Q3: How critical is the pH of the solution during this compound synthesis?

A3: The pH of the reaction solution is a critical parameter. Successful synthesis of pure this compound has been achieved in a solution with a pH of 12.[2][3] The synthesis is highly sensitive to the pH of both the initial precursor solutions (e.g., AlCl₃ solution) and the solution in which the starting gels are immersed.[2] Using pure water can lead to the formation of kaolins, while solutions with very high pH (>13) may result in the formation of zeolites.[2]

Q4: What are the common starting materials for this compound synthesis?

A4: A common method involves the use of a stoichiometric gel.[1] These gels are often prepared from dilute solutions of reagents such as Na₂SiO₃ and AlCl₃.[2] The composition of the gel, particularly the sodium content, can influence the temperature required for this compound formation.[1]

Q5: What are the most common impurity phases encountered during this compound synthesis?

A5: Depending on the synthesis conditions, several other mineral phases can form as impurities. These include kaolinite (at temperatures below 325°C), pyrophyllite (above 325°C from low Na-content gels), paragonite, and quartz (above 500°C).[1] In some cases, zeolites like analcime may also be formed, particularly at high pH.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no this compound yield - Inappropriate temperature or pressure. - Incorrect pH of the reaction solution. - Unsuitable starting gel composition (e.g., low sodium content).- Adjust temperature and pressure to the optimal ranges (e.g., 275-475°C, 0.2-5 kbar).[1] - Ensure the pH of the synthesis solution is optimal, around 12.[2][3] - Use gels with a sufficient sodium content, as those with a layer charge equivalent lower than 0.3 per O₂₀(OH)₄ may not yield this compound.[1]
Formation of kaolinite - Synthesis temperature is too low.- Increase the synthesis temperature to above 275°C, as kaolinite is the primary crystalline phase formed below this temperature.[1]
Formation of paragonite and quartz - Synthesis temperature is too high.- Lower the synthesis temperature to below 500°C, as paragonite and quartz tend to form above this temperature.[1]
Formation of zeolites (e.g., analcime) - The pH of the synthesis solution is too high.- Reduce the pH of the reaction solution. Zeolites have been observed to form in solutions with a pH of 13.[2]
Poorly crystalline product - Suboptimal synthesis duration. - Non-ideal pH or precursor solution conditions.- Increase the reaction time. An optimal yield with good crystallinity was achieved after 20 days.[1] - Optimize the pH of the starting solutions and the final reaction mixture.[2]

Summary of this compound Synthesis Conditions

Parameter Value Expected Outcome Reference
Temperature 230°CSuccessful synthesis of pure this compound.[2][3]
275-475°CRange for Na-beidellite synthesis.[1]
350°CSynthesis of highly crystallized Na-beidellite.[4]
400°COptimum temperature for 95% yield of Na-beidellite.[1]
< 275°CFormation of kaolinite.[1]
> 500°CFormation of paragonite and quartz.[1]
Pressure 0.2-5 kbarRange for Na-beidellite synthesis.[1]
1 kbarOptimal pressure for 95% yield of Na-beidellite; also used for highly crystalline product.[1][4]
~28 barSuccessful synthesis at 230°C.[5]
Duration 9 daysSuccessful synthesis of pure this compound at 230°C.[2][3]
20 daysOptimal duration for 95% yield at 400°C and 1 kbar.[1]
pH 12Successful synthesis of pure this compound.[2][3]
7.5-13.5Range for hydrothermal growth of Na-beidellite.[4]
10pH for synthesizing the most highly crystallized Na-beidellite.[4]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Pure this compound at 230°C

This protocol is adapted from a study that successfully synthesized pure this compound.[2]

1. Preparation of Starting Solutions:

  • Prepare a 0.2 M solution of Na₂SiO₃ in pure water (e.g., Milli-Q).

  • Prepare a 0.2 M solution of AlCl₃ in pure water. Adjust the pH of the AlCl₃ solution to 3.9 by adding a small amount of NaOH.

2. Gel Preparation:

  • To produce approximately 80 mg of a gel with a stoichiometry for pure this compound (Na₀.₄(Si₃.₆Al₀.₄)Al₂O₁₀(OH)₂), pour 2.833 mL of the pH 3.9 AlCl₃ solution into 4.25 mL of the Na₂SiO₃ solution.

  • The resulting pH of the solution in equilibrium with the gel should be approximately 4.5.

3. Hydrothermal Treatment:

  • Place the prepared gel into a suitable pressure vessel (e.g., a Teflon-lined autoclave).

  • Add a solution with a pH of 12 to the vessel. Note that the gel-to-solution ratio is an important parameter.

  • Seal the vessel and place it in an oven at 230°C for 9 days. The pressure will be approximately 28 bar.

4. Product Recovery:

  • After 9 days, cool the vessel to room temperature.

  • Recover the solid product by filtration or centrifugation.

  • Wash the product repeatedly with pure water to remove any soluble byproducts.

  • Dry the final product at a suitable temperature (e.g., 60°C).

Protocol 2: High-Yield Synthesis of Na-Beidellite at 400°C

This protocol is based on conditions that yielded 95% Na-beidellite.[1]

1. Gel Preparation:

  • Prepare a stoichiometric gel for Na₀.₇-beidellite. The specific procedure for gel preparation from reagents like sodium silicate and aluminum nitrate should be followed to ensure a homogenous starting material.

2. Hydrothermal Synthesis:

  • Place the gel in a cold-seal pressure vessel.

  • Conduct the hydrothermal synthesis at a temperature of 400°C and a pressure of 1 kbar.

  • Maintain these conditions for 20 days.

3. Product Recovery and Characterization:

  • Quench the pressure vessel rapidly to room temperature.

  • Collect the solid product, wash it thoroughly with deionized water, and dry it.

  • Characterize the product using techniques such as X-ray diffraction (XRD) to confirm the formation of this compound and determine its purity.

Visualizations

Beidellite_Synthesis_Workflow start Start: Prepare Precursor Solutions (e.g., Na2SiO3, AlCl3) gel Prepare Stoichiometric Gel start->gel hydrothermal Hydrothermal Treatment (Temperature, Pressure, Duration) gel->hydrothermal recover Product Recovery (Cooling, Washing, Drying) hydrothermal->recover characterize Characterization (XRD, FTIR, etc.) recover->characterize end End: Pure this compound characterize->end

Caption: A generalized workflow for the hydrothermal synthesis of this compound.

Troubleshooting_Beidellite_Synthesis start Problem with Synthesis check_phases Identify Product Phases (XRD) start->check_phases low_yield Low/No this compound Yield check_phases->low_yield Low Yield kaolinite Kaolinite Present check_phases->kaolinite Impurity paragonite_quartz Paragonite/Quartz Present check_phases->paragonite_quartz Impurity zeolite Zeolite Present check_phases->zeolite Impurity poor_crystal Poor Crystallinity check_phases->poor_crystal Low Quality solution_temp_pressure Adjust Temp/Pressure (275-475°C, 0.2-5 kbar) low_yield->solution_temp_pressure solution_ph Adjust pH to ~12 low_yield->solution_ph solution_gel Check Gel Composition low_yield->solution_gel increase_temp Increase Temperature (>275°C) kaolinite->increase_temp decrease_temp Decrease Temperature (<500°C) paragonite_quartz->decrease_temp decrease_ph Decrease pH (<13) zeolite->decrease_ph poor_crystal->solution_ph increase_time Increase Reaction Time poor_crystal->increase_time

Caption: A troubleshooting guide for common issues in this compound synthesis.

References

Technical Support Center: Purification of Natural Beidellite Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of natural beidellite samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in natural this compound samples?

Natural this compound, a dioctahedral smectite clay mineral, is often found in bentonite deposits and as an alteration product in various geological settings.[1] Consequently, it is typically associated with a variety of other minerals. Common impurities include:

  • Carbonates: Calcite and dolomite are frequently present and can interfere with downstream applications by altering pH and reacting with other reagents.

  • Silica: Quartz and cristobalite are common crystalline silica impurities.[2]

  • Feldspars: Both plagioclase and orthoclase can be present.[1]

  • Iron Oxides: Hematite and goethite are common, giving the clay a reddish-brown color and potentially interfering with catalytic or surface chemistry studies.

  • Organic Matter: Humic and fulvic acids can be present, impacting the surface properties of the this compound.

  • Other Clay Minerals: Kaolinite and montmorillonite may also be found in association with this compound.[1]

Q2: What is the general workflow for purifying natural this compound?

A general workflow for purifying this compound involves a combination of physical and chemical treatments to remove the various impurities. The typical sequence is as follows:

  • Dispersion and Size Fractionation (Physical Purification): This initial step aims to separate the smaller clay particles (including this compound) from larger non-clay mineral grains like quartz and feldspar.

  • Chemical Removal of Carbonates: This step targets the dissolution of carbonate minerals.

  • Chemical Removal of Organic Matter: This step focuses on oxidizing and removing organic contaminants.

  • Chemical Removal of Iron Oxides: This final chemical treatment removes iron oxide coatings from the clay particles.

  • Washing and Dialysis: This is a crucial final step to remove any excess salts and reagents from the purified this compound.

Below is a DOT script representation of the general purification workflow.

G cluster_physical Physical Purification cluster_chemical Chemical Purification cluster_final Final Processing raw_sample Raw this compound Sample dispersion Dispersion in Deionized Water (with Sodium Hexametaphosphate) raw_sample->dispersion sedimentation Sedimentation/Centrifugation (Separate >2µm fraction) dispersion->sedimentation carbonate_removal Carbonate Removal (Sodium Acetate Buffer) sedimentation->carbonate_removal organic_removal Organic Matter Removal (Sodium Hypochlorite) carbonate_removal->organic_removal iron_removal Iron Oxide Removal (Dithionite-Citrate-Bicarbonate) organic_removal->iron_removal washing Washing & Dialysis iron_removal->washing drying Drying (Freeze-drying or Oven) washing->drying purified_this compound Purified this compound drying->purified_this compound G cluster_troubleshooting Troubleshooting: Incomplete Dispersion issue Issue: Incomplete Dispersion cause1 Possible Cause 1: Insufficient Mechanical Energy issue->cause1 cause2 Possible Cause 2: Inadequate Dispersing Agent issue->cause2 cause3 Possible Cause 3: Presence of Flocculating Cations issue->cause3 solution1 Solution: Increase stirring time/intensity or use sonication. cause1->solution1 solution2 Solution: Optimize concentration of sodium hexametaphosphate. cause2->solution2 solution3 Solution: Pre-wash with deionized water. cause3->solution3

References

Technical Support Center: Differentiating Beidellite and Montmorillonite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when distinguishing between beidellite and montmorillonite, two closely related smectite clay minerals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between this compound and montmorillonite?

A1: The primary structural difference lies in the origin of the layer charge. In this compound, the negative charge predominantly originates from the substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheets. In montmorillonite, the charge arises mainly from the substitution of Mg²⁺ for Al³⁺ in the octahedral sheet. This fundamental difference in charge location governs their distinct physicochemical properties and responses to analytical tests.

Q2: Why is a single analytical method often insufficient for definitive identification?

A2: Ideal montmorillonites or beidellites are rare in nature. Most natural samples exist as part of a montmorillonite-beidellite series, possessing charges in both the tetrahedral and octahedral sheets. Furthermore, impurities and mixed-layering with other clays (like kaolinite or illite) can interfere with results, making a multi-technique approach essential for accurate characterization.[1]

Q3: What is the Greene-Kelly test and what is its primary purpose?

A3: The Greene-Kelly test is a classic wet chemistry method used to distinguish between montmorillonite and this compound. It relies on the migration of small Li⁺ ions into vacant octahedral sites upon heating, which neutralizes the octahedral charge. Consequently, montmorillonite's swelling capacity is irreversibly lost, while this compound, with its tetrahedral charge, can still swell with polar molecules like ethylene glycol or glycerol.[2]

Q4: Can other smectite minerals interfere with the analysis?

A4: Yes. Other dioctahedral smectites like nontronite (the Fe-rich analogue of this compound) and trioctahedral smectites such as hectorite and saponite can be present. A comprehensive analysis, often including chemical composition data (e.g., from XRF or ICP-MS), is necessary to rule out or identify these other phases.

Troubleshooting Guide

Issue 1: Ambiguous Greene-Kelly Test Results

Symptom: After Li-saturation, heating, and glycerol/glycol solvation, the sample shows partial expansion or a d(001) peak that is broad and poorly defined, not clearly indicating a collapsed (~1.0 nm) or fully expanded (~1.7 nm) state.

Possible Causes:

  • Non-ideal Smectite: The sample may have significant charge in both tetrahedral and octahedral sheets. The partial collapse reflects the neutralization of the octahedral charge component only.

  • Low Layer Charge: Smectites with a low total layer charge may not show distinct swelling behavior, regardless of charge location. The magnitude of the charge is as critical as its location for the test to be effective.[3]

  • Incomplete Li⁺ Saturation/Migration: The procedure may not have been followed correctly, leading to incomplete exchange or insufficient heating time/temperature for Li⁺ migration.

  • Contamination: Heating the sample on a glass slide can sometimes lead to interactions with sodium from the glass, causing partial and incomplete collapse of montmorillonite.[4]

Solutions:

  • Complementary Analysis: Use additional techniques like thermal analysis or spectroscopy to corroborate the findings.

  • Refine Protocol: Ensure complete Li⁺ saturation. Heat the sample in a platinum or ceramic crucible at 250-300°C for at least 12-24 hours to ensure complete Li⁺ migration.[4]

  • Quantitative XRD Modeling: Employ X-ray diffraction (XRD) profile modeling to analyze the complex peak shapes, which can help quantify the proportions of swelling vs. non-swelling layers.

Issue 2: XRD Patterns are Difficult to Interpret

Symptom: The (001) basal reflection is broad, asymmetric, or does not shift to the expected d-spacing after standard treatments (e.g., ethylene glycol solvation, K-saturation).

Possible Causes:

  • Poorly Oriented Sample: If the clay platelets are not well-aligned parallel to the sample holder, the basal reflections will be weak and broad.

  • Mixed-Layer Minerals: The sample may contain interstratified clays (e.g., illite-smectite), where different layer types are stacked within the same crystallite, leading to non-integral d-spacings.

  • Small Crystallite Size: Very fine-grained particles can lead to significant peak broadening.

  • Hydration State: Insufficient control of relative humidity during analysis of air-dried samples can cause variable and intermediate hydration states, affecting the d(001) value.

Solutions:

  • Optimize Sample Preparation: Use a filter peel, smear, or glass slide method for preparing oriented mounts from a dilute clay suspension (<2 µm fraction) to achieve good particle alignment.

  • Standardized Treatments: Always analyze samples under controlled conditions: air-dried (at a known relative humidity), solvated with ethylene glycol or glycerol, and heated (e.g., 550°C) to observe characteristic peak shifts.

  • Computer Modeling: Use software like NEWMOD® or 3-COMP to simulate XRD patterns of mixed-layer clays and compare them to your experimental data for a more accurate identification.[5]

Issue 3: Thermal Analysis (TGA/DTA) Shows Overlapping Peaks

Symptom: The differential thermal analysis (DTA) curve shows a broad dehydroxylation endotherm between 500°C and 700°C, without a clear, sharp peak characteristic of either "ideal" this compound or montmorillonite.

Possible Causes:

  • Non-ideal Smectites: "Non-ideal" montmorillonites and beidellites often have dehydroxylation temperatures between 550°C and 600°C, while their "ideal" counterparts dehydroxylate closer to 700°C.[1]

  • Cation Composition: The type of octahedral cations (Al, Mg, Fe) influences the dehydroxylation temperature. The bond strength follows the order Mg > Al > Fe, affecting the temperature at which the OH groups are lost.[1]

  • Presence of Impurities: Other minerals like kaolinite, which dehydroxylates around 500-600°C, can interfere with the smectite signal.

Solutions:

  • High-Resolution Analysis: Run the TGA/DTA at a slow heating rate (e.g., 5-10°C/min) to improve the resolution of thermal events.[6]

  • Evolved Gas Analysis (EGA): Couple the thermal analyzer to a mass spectrometer (MS) or FTIR spectrometer to precisely identify the temperature ranges where water is evolved from dehydroxylation versus other processes.

  • Purify Sample: If possible, purify the smectite fraction to remove interfering minerals before analysis.

Data Summary Tables

Table 1: Typical XRD d(001) Spacings (nm) under Various Treatments

TreatmentMontmorilloniteThis compoundRationale for Differentiation
Air-Dried (50% RH)~1.2-1.5~1.2-1.5Both swell with ambient moisture; not a primary differentiator.
Ethylene Glycol Solvated~1.7~1.7Both expand fully; confirms presence of smectite but does not differentiate.
K⁺ Saturated, 110°C~1.25~1.25Both show partial collapse; not a primary differentiator.
Li⁺ Saturated, 300°C, then Glycerol Solvated (Greene-Kelly Test) ~0.95-1.0 (Collapsed) ~1.8 (Expanded) Key Test: Li⁺ neutralizes octahedral charge in montmorillonite, preventing re-swelling. This compound's tetrahedral charge is unaffected.[2]

Table 2: Key Thermal and Spectroscopic Differentiation Features

Analytical MethodParameterMontmorilloniteThis compoundNotes
DTA/TGA Dehydroxylation Peak~650-750°C (ideal)~650-750°C (ideal)"Non-ideal" types for both dehydroxylate at lower temperatures (~550-600°C). Not a standalone differentiator but provides supporting data.[1]
FTIR (Mid-IR) OH Bending VibrationsAl-Mg-OH (~840-850 cm⁻¹)Al-Al-OH (~915-935 cm⁻¹)Reflects the primary site of substitution in the octahedral layer.[7]
SWIR/NIR Al-OH Absorption Band~2206-2217 nm~2182 nmThe position of the Al-OH combination band is sensitive to the local chemical environment, which differs between the two minerals.[8]

Experimental Protocols

Protocol 1: The Greene-Kelly Test for Smectite Differentiation

Objective: To differentiate montmorillonite from this compound based on the irreversible collapse of Li⁺-saturated and heated montmorillonite.

Methodology:

  • Sample Preparation: Separate the <2 µm clay fraction by sedimentation or centrifugation.

  • Li⁺ Saturation:

    • Prepare a ~2% (w/v) suspension of the clay in deionized water.

    • Add 1 M LiCl solution to the suspension and stir for 4-6 hours. Use a sufficient volume to ensure complete cation exchange (a 3-5 fold excess of the clay's Cation Exchange Capacity is recommended).

    • Centrifuge the suspension to collect the clay pellet. Discard the supernatant.

    • Wash the clay pellet 3-4 times with deionized water to remove excess Cl⁻ ions. Check for Cl⁻ in the final supernatant using a 0.1 M AgNO₃ solution (no white precipitate should form).

  • Oriented Mount Preparation: Prepare two identical oriented sample mounts from the Li⁺-saturated clay paste on glass slides or porous ceramic tiles. Allow them to air-dry.

  • Heating:

    • Place one of the dried slides in a muffle furnace.

    • Heat the sample at 250-300°C for a minimum of 12 hours (24 hours is recommended to ensure complete Li⁺ migration).[4]

    • Allow the slide to cool in a desiccator.

  • Solvation:

    • Place the heated slide and the unheated control slide in a vacuum desiccator containing ethylene glycol or glycerol.

    • Maintain the desiccator at 60°C for at least 8 hours (or overnight) to ensure complete solvation.

  • XRD Analysis:

    • Immediately analyze both the heated and unheated slides by X-ray diffraction, scanning over a 2θ range that covers the expected (001) basal reflections (e.g., 2-15° 2θ for Cu Kα radiation).

  • Interpretation:

    • Montmorillonite: The unheated sample will show an expanded d(001) spacing of ~1.7 nm. The heated sample will show a collapsed d(001) spacing of ~0.95-1.0 nm, indicating an irreversible loss of swelling capacity.[2]

    • This compound: Both the unheated and heated samples will show an expanded d(001) spacing of ~1.7-1.8 nm, as the tetrahedral charge is not neutralized by the Li⁺ treatment.

Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Objective: To identify the dominant location of isomorphous substitution by analyzing the hydroxyl bending vibration region.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Dry the purified clay sample in an oven at 110-130°C overnight to minimize adsorbed water.[9]

    • Thoroughly mix ~1 mg of the dried clay sample with ~200 mg of dry, spectroscopy-grade KBr powder in an agate mortar.

    • Press the mixture in a pellet die under vacuum at 8-10 tons of pressure for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Collect data in the mid-IR range (4000-400 cm⁻¹), typically with a resolution of 4 cm⁻¹ and an accumulation of 64-128 scans to ensure a good signal-to-noise ratio.[10]

  • Interpretation:

    • Focus on the 1200-700 cm⁻¹ region.

    • A prominent absorption band around 915-935 cm⁻¹ is attributed to the Al-Al-OH bending vibration, characteristic of this compound (and other dioctahedral aluminosilicates).[7]

    • A prominent absorption band around 840-850 cm⁻¹ is assigned to the Al-Mg-OH bending vibration, which is indicative of octahedral substitution and is a key feature for montmorillonite.[7]

    • A band near 880 cm⁻¹ can be assigned to Al-Fe³⁺-OH vibrations, indicating the presence of iron in the octahedral sheet.

Visualized Workflows and Logic

// Node Definitions start [label="Unknown Smectite Sample\n(<2µm fraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; xrd_initial [label="Standard XRD Analysis\n(Air-Dried & Glycolated)", fillcolor="#FBBC05", fontcolor="#202124"]; is_smectite [label="Does sample expand to ~1.7 nm\nwith Ethylene Glycol?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; not_smectite [label="Not a swelling smectite.\nConsider other clay types.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; greene_kelly [label="Perform Greene-Kelly Test\n(Li-Sat, Heat, Glycolate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; xrd_gk [label="XRD Analysis of\nTreated Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; result_gk [label="Result of Greene-Kelly Test?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mont [label="Montmorillonite\n(Collapsed to ~1.0 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; beid [label="this compound\n(Expanded to ~1.7 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ambiguous [label="Ambiguous Result\n(Partial Collapse / Broad Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; advanced_analysis [label="Proceed to Advanced Analysis:\n- Thermal Analysis (TGA/DTA)\n- Spectrosopy (FTIR/SWIR)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; final_id [label="Final Identification\n(Based on combined data)", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> xrd_initial; xrd_initial -> is_smectite; is_smectite -> greene_kelly [label=" Yes"]; is_smectite -> not_smectite [label=" No"]; greene_kelly -> xrd_gk; xrd_gk -> result_gk; result_gk -> mont [label="Collapsed"]; result_gk -> beid [label="Expanded"]; result_gk -> ambiguous [label="Ambiguous"]; ambiguous -> advanced_analysis; mont -> final_id; beid -> final_id; advanced_analysis -> final_id; } DOT Caption: Experimental workflow for smectite differentiation.

Logic_Diagram cluster_mont Montmorillonite cluster_beid This compound m1 Primary Charge Source: Octahedral Sheet (Mg²⁺ for Al³⁺) m2 Greene-Kelly Test: Li⁺ migrates to octahedral sites, neutralizes charge m1->m2 m4 FTIR Signature: Prominent Al-Mg-OH band (~840 cm⁻¹) m1->m4 m3 Result: Irreversible Collapse (No Swelling) m2->m3 b1 Primary Charge Source: Tetrahedral Sheet (Al³⁺ for Si⁴⁺) b2 Greene-Kelly Test: Li⁺ cannot neutralize tetrahedral charge b1->b2 b4 FTIR Signature: Prominent Al-Al-OH band (~915 cm⁻¹) b1->b4 b3 Result: Remains Swellable (Expansion with Glycol) b2->b3

References

Technical Support Center: Enhancing the Catalytic Activity of Synthetic Beidellite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for improving the catalytic activity of synthetic beidellite.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound, and why is it a promising catalyst support?

A1: Synthetic this compound is a type of smectite clay that can be produced hydrothermally in a laboratory setting.[1][2] Unlike naturally occurring clays, which often contain impurities and have variable compositions, synthetic this compound offers high purity and consistent quality.[1] Its layered structure, cation exchange capacity, and ability to be modified make it an attractive material for various catalytic applications, including cracking, isomerization, and alkylation.[3][4] The goal of synthesis is often to create a pure starting material for further modifications like pillaring.[1]

Q2: What are the primary strategies for enhancing the catalytic activity of synthetic this compound?

A2: The three main strategies to improve the catalytic performance of synthetic this compound are:

  • Acid Activation: This process involves treating the clay with a mineral acid (e.g., H₂SO₄ or HCl) at elevated temperatures.[5][6] The treatment increases the specific surface area, porosity, and the number of acid sites by removing exchangeable cations and dissolving parts of the aluminosilicate structure.[6][7]

  • Pillaring: This method introduces robust inorganic polycations (e.g., polyoxocations of Al, Fe, Zr, Cr, Ti) into the interlayer space of the clay.[8] Subsequent calcination converts these polycations into stable metal oxide "pillars," creating a permanent microporous structure with a significantly larger surface area and pore volume.[3][8]

  • Metal Doping: This involves incorporating catalytically active metal species into the this compound structure, either as exchangeable cations, within the pillars of pillared clays (PILCs), or on the surface.[9] This strategy can introduce or enhance specific catalytic functions like hydrogenation, oxidation, or selective catalytic reduction.[4][9]

Q3: How do I choose the most suitable enhancement strategy for my specific application?

A3: The choice of strategy depends on the desired catalytic properties for your reaction:

  • For reactions requiring strong Brønsted or Lewis acidity (e.g., cracking, alkylation), acid activation or the use of acidic pillars (like Al₂O₃) in pillaring is highly effective.[3][7]

  • For reactions involving large molecules that require access to catalytic sites within a porous network, pillaring is the preferred method as it creates well-defined micropores and increases the basal spacing.[4][8]

  • If your reaction requires specific redox functionalities (e.g., oxidation, hydrogenation), metal doping with an appropriate transition metal is the most direct approach.[9] Mixed-metal pillaring (e.g., Al/Fe, Fe/Cr) can also be used to combine structural benefits with redox activity.[4][8]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis, modification, and catalytic testing of synthetic this compound.

Issue 1: Inconsistent or Failed Synthesis of this compound

Q: My hydrothermal synthesis is yielding impurities (e.g., zeolites, kaolin) or an amorphous product instead of pure this compound. What parameters should I check?

A: The synthesis of pure this compound is highly sensitive to experimental conditions.[10]

  • Check the pH: The pH of the synthesis solution is critical. Successful synthesis of pure this compound has been achieved in solutions with a pH of around 12.[10][11] Syntheses conducted in neutral or highly alkaline solutions may lead to the formation of kaolins or zeolites, respectively.[10]

  • Verify Gel Composition and Preparation: The initial stoichiometry of your silica-alumina gel is fundamental. A common gel composition is 0.35Na₂O·2.35Al₂O₃·7.3SiO₂.[1][12] The pH of the precursor solutions (e.g., AlCl₃ solution) before mixing can also impact the stability of the gel and the final product.[10]

  • Control Hydrothermal Conditions: Optimal crystallization requires precise control of temperature and pressure. Successful syntheses are often performed at temperatures between 230°C and 350°C and pressures around 1 kbar.[1][10][12] The duration of the synthesis is also important, with typical times ranging from 5 to 9 days.[1][10] Inconsistent heating or pressure can lead to poor crystallinity.

Issue 2: Low Catalytic Activity After Modification

Q: I have performed an acid activation or pillaring procedure, but the catalytic activity is lower than expected. What could be the cause?

A: Low activity can stem from several factors related to the modification process and catalyst structure.

  • Insufficient or Excessive Acid Activation: The concentration of the acid and the duration of the treatment are key. Insufficient activation may not create enough active sites. Conversely, overly harsh acid treatment can cause the collapse of the clay structure, leading to a loss of surface area and activity.[5] It is crucial to optimize the acid concentration for your specific this compound.[5]

  • Incomplete Pillaring or Pillar Collapse: Successful pillaring is confirmed by a significant increase in the basal spacing (d₀₀₁), as measured by XRD.[8] If the XRD pattern shows only a small increase or a return to the original spacing after calcination, the pillars may not have formed correctly or may have collapsed due to excessive temperature.

  • Improper Washing: The washing step after intercalation is critical. It removes excess salts and smaller silica species that can block pores.[8] Insufficient washing can leave residues that hinder reactant access to active sites.

  • Catalyst Poisoning: Trace impurities in reactants or solvents, such as sulfur or alkali metals, can poison the active sites and reduce activity.[13] Ensure high-purity reagents and consider a regeneration step if poisoning is suspected.

Issue 3: Catalyst Deactivation During Reaction

Q: My catalyst shows good initial activity, but it deactivates quickly with reuse. What is the cause, and can it be regenerated?

A: Catalyst deactivation is a common issue and can often be reversed.

  • Coke Formation: In hydrocarbon reactions, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores. This is a primary cause of deactivation in zeolite-like catalysts.[14]

  • Leaching of Active Species: For metal-doped or pillared clays, the active metal or pillar material can leach out from the support during the reaction, especially in liquid-phase reactions under acidic or harsh conditions.[8] Leaching of iron and chromium has been observed from some Fe/Cr-pillared clays.[8]

  • Regeneration: Deactivation by coking can often be reversed by calcination in air to burn off the carbon deposits. For deactivation caused by poisoning from species like ammonium sulfates, thermal decomposition can regenerate the catalyst.[13] However, deactivation due to significant structural collapse or extensive leaching is typically irreversible.

Data Presentation: Impact of Modifications on this compound Properties

The following tables summarize quantitative data on how different modification techniques affect the structural and chemical properties of clay catalysts.

Table 1: Effect of Acid Activation (H₂SO₄) on Bentonite Chemical Composition [5]

Acid Normality (N)SiO₂ (wt%)Al₂O₃ (wt%)Fe₂O₃ (wt%)MgO (wt%)Na₂O+K₂O (wt%)
Natural Clay61.3418.513.552.552.05
2 N69.1015.503.122.101.15
4 N75.8011.202.851.850.85
5 N81.508.802.651.650.55
7 N85.207.502.401.500.45

Note: Data from a study on bentonite, a clay containing montmorillonite, illustrates the general effects of acid activation applicable to smectites like this compound.

Table 2: Comparison of Textural Properties for Zeolite Beta (ZB) Catalysts [14]

Catalyst IDSi/Al RatioBET Surface Area (m²/g)Mesopore Volume (cm³/g)Crystal Size (nm)
ZB-1154380.1710.3
ZB-2303800.0522.6
ZB-3604290.149.1

Note: This data on a different microporous material (Zeolite Beta) demonstrates how synthesis parameters (like Si/Al ratio) influence critical catalytic properties such as surface area and porosity.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Na-Beidellite

This protocol is based on methodologies described in the literature.[1][10][12][15]

  • Gel Preparation:

    • Prepare a gel with the anhydrous composition of 0.35Na₂O·2.35Al₂O₃·7.3SiO₂.

    • This is typically done by combining an aluminum source (e.g., Al(NO₃)₃·9H₂O), a silicon source (e.g., colloidal silica), and a sodium source (e.g., Na₂CO₃) in deionized water. The pH is adjusted using NaOH or other bases.

  • Hydrothermal Treatment:

    • Transfer the gel and a synthesis solution (e.g., NaOH solution at pH 12) into a high-pressure autoclave.[10]

    • Heat the autoclave to the target temperature (e.g., 230-350°C) and maintain the target pressure (e.g., 1 kbar).[1][10]

    • Maintain these conditions for a set duration (e.g., 9 days) to allow for crystallization.[10]

  • Product Recovery:

    • Cool the autoclave to room temperature.

    • Recover the solid product by filtration or centrifugation.

    • Wash the product repeatedly with deionized water until the washings are free of excess ions.

    • Dry the final synthetic Na-beidellite product in an oven at a low temperature (e.g., 60°C).

Protocol 2: Acid Activation of Synthetic this compound

This protocol is adapted from general procedures for clay activation.[5][6]

  • Acid Slurry Preparation:

    • Disperse a known amount of dried synthetic this compound in a specific volume of deionized water to form a slurry.

    • Separately, prepare a mineral acid solution (e.g., 2-7 N H₂SO₄) of the desired concentration.[5]

  • Activation Reaction:

    • Heat the acid solution to the target temperature (e.g., 80-90°C).

    • Slowly add the this compound slurry to the hot acid solution under constant stirring.

    • Maintain the temperature and stirring for a fixed period (e.g., 2-6 hours).

  • Washing and Drying:

    • After the reaction, cool the mixture and separate the solid clay by filtration.

    • Wash the activated clay thoroughly with deionized water until the pH of the filtrate is neutral. This step is crucial to remove residual acid and dissolved metal salts.[6]

    • Dry the acid-activated this compound in an oven at 100-110°C.

    • For catalytic use, the material is often calcined at a higher temperature (e.g., 400-500°C).

Protocol 3: Preparation of Al-Pillared this compound (Al-PILC)

This protocol is a generalized procedure based on the principles of clay pillaring.[8]

  • Preparation of Pillaring Agent:

    • Prepare an aluminum polyoxocation solution. A common method is the slow, controlled hydrolysis of an AlCl₃ solution by adding a base like NaOH at a specific OH/Al molar ratio (e.g., 2.0).

    • Age the solution for a period (e.g., 24 hours) to allow the Keggin-type [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ polycations to form.

  • Intercalation (Cation Exchange):

    • Prepare a dilute aqueous suspension of Na-beidellite (e.g., 1-2 wt%).

    • Slowly add the pillaring agent solution to the clay suspension under vigorous stirring. The amount added should be based on the cation exchange capacity (CEC) of the this compound.

    • Continue stirring the mixture at room temperature for several hours (e.g., 6-24 hours) to ensure complete cation exchange.

  • Washing and Calcination:

    • Separate the intercalated clay from the suspension by centrifugation.

    • Wash the solid repeatedly with deionized water to remove chloride ions and other by-products.[8]

    • Dry the washed product at a low temperature (e.g., <100°C).

    • Calcine the dried material in air by slowly ramping the temperature to 400-500°C and holding for several hours. This step removes interlayer water and converts the aluminum polycations into stable alumina (Al₂O₃) pillars.

Visualizations: Workflows and Logical Relationships

Workflow for Improving this compound Catalytic Activity

G General Workflow for this compound Catalyst Development cluster_synthesis 1. Synthesis cluster_modification 2. Activity Enhancement cluster_characterization 3. Characterization cluster_testing 4. Performance Evaluation Gel Gel Preparation (Si/Al Ratio) HT Hydrothermal Synthesis Gel->HT WashDry_S Washing & Drying HT->WashDry_S Pillaring Pillaring (e.g., Al-PILC) WashDry_S->Pillaring Acid Acid Activation (e.g., H₂SO₄) WashDry_S->Acid Metal Metal Doping (e.g., Fe, Zr) WashDry_S->Metal XRD XRD (Structure, Spacing) Pillaring->XRD BET BET Analysis (Surface Area, Porosity) Pillaring->BET TPD NH₃-TPD (Acidity) Pillaring->TPD SEM SEM/TEM (Morphology) Pillaring->SEM Acid->XRD Acid->BET Acid->TPD Acid->SEM Metal->XRD Metal->BET Metal->TPD Metal->SEM Activity Catalytic Activity Test (Conversion) XRD->Activity BET->Activity TPD->Activity SEM->Activity Selectivity Product Selectivity Analysis Activity->Selectivity Stability Stability & Reusability Test Selectivity->Stability Stability->Activity Optimization Loop

Caption: A workflow diagram illustrating the key stages in developing a high-activity synthetic this compound catalyst.

Relationship Between Modifications and Catalytic Properties

G How Modifications Impact this compound Properties cluster_mods cluster_props cluster_perf Pillaring Pillaring SurfaceArea ↑ Specific Surface Area Pillaring->SurfaceArea Porosity ↑ Porosity & Pore Volume Pillaring->Porosity Acid Acid Activation Acid->SurfaceArea Acid->Porosity Acidity ↑ Surface Acidity Acid->Acidity Metal Metal Doping Redox Introduce Redox Sites Metal->Redox Performance Improved Catalytic Performance SurfaceArea->Performance Porosity->Performance Acidity->Performance Redox->Performance

Caption: The relationship between modification methods, resulting catalyst properties, and overall performance.

Troubleshooting Flowchart for Low Catalytic Activity

G Troubleshooting Guide: Low Catalytic Activity Start Start: Low Activity Observed Check_Synthesis Was the base this compound synthesis successful? Start->Check_Synthesis Troubleshoot_Synth Action: Review synthesis (pH, temp, duration). Re-synthesize. Check_Synthesis->Troubleshoot_Synth No Check_Modification Was the modification procedure correct? Check_Synthesis->Check_Modification Yes Troubleshoot_Synth->Start Retry Troubleshoot_Mod Action: Verify modification parameters (acid conc., OH/Al ratio, calcination temp). Check_Modification->Troubleshoot_Mod No Check_Characterization Confirm structural changes via characterization. Check_Modification->Check_Characterization Yes Troubleshoot_Mod->Start Retry XRD_Check XRD: Is basal spacing increased (for PILCs)? Is structure intact? Check_Characterization->XRD_Check XRD_Check->Troubleshoot_Mod No BET_Check BET: Has surface area and porosity increased? XRD_Check->BET_Check Yes BET_Check->Troubleshoot_Mod No Check_Reaction Are reaction conditions optimal? Any poisons? BET_Check->Check_Reaction Yes Troubleshoot_React Action: Check for impurities in feed. Optimize reaction temperature & pressure. Check_Reaction->Troubleshoot_React No End Problem Resolved / Optimized Check_Reaction->End Yes Troubleshoot_React->Check_Reaction Re-test

Caption: A step-by-step flowchart for diagnosing the root cause of low catalytic activity in experiments.

References

troubleshooting inconsistent results in beidellite swelling experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beidellite clay and encountering inconsistent results in swelling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between this compound and montmorillonite swelling?

This compound typically exhibits lower swelling pressure and capacity compared to montmorillonite.[1][2] This difference is primarily due to the location of the layer charge. In this compound, the charge originates mainly in the tetrahedral sheets, leading to stronger interactions between the clay surface and interlayer cations.[3] These strong interactions can inhibit the full hydration of the cations, thus reducing macroscopic swelling. Montmorillonite's charge is primarily in the octahedral sheets, resulting in weaker ion-surface interactions and allowing for more extensive hydration.[3]

Q2: Why is my swell index lower than expected for a smectite clay?

Several factors could contribute to a lower-than-expected swell index:

  • Clay Mineralogy: You may be working with this compound or a mixed-layer clay with a lower intrinsic swelling capacity than a high-purity sodium montmorillonite.

  • Interlayer Cations: The presence of divalent cations like Ca²⁺ or Mg²⁺, or even K⁺, instead of Na⁺, will significantly reduce swelling.

  • Water Quality: The use of tap water or solutions with high ionic strength can inhibit swelling. Dissolved salts shield the electrostatic repulsion between clay layers, reducing water uptake.

  • Sample Preparation: Inadequate drying or improper grinding of the sample can lead to lower results.

Q3: Can the pH of the hydrating fluid affect the swelling results?

Yes, pH can influence the surface charge of clay particles and thus their swelling behavior. At very low (acidic) pH, the positive charges on the edges of the clay platelets can interact with the negative charges on the faces, leading to a "card-house" structure that can reduce swelling. In highly alkaline conditions, dissolution of silica and alumina from the clay structure can occur, which may alter the swelling properties over time. For most smectites, maximum swelling is typically observed in a neutral to moderately alkaline pH range (pH 7-11).

Q4: How critical is the particle size of the this compound sample?

Particle size is a critical parameter. For standardized tests like ASTM D5890, the clay must be ground to a specific size (100% passing a 150-µm sieve and a minimum of 65% passing a 75-µm sieve). Grinding increases the surface area available for hydration. However, excessive grinding can damage the clay structure and lead to re-aggregation, which may decrease the swell index. Consistency in the grinding process is crucial for reproducible results.

Troubleshooting Guide

This guide addresses common problems encountered during this compound swelling experiments.

Problem Potential Causes Recommended Solutions
High variability between replicate samples 1. Inhomogeneous Sample: The this compound sample may not be uniform, or there could be variations in the distribution of exchangeable cations. 2. Inconsistent Sample Preparation: Variations in drying time, temperature, or grinding technique. 3. Procedural Errors: Inconsistent addition of clay to the water or disturbance of the graduated cylinder during the test.1. Homogenize the Sample: Thoroughly mix the bulk clay sample before taking smaller portions for testing. 2. Standardize Preparation: Ensure all samples are dried to a constant weight at the same temperature (e.g., 105 ± 5°C). Use a consistent grinding method and time for all samples. 3. Refine Technique: Add the clay increments slowly and uniformly over the water surface. Ensure the graduated cylinders are left undisturbed in a location free from vibrations for the entire test duration.
Clumping of clay on the water surface 1. Rapid Addition of Clay: Adding the clay increments too quickly does not allow individual particles to hydrate before sinking. 2. Large Particle Size: The sample may not be ground finely enough.1. Slow and Steady Addition: Add the 0.1 g increments over at least 30 seconds, sprinkling them across the entire water surface to allow for maximum dispersion. 2. Verify Particle Size: Ensure your sample preparation meets the specifications of the test method (e.g., ASTM D5890).
Low swelling in deionized water 1. Presence of Anti-Swell Cations: The this compound may be naturally in a calcium, magnesium, or potassium form. 2. Contaminated Deionized Water: The water source may have a higher ionic strength than expected. 3. Structural Characteristics: The specific this compound sample may have a naturally low layer charge or other structural properties that limit swelling.1. Cation Exchange: If a sodium-form clay is desired, perform a sodium saturation procedure on the clay before testing. 2. Check Water Quality: Verify the conductivity of your deionized water. It should be < 5 µS/cm. 3. Characterize Material: Perform additional material characterization (e.g., XRD, XRF, CEC) to understand the properties of your specific this compound.
Unexpectedly high swelling results 1. Presence of Polymers: Some commercial clays are treated with polymers to enhance swelling. 2. Measurement Error: Misreading the graduated cylinder or not allowing sufficient time for settling.1. Check Material Source: Verify if the this compound has been modified with any additives. Standard tests like ASTM D5890 are not applicable for polymer-treated clays. 2. Ensure Complete Settling: Allow the sample to hydrate for the fully prescribed time (at least 16 hours) and ensure the clay bed is fully settled before taking the final reading.

Factors Influencing this compound Swelling Experiments

The following diagram illustrates the key factors that can introduce variability into this compound swelling experiments.

G cluster_sample Sample Characteristics cluster_prep Sample Preparation cluster_procedure Experimental Procedure Mineralogy Clay Mineralogy (this compound vs. Montmorillonite) Result Swelling Experiment Result (Swell Index) Mineralogy->Result Cations Interlayer Cations (Na+, Ca2+, K+) Cations->Result Charge Layer Charge & Location Charge->Result Additives Additives/Polymers Additives->Result Drying Drying (Temp & Duration) Drying->Result Grinding Grinding (Particle Size) Grinding->Result Homogeneity Homogenization Homogeneity->Result Water Hydrating Fluid Quality (pH, Ionic Strength) Water->Result Addition Clay Addition Rate Addition->Result Time Hydration Time Time->Result Vibration Disturbance/Vibration Vibration->Result

Caption: Factors influencing this compound swelling results.

Troubleshooting Workflow

If you are experiencing inconsistent results, follow this logical troubleshooting workflow.

G Start Inconsistent Swelling Results CheckProcedure Review Experimental Protocol (e.g., ASTM D5890) Start->CheckProcedure DecisionProcedure Deviation Found? CheckProcedure->DecisionProcedure CorrectProcedure Correct Procedure & Rerun Experiment DecisionProcedure->CorrectProcedure Yes CheckPrep Examine Sample Preparation (Drying, Grinding) DecisionProcedure->CheckPrep No CorrectProcedure->Start DecisionPrep Inconsistency Found? CheckPrep->DecisionPrep StandardizePrep Standardize Preparation & Rerun Experiment DecisionPrep->StandardizePrep Yes CheckWater Verify Hydrating Fluid (DI Water Quality, pH) DecisionPrep->CheckWater No StandardizePrep->Start DecisionWater Issue Found? CheckWater->DecisionWater UsePureWater Use High-Purity Water & Rerun Experiment DecisionWater->UsePureWater Yes Characterize Characterize this compound Sample (XRD, CEC, Cation Content) DecisionWater->Characterize No UsePureWater->Start End Results Explained by Inherent Sample Properties Characterize->End

Caption: Troubleshooting workflow for inconsistent swelling.

Quantitative Data Tables

Disclaimer: Specific swell index data for this compound clays under various conditions using standardized tests like ASTM D5890 is not widely available in peer-reviewed literature. The following table uses representative data for sodium bentonite (a montmorillonite-rich clay) to illustrate the expected trends when experimental parameters are changed. Actual values for this compound may differ.

Table 1: Effect of Interlayer Cation and Solution Ionic Strength on Swell Index

Clay TypeInterlayer CationHydrating FluidTypical Swell Index (mL/2g)
Sodium BentoniteNa⁺Deionized Water28 - 35
Sodium BentoniteNa⁺0.1 M NaCl15 - 20
Sodium BentoniteNa⁺0.1 M CaCl₂8 - 12
Calcium BentoniteCa²⁺Deionized Water10 - 15

Data compiled for illustrative purposes from typical values reported for bentonite clays.

Experimental Protocols

Protocol 1: Free Swell Index Test (Adapted from ASTM D5890)

This test measures the volume occupied by a given mass of clay after it has swelled freely in deionized water.

Apparatus:

  • 100 mL graduated cylinder with 1 mL graduations.

  • Laboratory balance, accurate to 0.01 g.

  • Drying oven (105 ± 5°C).

  • Mortar and pestle or mechanical grinder.

  • Sieves (150-µm and 75-µm).

  • Spatula and weighing dish.

  • Deionized water.

Procedure:

  • Sample Preparation: a. Dry the this compound sample in the oven at 105 ± 5°C to a constant weight. This typically requires at least 16 hours. b. Grind the dried sample using a mortar and pestle. c. Sieve the ground material, ensuring 100% passes the 150-µm (No. 100) sieve and a minimum of 65% passes the 75-µm (No. 200) sieve. d. Re-dry the sieved sample to a constant weight.

  • Test Execution: a. Pour 90 mL of deionized water into the 100 mL graduated cylinder. b. Weigh out 2.00 ± 0.01 g of the prepared, dried this compound sample. c. Using a spatula, add the 2.00 g of this compound to the water in the graduated cylinder in small increments of approximately 0.1 g. d. Sprinkle each increment over the entire surface of the water. Pause for at least 10 minutes between increments to allow the clay to wet and settle. e. After all 2.00 g of the sample have been added, add deionized water to reach the 100 mL mark. f. Cover the cylinder with paraffin film or a stopper to prevent evaporation. g. Let the cylinder stand undisturbed for a minimum of 16 hours. A 24-hour period is often used to ensure equilibrium is reached. h. After the hydration period, record the volume of the settled, swollen clay in mL. This value is the swell index in mL/2g.

Protocol 2: Enslin-Neff Water Absorption Test

This method measures the water absorption capacity of a clay sample in direct contact with water.

Apparatus:

  • Enslin-Neff device, which consists of a porous filter plate connected to a graduated capillary tube and a water reservoir.

  • Laboratory balance, accurate to 0.001 g.

  • Drying oven (105 ± 5°C).

  • Stopwatch.

Procedure:

  • Device Preparation: a. Fill the device with deionized water, ensuring the water level in the capillary tube is at the zero mark and the porous plate is fully saturated with no air bubbles. b. Carefully blot any excess water from the surface of the porous plate.

  • Sample Preparation: a. Dry the this compound sample to a constant weight at 105 ± 5°C. b. Weigh out a specific amount of the dried clay (e.g., 1.000 g).

  • Test Execution: a. Place the weighed sample uniformly on the surface of the saturated porous plate. b. Start the stopwatch immediately. c. As the clay absorbs water, the water level in the capillary tube will drop. Record the volume of water absorbed from the capillary tube at set time intervals (e.g., 1, 5, 10, 30, 60 minutes) until the reading becomes constant. d. The final, stable reading represents the water absorption capacity of the sample, often expressed as a percentage of the initial sample weight.

References

refining sample preparation for beidellite XRD analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining sample preparation for X-ray diffraction (XRD) analysis of beidellite and other swelling clay minerals.

Frequently Asked Questions (FAQs)

Q1: Why is sample preparation so critical for the XRD analysis of this compound?

A1: Proper sample preparation is crucial for accurate this compound identification and characterization for several reasons. Due to their plate-like crystal habit, clay minerals like this compound are prone to "preferred orientation," where the crystals align parallel to the sample holder.[1][2] This can significantly alter the intensity of diffraction peaks, leading to misinterpretation of the mineral's structure and abundance.[1][3][4] Additionally, this compound is a swelling clay, and its identification often relies on observing the expansion of its interlayer spacing after treatment with ethylene glycol.[5][6] Therefore, sample preparation methods must create a suitably oriented sample for analysis and allow for effective solvation.

Q2: What is the purpose of creating an "oriented mount" for clay XRD analysis?

A2: An oriented mount, also known as an oriented aggregate, is prepared to align the plate-like clay mineral particles with their flat surfaces (the crystallographic c-axis) parallel to the surface of the sample slide.[7][8] This orientation enhances the intensity of the basal (00l) reflections, which are crucial for identifying clay minerals.[7][8] The position of these peaks provides information about the spacing between the clay layers (the d-spacing), which is a key diagnostic feature, especially for swelling clays like this compound.[8]

Q3: What is ethylene glycol solvation and why is it necessary for this compound analysis?

A3: Ethylene glycol solvation is a standard treatment used to identify swelling clay minerals, a group that includes this compound.[5][9] These clays have a layered structure that can absorb certain organic molecules, like ethylene glycol, between their layers. This absorption causes the interlayer spacing to expand to a predictable distance (e.g., from ~14 Å to ~17 Å in smectites).[6] By comparing the XRD patterns of an air-dried sample with the same sample after ethylene glycol treatment, a definitive identification of swelling clays can be made.[5] Beidellites typically expand to show a two-layer complex with ethylene glycol vapor.[10][11]

Q4: Can I use a standard powder press for my this compound sample?

A4: While standard powder presses are used for many XRD applications to create randomly oriented samples, they are often not ideal for the primary identification of clay minerals. Using a press with plate-like minerals such as this compound can induce a high degree of preferred orientation, which can skew the relative intensities of the diffraction peaks.[2][12] For clay mineral identification, oriented mounts are typically prepared to enhance the basal reflections.[7] If a random orientation is needed, for example to determine the position of the 060 reflection, specific techniques like back-loading or spray-drying are recommended to minimize preferred orientation.[2][13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or absent basal (001) peak in the XRD pattern. 1. Poorly oriented sample. 2. Insufficient amount of clay in the sample. 3. The sample surface is not flush with the sample holder, causing a displacement error.[3][14]1. Prepare a new oriented mount using a technique like the filter-membrane peel method, which is known to produce highly oriented samples.[14][15][16] 2. If the sample has a low clay content, concentrate the clay fraction through centrifugation before preparing the slide.[17][18] For the filter-membrane peel technique, using a mask to reduce the deposition area can help create a thicker, more concentrated sample from a small amount of material.[15] 3. Ensure the clay film is flat and level with the surface of the sample holder to avoid peak shifts and intensity losses.[3][14]
Inconsistent d-spacing for the basal peak after ethylene glycol solvation. 1. Incomplete solvation of the clay. 2. The type of solvation method (vapor vs. liquid) may affect the degree of expansion, especially for high-charge smectites.[9][10] 3. The sample may contain interstratified (mixed-layer) clays.[19]1. Ensure sufficient time for solvation. For the vapor method, treating the sample overnight (at least 12 hours) at 60°C is recommended.[5][17][20] For the liquid method, ensure the ethylene glycol is uniformly absorbed.[5] 2. Standardize your glycolation procedure.[10][11] Note that some high-charge smectites may not fully expand with ethylene glycol vapor and might require liquid ethylene glycol for full expansion.[9][10] 3. The presence of broad or non-integral peaks after solvation can indicate mixed-layer clays. Further characterization using specialized software for simulating XRD patterns may be necessary.[17]
Broad and poorly defined diffraction peaks. 1. Very small crystallite size. 2. Poorly crystalline clay. 3. The sample may be too thick, leading to beam penetration issues.1. This is an inherent property of some clays and may not be correctable. 2. Some clays are naturally poorly crystalline. This is a characteristic of the sample. 3. Aim for a thin, uniform layer of clay on your sample slide. The filter-membrane peel technique helps in creating thin, uniform mounts.[16]
XRD pattern shows peaks from the sample holder. The clay film is too thin or not covering the entire irradiated area of the sample holder.1. Ensure the clay film is sufficiently thick and covers the area of the slide that will be exposed to the X-ray beam. 2. Use a zero-background sample holder, typically made from a single crystal of silicon, which does not produce diffraction peaks in the analysis range.[7][21]

Experimental Protocols

Protocol 1: Preparation of Oriented Clay Mounts via Filter-Membrane Peel Technique

This method is adapted from the work of Drever (1973) and is effective for producing well-oriented samples without significant particle size segregation.[15][16]

Materials:

  • Clay suspension (<2 µm fraction) in deionized water

  • Filtration apparatus (funnel and base)

  • Vacuum flask and vacuum source

  • 0.45 µm membrane filter

  • Glass microscope slide

  • Spatula or razor blade

  • Double-sided adhesive tape

Procedure:

  • Setup Filtration Apparatus: Assemble the filtration base and funnel. Place a 0.45 µm membrane filter on the base.

  • Filter Clay Suspension: Add the clay suspension to the funnel. Apply a vacuum to pull the water through the filter, depositing a thin, uniform layer of clay on the membrane. The amount of suspension should be just enough to create an opaque, thin film.

  • Partially Dry the Clay Film: For smectite-rich samples like this compound, it is beneficial to allow the clay film on the membrane to partially air-dry. This reduces stickiness and makes the transfer to the slide easier.[15]

  • Prepare the Slide: Place a strip of double-sided adhesive tape onto a clean glass microscope slide.

  • Transfer the Clay Film: Carefully remove the membrane filter from the filtration apparatus. Place it clay-side-down onto the double-sided tape on the slide. Press gently to ensure adhesion.

  • Peel the Membrane: Carefully peel the membrane filter off the slide, leaving the clay film adhered to the tape on the slide. The resulting mount should have a smooth, well-oriented surface ready for XRD analysis.

Protocol 2: Ethylene Glycol Solvation (Vapor Method)

This is a common method for treating oriented clay mounts to test for swelling clays.[5]

Materials:

  • Prepared oriented clay mount on a glass slide

  • Glass desiccator with a ceramic shelf

  • Ethylene glycol

  • Oven capable of maintaining 60°C

Procedure:

  • Prepare Desiccator: Pour a small amount of ethylene glycol into the bottom of the desiccator, enough to cover the bottom to a depth of about 1 cm.[5]

  • Place Sample in Desiccator: Place the glass slide with the oriented clay mount onto the ceramic shelf inside the desiccator.

  • Incubate: Place the sealed desiccator into an oven set to 60°C.

  • Solvate: Leave the sample in the heated desiccator for a minimum of 4 hours, though an overnight treatment (at least 12 hours) is often recommended to ensure complete saturation.[5][17][20]

  • Analyze: Remove the slide from the desiccator immediately before XRD analysis to prevent it from drying out. Run the XRD scan as soon as possible.

Visualizations

XRD_Sample_Preparation_Workflow start Bulk Soil/Rock Sample disaggregation 1. Disaggregation (Gentle Crushing) start->disaggregation end_analysis XRD Analysis separation 2. Size Fractionation (Centrifugation) to isolate <2µm disaggregation->separation mount_prep 3. Oriented Mount Preparation (e.g., Filter-Peel Technique) separation->mount_prep air_dry 4a. Air-Dry Scan mount_prep->air_dry Air-dried analysis eg_solvation 4b. Ethylene Glycol Solvation mount_prep->eg_solvation Treatment for swelling clays air_dry->end_analysis eg_solvation->end_analysis

References

Technical Support Center: Beidellite Intercalation with Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the intercalation of organic molecules into beidellite clay.

Troubleshooting Guide

This guide addresses common issues encountered during this compound intercalation experiments. Follow the logical workflow to diagnose and resolve your experimental challenges.

Problem: Incomplete or No Intercalation Observed

Symptoms:

  • X-ray diffraction (XRD) shows no significant change or only a small increase in the basal spacing (d-spacing) after the intercalation attempt.

  • Fourier-transform infrared spectroscopy (FTIR) does not show characteristic peaks of the organic molecule in the this compound sample.

  • Thermogravimetric analysis (TGA) shows minimal mass loss corresponding to the organic guest.

Troubleshooting Workflow:

G cluster_guest Guest Molecule Considerations cluster_this compound This compound Characteristics cluster_conditions Experimental Parameters cluster_solvent Solvent System start Start: No Intercalation check_guest 1. Verify Guest Molecule Properties start->check_guest check_this compound 2. Assess this compound Characteristics check_guest->check_this compound Guest molecule is suitable guest_polarity Is the molecule sufficiently polar? check_guest->guest_polarity check_conditions 3. Optimize Experimental Conditions check_this compound->check_conditions This compound is appropriate beidellite_charge What is the layer charge and its location (tetrahedral)? check_this compound->beidellite_charge check_solvent 4. Evaluate Solvent System check_conditions->check_solvent Conditions are optimized concentration Is the organic molecule concentration sufficient? check_conditions->concentration success Successful Intercalation check_solvent->success Solvent is compatible solvent_polarity Does the solvent polarity facilitate guest solubility and clay swelling? check_solvent->solvent_polarity guest_size Is the molecular size appropriate for the interlayer space? guest_polarity->guest_size guest_charge Is the molecule cationic or a neutral polar molecule? guest_size->guest_charge interlayer_cation What is the interlayer cation (e.g., Na+, Ca2+)? beidellite_charge->interlayer_cation beidellite_purification Has the this compound been purified? interlayer_cation->beidellite_purification temperature Is the reaction temperature optimized? concentration->temperature time Is the reaction time adequate? temperature->time ph Is the pH of the solution appropriate? time->ph solvent_competition Is the solvent competing with the guest for intercalation? solvent_polarity->solvent_competition

Troubleshooting workflow for failed this compound intercalation.

Frequently Asked Questions (FAQs)

Q1: Why is my organic molecule not intercalating into this compound, even though it works for montmorillonite?

A1: The primary difference lies in the location of the layer charge. This compound has a net negative charge originating mainly from the tetrahedral sheets, whereas in montmorillonite, it originates from the octahedral sheets.[1][2] This results in stronger interactions between the interlayer cations and the silicate layers in this compound, which can make the displacement of these cations and the accompanying water molecules by organic guests more difficult.[1][2] The swelling properties of this compound are therefore different from montmorillonite, which can influence the accessibility of the interlayer space to guest molecules.[3][4]

Q2: What is the role of the interlayer cation in the intercalation process?

A2: The interlayer cation plays a crucial role in balancing the layer charge and influences the swelling behavior of this compound.[3] Monovalent cations like Na+ generally lead to a greater degree of swelling in aqueous solutions compared to divalent cations like Ca2+, making the interlayer space more accessible. The hydration energy of the cation is also a key factor. Cations with high hydration energy will hold water molecules more tightly, potentially hindering their replacement by organic molecules. Ion exchange with a more suitable cation prior to intercalation can sometimes facilitate the process.

Q3: How does the polarity of the organic molecule affect intercalation?

A3: Generally, polar organic molecules and organic cations are more readily intercalated into the hydrophilic interlayer space of this compound.[5] Non-polar molecules may require the use of co-solvents or pre-modification of the this compound with cationic surfactants to create a more hydrophobic interlayer environment. The interaction between the organic molecule and the this compound surface is often driven by electrostatic interactions, hydrogen bonding, or ion-dipole interactions.[6]

Q4: Can the solvent used in the experiment prevent intercalation?

A4: Yes, the solvent can significantly impact the outcome. A solvent that strongly solvates the interlayer cations or interacts strongly with the clay surface can compete with the organic guest molecule for intercalation sites. For instance, water is a strong polar solvent that can create a significant hydration shell around the interlayer cations, which must be overcome for the organic molecule to enter the interlayer space. In some cases, using a less polar solvent or a mixture of solvents can be beneficial.

Q5: My XRD pattern shows a broad peak or multiple peaks after intercalation. What does this indicate?

A5: A broad peak can suggest a disordered arrangement of the intercalated molecules or a heterogeneous distribution of interlayer spacings. Multiple peaks may indicate the presence of different intercalation stages (e.g., a mix of monolayer and bilayer arrangements of the organic molecule) or incomplete intercalation where both intercalated and non-intercalated layers are present.[7] This is often referred to as interstratification.

Data Presentation

Table 1: Influence of Interlayer Cation on this compound Swelling (Qualitative)

Interlayer CationTypical Swelling Behavior in WaterImplications for Intercalation
Na+HighGenerally facilitates easier access for guest molecules.
K+Moderate to LowCan be more difficult to displace than Na+.
Ca2+LowStronger electrostatic attraction to layers can hinder swelling and intercalation.[3]
Mg2+LowSimilar to Ca2+, can present a barrier to intercalation.

Table 2: Characterization Techniques for this compound Intercalation

TechniqueInformation Provided
X-ray Diffraction (XRD)Determines the basal spacing (d-spacing), providing direct evidence of intercalation and the arrangement of guest molecules (e.g., monolayer, bilayer).[8]
Fourier-Transform Infrared Spectroscopy (FTIR)Confirms the presence of the organic molecule in the this compound and provides insights into the interactions between the guest and the host.[9][10]
Thermogravimetric Analysis (TGA)Quantifies the amount of intercalated organic material by measuring the mass loss upon heating.[9][11]
Elemental Analysis (CHN)Determines the carbon, hydrogen, and nitrogen content to quantify the intercalated organic species.[12]

Experimental Protocols

Protocol 1: General Procedure for this compound Intercalation with a Cationic Organic Molecule

This protocol describes a typical ion-exchange method for intercalating a cationic organic molecule into Na-exchanged this compound.

G start Start step1 1. Prepare Na-Beidellite Suspension (e.g., 1% w/v in deionized water) start->step1 step2 2. Prepare Organic Molecule Solution (e.g., 1.5x Cation Exchange Capacity of this compound) step1->step2 step3 3. Mix Suspensions and Stir (e.g., 24h at 60°C) step2->step3 step4 4. Isolate Product (Centrifugation) step3->step4 step5 5. Wash Product (Repeatedly with deionized water to remove excess organic) step4->step5 step6 6. Dry Product (e.g., Freeze-drying or oven at 60°C) step5->step6 step7 7. Characterize (XRD, FTIR, TGA) step6->step7 end End step7->end

Experimental workflow for cationic molecule intercalation.

Methodology:

  • Preparation of Na-Beidellite: If the starting this compound is not in the Na-form, perform an ion exchange by repeatedly washing with a 1M NaCl solution, followed by washing with deionized water until the supernatant is free of chloride ions (tested with AgNO3).

  • Suspension Preparation: Disperse a known amount of Na-beidellite in deionized water to form a stable suspension (e.g., 1 g in 100 mL). Stir vigorously for several hours to ensure full dispersion.

  • Organic Solution: Dissolve the cationic organic molecule in deionized water. The amount should be in excess of the cation exchange capacity (CEC) of the this compound (a common starting point is 1.5 to 2 times the CEC).

  • Intercalation Reaction: Add the organic molecule solution to the this compound suspension dropwise while stirring. Continue to stir the mixture for an extended period (e.g., 12-48 hours) at a slightly elevated temperature (e.g., 40-70 °C) to facilitate the exchange process.[9]

  • Isolation and Purification: Separate the solid product by centrifugation. Discard the supernatant. To remove any non-intercalated, adsorbed organic molecules, resuspend the solid in deionized water and centrifuge again. Repeat this washing step several times.

  • Drying: Dry the final product. Freeze-drying is often preferred to minimize particle aggregation, but oven drying at a moderate temperature (e.g., 60 °C) can also be used.

  • Characterization: Analyze the dried product using XRD to determine the new basal spacing. Use FTIR and TGA to confirm the presence and quantify the amount of the intercalated organic molecule.

Protocol 2: Characterization by X-ray Diffraction (XRD)

Methodology:

  • Sample Preparation: Prepare an oriented sample to enhance the intensity of the basal (00l) reflections. This can be done by pipetting a small amount of a dilute suspension of the this compound-organic hybrid onto a glass slide and allowing it to air-dry.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scanning parameters to cover the expected range for the 001 peak (typically 2-15° 2θ).

  • Data Acquisition: Run the XRD scan on both the original this compound and the intercalated sample.

  • Data Analysis: Identify the position of the 001 reflection peak in both diffractograms. Use Bragg's Law (nλ = 2dsinθ) to calculate the basal spacing (d-spacing). A shift of the 001 peak to a lower 2θ value indicates an increase in the d-spacing and successful intercalation.[8]

References

Technical Support Center: Optimization of Beidellite Layer Charge for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental optimization of beidellite layer charge.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure influence its properties?

A1: this compound is a 2:1 layered silicate clay mineral, meaning its structure consists of an octahedral alumina sheet sandwiched between two tetrahedral silica sheets.[1][2][3] The primary source of the negative layer charge in this compound is the substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheets.[4][5] This tetrahedral charge location leads to strong interactions with interlayer cations and influences properties like swelling, cation exchange capacity (CEC), and surface acidity, which are critical for its applications.[4][5][6]

Q2: What is "layer charge" and why is it a critical parameter?

A2: Layer charge is the net negative charge per formula unit of the clay layer.[7] It is a fundamental characteristic of 2:1 phyllosilicates that dictates their capacity to retain cations and adsorb water and other polar molecules.[7] The magnitude and location of this charge significantly affect the interlayer spacing, swelling behavior, and the interaction with guest molecules, making it a key parameter to optimize for applications ranging from drug delivery to catalysis.[8][9]

Q3: How does the layer charge of this compound differ from that of montmorillonite?

A3: The main difference lies in the origin of the layer charge. In this compound, the charge primarily originates from substitutions in the tetrahedral sheet (Al³⁺ for Si⁴⁺).[4][5] In montmorillonite, the charge arises mainly from substitutions in the octahedral sheet (e.g., Mg²⁺ for Al³⁺).[4][5] This difference in charge location affects the strength of interaction with interlayer cations and influences the clay's swelling and surface properties.[4][5][6]

Q4: What are the target layer charge ranges for different applications?

A4: The optimal layer charge is application-specific.

  • For drug delivery , a moderate layer charge is often desired to allow for sufficient intercalation of cationic drugs via ion exchange while still permitting their controlled release.

  • In catalysis , a higher layer charge can generate more Brønsted acid sites upon cation exchange with protons, enhancing catalytic activity for certain reactions.[10][11]

  • For environmental remediation , the optimal charge depends on the target pollutant. A higher charge generally increases the cation exchange capacity for removing heavy metals, while the adsorption of organic pollutants may be influenced by both layer charge and the nature of the interlayer cation.[12][13]

Q5: What are the common methods to determine the layer charge of this compound?

A5: Several methods are used to determine the layer charge of smectites like this compound:

  • The n-alkylammonium ion method: This is a widely used technique that involves exchanging the interlayer cations with a series of n-alkylammonium ions of varying chain lengths. The resulting basal spacing, measured by X-ray diffraction (XRD), can be used to calculate the layer charge density.[7][9]

  • Calculation from the structural formula: The layer charge can be calculated if the chemical composition of the purified clay is accurately determined.[7]

  • The Hofmann-Klemen (Greene-Kelly) test: This method, involving Li⁺ saturation and heating, can help differentiate between tetrahedral and octahedral charge, which is useful in distinguishing this compound from montmorillonite.[7][14][15]

Troubleshooting Guides

Problem 1: Low Cation Exchange Capacity (CEC) in Synthesized this compound
  • Question: I have synthesized Na-beidellite, but the measured CEC is significantly lower than the theoretical value based on my starting gel composition. What could be the issue?

  • Answer: Low CEC in synthetic this compound can stem from several factors. First, the synthesis may have resulted in an amorphous (non-crystalline) material or a mixture of phases, with this compound being a minor component. Incomplete reaction or non-optimal hydrothermal conditions (temperature, pressure, pH) can lead to this.[16] Additionally, the presence of impurities or unreacted silica and alumina in the final product can lead to an inaccurate measurement of the this compound's mass, thus affecting the CEC value. It is also possible that some of the interlayer sodium ions are not easily exchangeable due to being trapped within collapsed or partially collapsed layers.

Troubleshooting workflow for low CEC in synthetic this compound.
Problem 2: Poor Drug Intercalation Efficiency

  • Question: I am trying to intercalate a cationic drug into this compound, but the loading capacity is very low. How can I improve this?

  • Answer: Low drug loading can be due to several factors. The hydration status of the interlayer cations can play a significant role; strongly hydrated cations can compete with the drug molecules for interlayer space.[4] The size and charge of the drug molecule itself might also be a limiting factor if it is too large to effectively enter the interlayer space or if its charge is not high enough to promote efficient ion exchange. Furthermore, if the this compound has a very high layer charge, the strong electrostatic attraction between the layers and the interlayer cations can make cation exchange more difficult. Finally, the experimental conditions, such as solvent polarity, pH, and drug concentration, can significantly impact the intercalation process.

Drug_Intercalation_Issues Low_Loading Low Drug Loading Potential Causes Cation_Hydration Strong Cation Hydration Low_Loading->Cation_Hydration Drug_Properties Drug Properties Size too large Low charge density Low_Loading->Drug_Properties High_Charge Excessively High Layer Charge Low_Loading->High_Charge Conditions Experimental Conditions Suboptimal pH Inappropriate solvent Low_Loading->Conditions Exchange_Cation Exchange with less hydrated cation (e.g., Cs⁺) Cation_Hydration->Exchange_Cation Modify_Drug Modify Drug (if possible) or select smaller analogue Drug_Properties->Modify_Drug Adjust_this compound Use this compound with Lower Layer Charge High_Charge->Adjust_this compound Optimize_Protocol Optimize pH, solvent, and concentration Conditions->Optimize_Protocol Solutions Solutions Exchange_Cation->Solutions Modify_Drug->Solutions Adjust_this compound->Solutions Optimize_Protocol->Solutions

Potential causes and solutions for low drug intercalation.
Problem 3: Inconsistent Catalytic Activity

  • Question: My this compound-based catalyst shows variable activity and selectivity between batches. What could be the cause?

  • Answer: Inconsistent catalytic performance often points to variations in the catalyst's properties. The layer charge density, which influences the number and strength of acid sites, can vary between synthesis batches if conditions are not precisely controlled.[10][11] The nature and distribution of the exchanged cation, which acts as the catalytic center, is also crucial. Incomplete or non-uniform cation exchange will lead to heterogeneous active sites. Furthermore, the swelling properties of the this compound can affect reactant access to the active sites located in the interlayer space.[4][5] Finally, minor impurities in the natural this compound or by-products in the synthetic version can poison the catalyst or promote side reactions.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound properties and their impact on specific applications.

Table 1: Layer Charge and Cation Exchange Capacity (CEC) of this compound

This compound Source/TypeLayer Charge (eq/formula unit)CEC (meq/100 g)Reference
Natural this compound (Idaho, USA)~0.66 (average)Varies[17]
Synthetic Na-Beidellite0.7 (target)70 (measured)[17]
Synthetic Na-Beidellite0.4 (target)Not specified[16]

Table 2: Influence of Layer Charge on Swelling Properties

Smectite TypeLayer Charge (eq/unit cell)Swelling PressureObservationReference
Low-charge Montmorillonite-0.5HigherLower layer charge leads to greater swelling.[8]
High-charge this compound-1.0LowerHigher layer charge reduces swelling.[8]

Key Experimental Protocols

Protocol 1: Determination of Layer Charge using the n-Alkylammonium Method

This protocol is adapted from the principles described by Lagaly and Mermut.[7]

  • Preparation of Homoionic this compound:

    • Disperse 1 g of this compound in 100 mL of a 1 M NaCl solution.

    • Stir for 24 hours to ensure complete exchange with Na⁺.

    • Wash the sample with deionized water repeatedly via centrifugation until the supernatant is free of chloride ions (tested with AgNO₃).

    • Dry the Na-beidellite at 60 °C.

  • Exchange with n-Alkylammonium Ions:

    • Prepare a series of 0.1 M n-alkylammonium chloride solutions with varying alkyl chain lengths (e.g., from n=6 to n=18).

    • For each chain length, disperse 100 mg of Na-beidellite in 10 mL of the respective n-alkylammonium chloride solution.

    • Stir the suspensions for 48 hours at 60 °C to ensure complete exchange.

    • Wash the samples with a 1:1 ethanol/water mixture to remove excess alkylammonium salt, followed by pure ethanol.

    • Dry the samples at 60 °C.

  • X-ray Diffraction (XRD) Analysis:

    • Prepare oriented mounts of the dried alkylammonium-beidellite samples on glass slides.

    • Obtain XRD patterns for each sample, focusing on the (001) basal reflection.

    • Measure the d(001) spacing for each alkyl chain length.

  • Calculation of Layer Charge:

    • Plot the measured d(001) spacing against the number of carbon atoms in the alkyl chain.

    • Observe the transition from a monolayer to a bilayer arrangement of the alkylammonium ions in the interlayer. This transition point is related to the layer charge.

    • The layer charge (ξ) can be calculated based on the arrangement of the alkylammonium ions, as detailed in the literature.[7]

Layer_Charge_Workflow Start Start: this compound Sample Homoionic 1. Prepare Na-Exchanged Homoionic this compound Start->Homoionic Exchange 2. Exchange with n-Alkylammonium Ions (Varying Chain Lengths) Homoionic->Exchange XRD 3. Perform XRD Analysis on Oriented Samples Exchange->XRD Measure_d001 4. Measure d(001) Spacing XRD->Measure_d001 Plot 5. Plot d(001) vs. Alkyl Chain Length Measure_d001->Plot Calculate 6. Calculate Layer Charge from Monolayer-Bilayer Transition Plot->Calculate End End: Layer Charge Value Calculate->End

Workflow for determining this compound layer charge via the n-alkylammonium method.
Protocol 2: Hydrothermal Synthesis of Na-Beidellite with Controlled Layer Charge

This protocol is based on methods described for the hydrothermal synthesis of smectites.[16][17] The layer charge can be adjusted by varying the Si/Al ratio in the initial gel.

  • Gel Preparation (for a target composition of Na₀.₇Al₂(Si₃.₃Al₀.₇)O₁₀(OH)₂):

    • Prepare an aluminate solution by dissolving the required amount of aluminum (e.g., from AlCl₃) in a NaOH solution.

    • Prepare a silicate solution by dissolving the required amount of silica (e.g., from sodium silicate or fumed silica) in a NaOH solution.

    • Slowly add the aluminate solution to the silicate solution while stirring vigorously to form a homogeneous gel. The final pH should be controlled, as it influences the crystallization process.[16]

  • Hydrothermal Treatment:

    • Transfer the gel to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to the desired temperature (e.g., 300-350 °C) and maintain it for a specified duration (e.g., 3-10 days).[17] The pressure will be autogenous.

  • Product Recovery and Purification:

    • Cool the autoclave to room temperature.

    • Remove the solid product and wash it repeatedly with deionized water to remove any soluble by-products. Centrifugation is typically used to separate the solid.

    • Continue washing until the pH of the supernatant is neutral.

    • Dry the final product at 60 °C.

  • Characterization:

    • Confirm the successful synthesis of this compound using XRD.

    • Determine the CEC and layer charge using the methods described in Protocol 1.

    • Analyze the morphology using Scanning Electron Microscopy (SEM).[17]

References

controlling the cis- and trans-vacant character in synthetic beidellite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of beidellite, with a specific focus on controlling the cis- and trans-vacant character of the octahedral sheets.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between cis-vacant and trans-vacant this compound?

In dioctahedral smectites like this compound, the octahedral sheet contains two occupied cation sites and one vacant site for every three available sites. The arrangement of this vacancy determines the character:

  • Trans-vacant (tv): The vacant site is in the trans position (M1 site), which lies on the mirror plane of the octahedral sheet.[1]

  • Cis-vacant (cv): The vacancy is in one of the two cis positions (M2 sites).[1]

This structural difference influences the mineral's surface properties, reactivity, and thermal characteristics.[2][3] Natural this compound is often trans-vacant, while synthetic this compound tends to show a preferential cis-vacant character, which can be controlled during synthesis.[4][5]

Q2: How can I control the proportion of cis- and trans-vacant layers in my synthetic this compound?

The proportion of cis-vacant layers in synthetic this compound can be modulated by carefully controlling the synthesis conditions.[4][5] Key parameters include:

  • pH of the synthesis solution: The pH plays a critical role. Successful synthesis of pure this compound is often achieved at a specific pH, for example, pH 12.[6] The form of silicon and aluminum species in solution is pH-dependent, which in turn influences the formation of tetrahedral and octahedral complexes necessary for this compound crystallization.[6]

  • Temperature and Pressure: Hydrothermal treatment conditions, including temperature and pressure, directly impact the resulting vacant character. For instance, the proportion of cis-vacant layers, ranging from 20% to 100%, has been shown to increase with the layer-charge deficit under low-temperature (<350°C) and low-pressure (<25 MPa) conditions.[5]

  • Starting Materials: The composition and purity of the initial gel are crucial. The synthesis is sensitive to the pH of the precursor solutions, such as the AlCl₃ solution used to prepare the gel.[6]

Q3: What are the primary characterization techniques to differentiate between cis- and trans-vacant structures?

Several methods are employed to identify and quantify the vacant character:

  • X-Ray Diffraction (XRD): Powder XRD patterns can be used to distinguish between cis- and trans-vacant structures. This is often done by comparing experimental patterns with calculated patterns for different polytypes.[2][4][7]

  • Thermal Analysis (DTA/TGA): Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are effective for identification. Cis-vacant and trans-vacant structures exhibit different dehydroxylation temperatures.[1][2]

  • Infrared Spectroscopy (FTIR): FTIR spectroscopy can provide information about the local environment of the hydroxyl groups in the octahedral sheet, which differs between cis- and trans-vacant configurations.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound or formation of impurity phases (e.g., kaolinite, pyrophyllite, boehmite). Incorrect pH of the synthesis solution.Strictly control the pH of the starting gel and the hydrothermal solution. A pH of 12 has been reported as optimal for pure this compound synthesis.[6]
Inappropriate temperature and pressure conditions.Ensure the hydrothermal synthesis is carried out within the stability field of this compound. For example, successful synthesis has been achieved at 230°C for 9 days.[4][6] Below certain temperatures (~275°C), kaolinite may form instead.[8]
Incorrect composition of the starting gel.Prepare the gel with the correct stoichiometric ratios of Si, Al, and Na. For example, a gel with the molar ratios of Si:Al of 3.6:0.4:2 can be used.[6]
Poor crystallinity of the synthesized this compound. Insufficient reaction time or non-optimal temperature/pressure.Increase the duration of the hydrothermal treatment or optimize the temperature and pressure. Crystallinity is dependent on these factors.
Presence of unreacted amorphous material.Ensure complete reaction by optimizing synthesis conditions. Washing the final product can help remove soluble impurities.
Inability to control the desired cis-/trans-vacant ratio. Lack of precise control over synthesis parameters.Systematically vary the pH, temperature, and pressure of the hydrothermal synthesis to modulate the vacant character. The proportion of cis-vacant layers is known to be sensitive to these conditions.[5]
Inconsistent starting materials.Use high-purity reagents and maintain consistency in the preparation of the starting gel, including the pH of precursor solutions.[6]
Difficulty in differentiating between cis- and trans-vacant products. Inadequate characterization techniques.Employ a combination of characterization methods for unambiguous identification. Use XRD in conjunction with thermal analysis (DTA/TGA) for confirmation.[2]
Overlapping signals in analytical data.For XRD, simulate patterns for ideal cis- and trans-vacant structures to aid in the interpretation of experimental data. For thermal analysis, deconvolution of the derivative thermogravimetry (DTG) curves may be necessary.[1]

Experimental Protocols

Hydrothermal Synthesis of this compound

This protocol is adapted from literature procedures for the synthesis of this compound with a controllable vacant character.[4][6]

1. Preparation of the Starting Gel:

  • Prepare an aqueous solution of sodium silicate (Na₂SiO₃).

  • Prepare an aqueous solution of aluminum chloride (AlCl₃) and adjust the pH to approximately 3.9.[6]

  • Slowly add the AlCl₃ solution to the Na₂SiO₃ solution while stirring vigorously to form a homogeneous gel. The target stoichiometry should be similar to Na₀.₄(Si₃.₆Al₀.₄)Al₂O₁₀(OH)₂.[6]

2. Hydrothermal Treatment:

  • Transfer the gel to a Teflon-lined stainless steel autoclave.

  • Add a controlled amount of a basic solution (e.g., NaOH) to achieve the desired pH (e.g., pH 12).[6]

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 230°C) for a set duration (e.g., 9 days).[4][6] The pressure will be autogenous.

3. Product Recovery and Purification:

  • After the reaction, quench the autoclave in cold water.

  • Recover the solid product by centrifugation or filtration.

  • Wash the product repeatedly with deionized water until the supernatant is free of chloride ions (tested with AgNO₃).

  • Dry the final product at a low temperature (e.g., 60°C).

Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis A Gel Preparation B Hydrothermal Synthesis A->B C XRD Analysis B->C Phase Purity & Crystallinity D Thermal Analysis (DTA/TGA) B->D Dehydroxylation Temperature E FTIR Spectroscopy B->E OH- Bending Modes F Determination of cis/trans-vacant ratio C->F D->F E->F

Workflow for synthesis and characterization of this compound.

Data Summary

Synthesis Parameters for Controlling Vacancy
ParameterConditionPredominant Vacant CharacterReference
pH 12cis-vacant[6]
Temperature 230°Ccis-vacant[4][6]
Duration 9 dayscis-vacant[4][6]
Layer Charge Deficit IncreasingIncreasing proportion of cis-vacant layers[5]

Signaling Pathways and Logical Relationships

Logical Flow for Controlling Vacant Character

G cluster_inputs Controllable Synthesis Parameters cluster_process Process cluster_outputs Resulting this compound Properties pH pH Hydro Hydrothermal Synthesis pH->Hydro Temp Temperature Temp->Hydro Press Pressure Press->Hydro Time Duration Time->Hydro Vac cis/trans-vacant character Hydro->Vac Charge Layer Charge Hydro->Charge Charge->Vac influences

Influence of synthesis parameters on this compound vacancy.

References

minimizing amorphous phases in beidellite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing amorphous phases during beidellite synthesis.

Troubleshooting Guide: Minimizing Amorphous Phases

This guide addresses common issues encountered during this compound synthesis that can lead to the formation of amorphous phases or undesired crystalline byproducts.

Issue 1: Final product contains a significant amorphous phase.

Possible Causes & Solutions:

  • Incorrect pH: The pH of the reaction mixture is a critical factor in this compound crystallization.[1][2] Deviations from the optimal pH can favor the formation of amorphous aluminosilicate gels or other mineral phases like kaolinite or zeolites.[1][2]

    • Solution: Carefully control the pH of the starting gel and the synthesis solution. For hydrothermal synthesis of pure this compound, a pH of 12 has been shown to be effective.[1][3] It is crucial to measure and adjust the pH before the hydrothermal treatment.

  • Suboptimal Temperature: The synthesis temperature directly influences reaction kinetics and the stability of different mineral phases.[4] Temperatures that are too low may result in incomplete crystallization, leaving behind unreacted amorphous material.[5] Conversely, temperatures that are too high can lead to the formation of other crystalline phases like paragonite and quartz.[4]

    • Solution: Maintain a stable and optimal temperature throughout the synthesis process. A temperature of 230°C has been successfully used for the synthesis of pure this compound.[1][3] For Na-beidellite, a temperature range of 275°C to 475°C has been reported, with an optimum yield at 400°C.[4]

  • Inappropriate Starting Materials: The nature and reactivity of the silicon and aluminum sources can affect the homogeneity of the initial gel and subsequent crystallization.

    • Solution: Utilize highly reactive starting materials, such as freshly prepared gels from sodium silicate and aluminum chloride solutions, to promote homogeneous nucleation and growth of this compound crystals. The method of preparing the coprecipitated Al2O3-SiO2 gels is crucial.[6]

  • Insufficient Reaction Time: Crystallization of this compound from a gel is a time-dependent process. Short reaction times may not be sufficient for the complete conversion of the amorphous precursor to the crystalline this compound phase.

    • Solution: Increase the duration of the hydrothermal treatment. Successful synthesis of pure this compound has been reported with a reaction time of 9 days.[1][3] An optimal yield of Na-beidellite was achieved after 20 days in one study.[4]

Issue 2: Crystalline impurities (e.g., quartz, kaolinite, zeolites) are present in the final product.

Possible Causes & Solutions:

  • Incorrect pH of Synthesis Solution: The pH determines the stability fields of various aluminosilicate minerals. At pH values below 12, kaolinite may form, while pH values above 12 can favor the formation of zeolites.[1]

    • Solution: Strictly maintain the pH of the synthesis solution at 12 for pure this compound formation.[1][3]

  • Incorrect Temperature: Different temperature ranges favor the formation of different minerals. For example, below 275°C, kaolinite may be the dominant crystalline phase, while above 500°C, paragonite and quartz can develop.[4]

    • Solution: Adhere to the recommended temperature range for this compound synthesis (e.g., 230°C or 275-475°C depending on the specific protocol).[1][3][4]

  • Incorrect Stoichiometry of Starting Gel: The initial chemical composition of the gel must be appropriate for the target this compound phase. An excess of silica can lead to the crystallization of quartz.[7]

    • Solution: Ensure the correct stoichiometric ratios of Na2O, Al2O3, and SiO2 in the starting gel.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound synthesis to avoid amorphous phases?

A1: A pH of 12 has been identified as optimal for the hydrothermal synthesis of pure this compound, minimizing the formation of amorphous material and other crystalline impurities like kaolinite and zeolites.[1][2][3]

Q2: What is the recommended temperature range for hydrothermal synthesis of this compound?

A2: The recommended temperature can vary depending on the specific protocol and desired this compound composition. Successful synthesis of pure this compound has been achieved at 230°C.[1][3] For Na-beidellite, a broader range of 275°C to 475°C is reported, with an optimal yield at 400°C.[4]

Q3: How long should the hydrothermal synthesis be carried out?

A3: The duration of the synthesis is crucial for complete crystallization. A period of 9 days at 230°C has been shown to be effective for producing pure this compound.[1][3] Other studies have reported reaction times of up to 20 days to achieve high yields.[4]

Q4: Can the starting materials influence the purity of the final this compound product?

A4: Yes, the choice and preparation of starting materials are critical. Using coprecipitated gels of Al2O3 and SiO2 is a common method.[6] The reactivity and homogeneity of these precursors can significantly impact the nucleation and growth of this compound and prevent the formation of amorphous phases.

Q5: What is the effect of pressure on this compound synthesis?

A5: While pH and temperature are more frequently cited as primary factors, pressure also plays a role in the stability field of this compound. Syntheses have been successfully carried out at pressures ranging from 0.2 to 5 kbar.[4] One study reported using a pressure of 1 kbar.[7][8]

Experimental Protocols & Data

Table 1: Key Parameters for Hydrothermal Synthesis of this compound
ParameterRecommended ValueUndesired Outcome if DeviatedCitations
pH 12Formation of kaolinite (<12) or zeolites (>12), amorphous phases[1][2][3]
Temperature 230°CIncomplete crystallization (too low), formation of paragonite/quartz (>500°C)[1][3][4]
275 - 475°C (for Na-Beidellite)Formation of kaolinite (<275°C)[4]
Duration 9 daysIncomplete crystallization, presence of amorphous phases[1][3]
20 days (for optimal yield of Na-Beidellite)Lower yield[4]
Pressure 1 kbarMay affect stability and crystallinity[4][7][8]
Protocol 1: Hydrothermal Synthesis of Pure this compound

This protocol is based on the successful synthesis of pure this compound as reported in the literature.[1][3]

1. Preparation of the Starting Gel:

  • Prepare a coprecipitated gel with the desired stoichiometric composition for this compound. A typical anhydrous composition for Na-beidellite is 0.35Na2O · 2.35Al2O3 · 7.3SiO2.[8][9]
  • The gel can be prepared by mixing a sodium silicate solution with an aluminum chloride solution.[6]

2. pH Adjustment:

  • Suspend the prepared gel in a solution with a pH adjusted to 12 using NaOH.[1][3]

3. Hydrothermal Treatment:

  • Place the gel suspension in a Teflon-lined autoclave.
  • Heat the autoclave to 230°C and maintain this temperature for 9 days.[1][3] The pressure inside the reactor will be autogenous (approximately 28 bar).[3]

4. Product Recovery and Purification:

  • After the reaction is complete, cool the autoclave to room temperature.
  • Wash the solid product repeatedly with deionized water to remove any soluble byproducts.
  • Centrifuge and dry the final product.

5. Characterization:

  • Analyze the product using X-ray Diffraction (XRD) to confirm the crystalline phase and absence of amorphous halos.

Visualizations

Experimental Workflow for this compound Synthesis

G Figure 1. Experimental Workflow for this compound Synthesis cluster_prep Gel Preparation cluster_synthesis Hydrothermal Synthesis cluster_analysis Product Analysis start Starting Materials (e.g., Sodium Silicate, Aluminum Chloride) mix Mix and Co-precipitate start->mix gel Amorphous Aluminosilicate Gel mix->gel adjust_ph Adjust pH to 12 gel->adjust_ph hydrothermal Hydrothermal Treatment (230°C, 9 days) adjust_ph->hydrothermal wash Wash and Dry hydrothermal->wash characterize Characterize (XRD) wash->characterize product Pure this compound characterize->product

Caption: Workflow for hydrothermal synthesis of pure this compound.

Troubleshooting Logic for Amorphous Phase Formation

G Figure 2. Troubleshooting Amorphous Phase Formation cluster_params Check Synthesis Parameters cluster_solutions Potential Solutions start Problem: Amorphous Phase in Product check_ph Is pH = 12? start->check_ph check_temp Is Temperature = 230°C? check_ph->check_temp Yes adjust_ph Adjust pH check_ph->adjust_ph No check_time Is Duration = 9 days? check_temp->check_time Yes adjust_temp Adjust Temperature check_temp->adjust_temp No increase_time Increase Duration check_time->increase_time No check_gel Review Gel Preparation check_time->check_gel Yes success Synthesize Pure this compound adjust_ph->success adjust_temp->success increase_time->success check_gel->success

Caption: Decision tree for troubleshooting amorphous phases.

References

Technical Support Center: Cation Exchange Capacity (CEC) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of their cation exchange capacity (CEC) measurements.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during CEC experiments in a question-and-answer format.

My CEC values seem unexpectedly high. What are the potential causes and how can I troubleshoot this?

Unexpectedly high CEC values can arise from several factors related to both the sample and the methodology.

  • Presence of Carbonates: In soils with a pH greater than 7.3, calcium carbonate (free lime) can dissolve during the extraction process, especially when using summation methods. This releases calcium ions that are not part of the exchange complex, leading to an artificially inflated CEC value.[1]

    • Troubleshooting:

      • Test the pH of your sample. If it is above 7.3, the presence of carbonates is likely.

      • Consider using a method less susceptible to carbonate interference, such as the barium chloride method or a modified procedure that accounts for carbonate dissolution.[2][3] For calcareous soils, a method using NaOAc-NaCl in 60% ethanol as the saturating solution has been shown to be accurate.[2]

      • Some protocols suggest removing carbonates before CEC measurement, though this can alter the soil's chemical properties.[2][3]

  • Methodological Issues:

    • Buffered Solutions: Using a buffered solution, such as ammonium acetate at pH 7.0, on acidic soils can deprotonate pH-dependent charge sites on organic matter and clay minerals, creating additional negative charges and thus overestimating the CEC under field conditions.[4][5][6]

    • Summation Method: This method, which calculates CEC by summing the concentrations of exchangeable cations, can be inaccurate if the extracting solution also dissolves non-exchangeable cations from soluble salts or minerals like gypsum.[7]

    • Troubleshooting:

      • For acidic soils, consider using an unbuffered salt solution to measure the effective CEC (ECEC) at the soil's natural pH.[6]

      • When using the summation method, be aware of its limitations, especially with calcareous or saline soils. Direct measurement methods are often preferred for higher accuracy in these cases.[7]

Why are my CEC values unexpectedly low? What could be the cause and what steps can I take?

Consistently low CEC values may indicate issues with the experimental procedure or specific properties of the sample.

  • Incomplete Saturation: The exchange sites on the soil colloids may not be fully saturated with the index cation (e.g., ammonium, sodium, or barium).

    • Troubleshooting:

      • Ensure the sample is thoroughly mixed with the saturating solution.

      • Increase the shaking time or the number of washing steps with the saturating solution to ensure complete exchange.

  • Fixation of Cations: Certain types of clay minerals, such as vermiculite and illite, can "fix" ammonium ions, making them non-exchangeable and leading to an underestimation of CEC when using ammonium-based methods.[4][5]

    • Troubleshooting:

      • If your samples are known to contain high amounts of vermiculite or illite, consider using a different method with a larger index cation, such as barium chloride, that is less prone to fixation.

  • Low pH: In acidic soils, a significant portion of the exchange sites may be occupied by hydrogen and aluminum ions, which can lead to a lower base saturation and potentially a lower measured CEC depending on the method used.[8]

    • Troubleshooting:

      • Measure the pH of your soil to determine if acidity is a contributing factor.

      • Understand that a low CEC may be an accurate reflection of the soil's properties under acidic conditions.

There is poor reproducibility in my CEC measurements. What are the common sources of variability?

Inconsistent results can be frustrating. Here are some common culprits and how to address them:

  • Sample Heterogeneity: Soil and other environmental samples can be highly variable.

    • Troubleshooting:

      • Ensure your samples are well-homogenized before taking subsamples for analysis.

      • Increase the number of replicates to get a more representative average.

  • Inconsistent Procedural Steps: Minor variations in the experimental protocol can lead to significant differences in results.

    • Troubleshooting:

      • Carefully control the timing of shaking and centrifugation steps.

      • Ensure complete removal of the supernatant between washing steps without losing any of the solid sample.

      • Use precise volumes of all reagents.

  • Instrumental Drift: The analytical instrument used for cation determination (e.g., AAS, ICP-OES) may experience drift over the course of a run.

    • Troubleshooting:

      • Calibrate the instrument regularly with a fresh set of standards.

      • Run a known standard periodically throughout the sample run to monitor for any drift.

Quantitative Data Summary

The choice of method can significantly impact the measured CEC value. The following tables provide a summary of comparative data.

Table 1: Effect of Calcium Carbonate on CEC Measurement by Summation Method

Calcium Carbonate AddedExtractable Ca (cmolc/kg)CEC (cmolc/kg)
0%20.024.0
2%30.034.0
5%45.049.0

This table illustrates how the addition of calcium carbonate to a soil with a known CEC of 24 cmolc/kg leads to an overestimation of the CEC when using the summation method. The extracting solution dissolves the added calcium carbonate, and the additional calcium is incorrectly included in the CEC calculation.[1]

Table 2: Comparison of CEC Values (cmolc/kg) by Different Methods in Nigerian Savannah Soils

MethodDerived SavannahNorthern Guinea SavannahSouthern Guinea SavannahOverall Mean
NH4OAc (pH 7.0)8.153.552.814.84
NH4OAc (at soil pH)5.422.053.743.74
Barium Chloride7.336.424.806.18

This table shows a comparison of CEC values for soils from different regions measured by three different methods. The buffered ammonium acetate method generally gives higher values than the method at the soil's natural pH, while the barium chloride method yielded the highest results in two of the three regions.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ammonium Acetate Method (pH 7.0)

This method is widely used but can overestimate CEC in acidic soils and underestimate it in calcareous soils.[4][5]

Reagents:

  • 1 M Ammonium Acetate (NH4OAc) solution, buffered to pH 7.0.

  • 95% Ethanol.

  • 1 M Potassium Chloride (KCl) solution.

Procedure:

  • Weigh 5 g of air-dried soil into a centrifuge tube.

  • Add 30 mL of 1 M NH4OAc solution, shake for 5 minutes, and then centrifuge.

  • Decant and discard the supernatant. Repeat this step two more times to ensure complete saturation with ammonium ions.

  • Wash the soil pellet with 30 mL of 95% ethanol to remove excess ammonium acetate. Centrifuge and discard the supernatant. Repeat the ethanol wash three times.

  • Add 30 mL of 1 M KCl solution to the centrifuge tube to displace the adsorbed ammonium ions. Shake for 5 minutes and centrifuge.

  • Collect the supernatant in a 100 mL volumetric flask. Repeat the KCl extraction two more times, collecting the supernatant in the same volumetric flask.

  • Bring the volumetric flask to volume with 1 M KCl.

  • Determine the concentration of ammonium in the extract using a suitable method (e.g., distillation and titration, or colorimetry).

  • Calculate the CEC in cmolc/kg of soil.

Sodium Acetate Method (pH 8.2)

This method is suitable for most soil types, including calcareous soils.[10][11]

Reagents:

  • 1 M Sodium Acetate (NaOAc) solution, buffered to pH 8.2.

  • 99% Isopropyl alcohol.

  • 1 M Ammonium Acetate (NH4OAc) solution, buffered to pH 7.0.

Procedure:

  • Weigh 4 g of fine-textured soil or 6 g of coarse-textured soil into a 50 mL centrifuge tube.[12]

  • Add 33 mL of 1.0 N NaOAc solution, stopper the tube, and shake for 5 minutes.[11]

  • Centrifuge until the supernatant is clear and decant the liquid. Repeat this step three more times.[11]

  • Add 33 mL of 99% isopropyl alcohol, shake for 5 minutes, and centrifuge. Decant the supernatant. Repeat this washing step two more times to remove excess sodium acetate.[12]

  • Add 33 mL of 1 N NH4OAc solution to displace the adsorbed sodium. Shake for 5 minutes and centrifuge.

  • Collect the supernatant in a 100 mL volumetric flask. Repeat the extraction with NH4OAc two more times, collecting the supernatant in the same flask.

  • Bring the flask to volume with the NH4OAc solution.

  • Determine the concentration of sodium in the extract using atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES).

  • Calculate the CEC in cmolc/kg of soil.

Barium Chloride Method (Effective CEC)

This method is used to determine the effective CEC at the soil's natural pH and is suitable for a wide range of soils, including acidic and calcareous ones.[6]

Reagents:

  • 0.1 M Barium Chloride (BaCl2) solution.

  • 0.02 M Barium Chloride (BaCl2) solution.

  • 0.02 M Magnesium Sulfate (MgSO4) solution.

Procedure:

  • Weigh 2.5 g of air-dried soil into a pre-weighed centrifuge tube.

  • Add 30 mL of 0.1 M BaCl2 solution and shake for 1 hour.

  • Centrifuge and decant the supernatant into a 100 mL volumetric flask. Repeat the extraction twice more, collecting the supernatant in the same flask. This extract can be used to determine the exchangeable base cations.

  • Wash the soil pellet with 20 mL of 0.02 M BaCl2 solution, shake for 1 hour, centrifuge, and discard the supernatant. Repeat this washing step twice.

  • After the final wash, add a known volume of 0.02 M MgSO4 solution to the soil pellet. Shake for 1 hour.

  • Centrifuge and collect the supernatant.

  • Determine the concentration of magnesium remaining in the supernatant.

  • The amount of magnesium that has been adsorbed by the soil is equivalent to the CEC. Calculate the CEC in cmolc/kg of soil.

Visualizations

The following diagrams illustrate key workflows and logical relationships in CEC measurement.

CEC_Workflow cluster_prep Sample Preparation cluster_saturation Saturation with Index Cation cluster_washing Removal of Excess Salt cluster_extraction Extraction of Index Cation cluster_analysis Analysis and Calculation A Air-dry and sieve soil sample B Add saturating solution (e.g., NH4OAc, NaOAc, BaCl2) A->B C Shake to facilitate cation exchange B->C D Centrifuge and decant supernatant C->D E Repeat saturation steps D->E F Wash with alcohol (e.g., ethanol, isopropanol) E->F G Centrifuge and decant supernatant F->G H Repeat washing steps G->H I Add replacing solution (e.g., KCl, NH4OAc) H->I J Shake to displace index cation I->J K Centrifuge and collect supernatant J->K L Repeat extraction and collect supernatant K->L M Determine concentration of index cation in extract L->M N Calculate CEC M->N

General experimental workflow for CEC measurement.

High_CEC_Troubleshooting Start Unexpectedly High CEC Value Q1 Is the soil pH > 7.3? Start->Q1 A1_Yes Potential interference from carbonates. Q1->A1_Yes Yes Q2 Is the soil acidic and a buffered solution (e.g., NH4OAc at pH 7) was used? Q1->Q2 No S1 Use a method suitable for calcareous soils (e.g., BaCl2 or modified NaOAc). A1_Yes->S1 A2_Yes Overestimation due to deprotonation of pH-dependent charge sites. Q2->A2_Yes Yes A3_No Review experimental procedure for errors in reagent concentration or calculation. Q2->A3_No No S2 Use an unbuffered salt solution to measure effective CEC (ECEC). A2_Yes->S2

Troubleshooting flowchart for unexpectedly high CEC values.

Low_CEC_Troubleshooting Start Unexpectedly Low CEC Value Q1 Is the sample known to contain vermiculite or illite clays? Start->Q1 A1_Yes Potential for ammonium fixation if using NH4OAc method. Q1->A1_Yes Yes Q2 Was the saturation procedure followed correctly? Q1->Q2 No S1 Use a method with a different index cation (e.g., BaCl2). A1_Yes->S1 A2_No Incomplete saturation of exchange sites. Q2->A2_No No A3_Yes Consider if low CEC is an accurate reflection of the sample's properties (e.g., sandy texture, low organic matter). Q2->A3_Yes Yes S2 Increase shaking time or number of saturation steps. A2_No->S2

References

Validation & Comparative

Beidellite vs. Montmorillonite: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of layered silicate clays, beidellite and montmorillonite, both members of the smectite group, have garnered significant attention for their versatile applications in catalysis, adsorption, and particularly in drug delivery. Their unique structural and physicochemical properties, including high cation exchange capacity and swelling potential, make them attractive excipients for pharmaceutical formulations. This guide provides a comprehensive comparative analysis of this compound and montmorillonite, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in selecting the optimal clay mineral for their specific applications.

Structural and Physicochemical Properties: A Tale of Two Charge Locations

This compound and montmorillonite share a 2:1 layered structure, consisting of two tetrahedral silica sheets sandwiching a central octahedral alumina sheet. The fundamental difference between these two clay minerals lies in the origin of their layer charge. In montmorillonite , the negative charge primarily originates from the isomorphous substitution of magnesium (Mg²⁺) for aluminum (Al³⁺) in the central octahedral sheet. In contrast, the layer charge in This compound arises from the substitution of aluminum (Al³⁺) for silicon (Si⁴⁺) in the tetrahedral sheets. This seemingly subtle distinction in charge location significantly influences their surface chemistry, interlayer bonding forces, and interaction with various molecules, including active pharmaceutical ingredients (APIs).

This structural difference is visually represented in the following diagram:

Structural Comparison of Montmorillonite and this compound cluster_montmorillonite Montmorillonite cluster_this compound This compound M_T1 Tetrahedral Sheet (SiO₂) M_O Octahedral Sheet (Al₂O₃ with Mg²⁺ substitution) M_T1->M_O Octahedral Charge Origin M_T2 Tetrahedral Sheet (SiO₂) M_O->M_T2 M_Interlayer Interlayer Space (Exchangeable Cations + H₂O) B_T1 Tetrahedral Sheet (SiO₂ with Al³⁺ substitution) B_O Octahedral Sheet (Al₂O₃) B_T1->B_O Tetrahedral Charge Origin B_T2 Tetrahedral Sheet (SiO₂ with Al³⁺ substitution) B_O->B_T2 B_Interlayer Interlayer Space (Exchangeable Cations + H₂O)

Structural difference between Montmorillonite and this compound.

Quantitative Comparison of Physicochemical Properties

The differing charge locations directly impact key physicochemical properties relevant to pharmaceutical applications. The following table summarizes a comparison of these properties based on available literature data. It is important to note that these values can vary depending on the specific source and purity of the clay sample.

PropertyThis compoundMontmorilloniteSignificance in Drug Delivery
Cation Exchange Capacity (CEC) (meq/100g) 80 - 12080 - 150Higher CEC allows for greater loading of cationic drugs.
Specific Surface Area (BET) (m²/g) 10 - 8030 - 100A larger surface area can lead to higher drug adsorption on the particle surface.
Swelling Capacity (mL/2g) Moderate to HighHighHigh swelling can facilitate drug intercalation and influence release kinetics.

Performance in Drug Delivery Applications: A Comparative Overview

Both this compound and montmorillonite have been investigated as carriers for a wide range of drugs. The choice between the two often depends on the specific properties of the drug molecule and the desired release profile.

Montmorillonite is the more extensively studied of the two for drug delivery applications.[1][2][3][4] Its high swelling capacity and large specific surface area make it an excellent candidate for adsorbing and intercalating drug molecules, leading to modified-release formulations.[1][3] The sustained release is often attributed to the strong electrostatic interactions between the negatively charged clay layers and cationic drug molecules.[2]

This compound , while less studied, has shown promise in specific applications. For instance, it has been investigated for the oral administration of drugs for gastrointestinal disorders, such as irritable bowel syndrome.[5] The closer proximity of the negative charge in the tetrahedral layer to the interlayer space in this compound can lead to stronger retention of certain cationic drugs, potentially offering a different release kinetic profile compared to montmorillonite.

A direct, comprehensive comparative study on the drug loading and release of a specific drug from both this compound and montmorillonite under identical experimental conditions is limited in the current literature. However, the fundamental differences in their charge distribution suggest that this compound may offer advantages for the controlled release of drugs where strong ionic interactions are desired to prolong the release profile.

Experimental Protocols for Comparative Analysis

To conduct a rigorous comparative analysis of this compound and montmorillonite for a specific drug delivery application, a systematic experimental workflow is essential. The following diagram outlines a typical experimental protocol:

cluster_workflow Comparative Experimental Workflow start Start: Select this compound and Montmorillonite Samples char Physicochemical Characterization (CEC, BET, Swelling Index) start->char loading Drug Loading (e.g., Ion Exchange, Adsorption) char->loading char_loaded Characterization of Drug-Loaded Clays (XRD, FTIR, TGA) loading->char_loaded release In Vitro Drug Release Study (e.g., USP Dissolution Apparatus) char_loaded->release uptake Cellular Uptake and Cytotoxicity Assays release->uptake end End: Comparative Data Analysis uptake->end Hypothetical Mechanism of Action of Drug-Loaded Clay Mineral cluster_cellular_interaction Cellular Environment DrugClay Drug-Loaded Clay (this compound or Montmorillonite) Cell Target Cell (e.g., Cancer Cell) DrugClay->Cell 1. Adsorption & Interaction Endocytosis Endocytosis Cell->Endocytosis 2. Cellular Uptake Endosome Endosome/Lysosome (Low pH) DrugRelease Drug Release Endosome->DrugRelease 3. pH-triggered Target Intracellular Target (e.g., DNA, Kinase) DrugRelease->Target 4. Target Interaction Response Cellular Response (e.g., Apoptosis) Target->Response 5. Downstream Signaling

References

Distinguishing Beidellite from Montmorillonite: A Comparative Guide to the Greene-Kelly Test and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of clay minerals is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Beidellite and montmorillonite, both members of the smectite group, are of particular interest due to their high surface area and swelling properties. However, their distinct structural differences, primarily the location of the layer charge, necessitate reliable methods for their differentiation. This guide provides a detailed comparison of the Greene-Kelly test and other analytical techniques used to distinguish this compound from montmorillonite, supported by experimental data and detailed protocols.

The Greene-Kelly Test: A Definitive Method

The Greene-Kelly test is a widely accepted method for differentiating between montmorillonite and this compound. The test is based on the fundamental difference in the origin of their layer charge. In montmorillonite, the negative charge primarily originates from the isomorphous substitution in the octahedral sheet, whereas in this compound, it arises from substitution in the tetrahedral sheet.[1]

The principle of the test lies in the behavior of lithium (Li⁺) ions upon heating. When a Li⁺-saturated smectite is heated, the small Li⁺ ions can migrate into vacant octahedral sites. In montmorillonite, this migration neutralizes the octahedral charge, leading to an irreversible collapse of the interlayer space. In contrast, the tetrahedral charge of this compound is unaffected, and the interlayer space can re-expand upon solvation with a polar molecule like ethylene glycol.

Experimental Protocol for the Greene-Kelly Test
  • Sample Preparation: A suspension of the clay sample is prepared in deionized water.

  • Li⁺ Saturation: The clay suspension is treated with a 1 M lithium chloride (LiCl) solution to exchange the native interlayer cations with Li⁺. This is typically achieved by repeated washing and centrifugation.

  • Washing: The Li⁺-saturated clay is washed with deionized water to remove excess LiCl.

  • Oriented Aggregate Preparation: An oriented aggregate of the Li⁺-saturated clay is prepared on a glass slide or a suitable substrate for X-ray diffraction (XRD) analysis.

  • Initial XRD Analysis: An initial XRD pattern of the air-dried, Li⁺-saturated sample is recorded to determine the initial basal spacing (d₀₀₁).

  • Heating: The slide with the oriented clay is heated in an oven at 300°C for a minimum of 12 hours.

  • XRD Analysis after Heating: After cooling in a desiccator, an XRD pattern of the heated sample is recorded to observe the collapse of the interlayer space.

  • Solvation: The heated slide is placed in a desiccator containing ethylene glycol vapor at 60°C for at least 8 hours to allow for potential re-expansion.

  • Final XRD Analysis: A final XRD pattern is recorded to determine the basal spacing of the glycol-solvated sample.

Interpreting the Results

The key to distinguishing this compound from montmorillonite lies in the comparison of the d-spacing values obtained from the XRD patterns at different stages of the test.

Stage of Greene-Kelly TestMontmorillonite (d₀₀₁-spacing)This compound (d₀₀₁-spacing)
Initial (Li⁺-saturated, air-dried) ~12-15 Å~12-15 Å
After Heating (300°C) Collapsed to ~9.5-10 ÅCollapsed to ~9.5-10 Å
After Ethylene Glycol Solvation Remains collapsed at ~9.5-10 ÅRe-expands to ~17-18 Å

Table 1: Typical X-ray diffraction (001) basal spacings of montmorillonite and this compound at different stages of the Greene-Kelly test.

Experimental Workflow of the Greene-Kelly Test

Greene_Kelly_Test cluster_0 Sample Preparation cluster_1 Li+ Saturation cluster_2 XRD Analysis cluster_3 Treatment cluster_4 Results Interpretation Clay_Suspension Clay Suspension Centrifugation Washing & Centrifugation Clay_Suspension->Centrifugation Add LiCl LiCl_Solution 1M LiCl Solution LiCl_Solution->Centrifugation Initial_XRD Initial XRD (~12-15 Å) Centrifugation->Initial_XRD Prepare Oriented Aggregate Heating Heating (300°C, >12h) Initial_XRD->Heating Heated_XRD XRD after Heating (~9.5-10 Å) Glycolation Ethylene Glycol Solvation (60°C) Heated_XRD->Glycolation Final_XRD Final XRD Montmorillonite Montmorillonite (Irreversible Collapse ~9.5-10 Å) Final_XRD->Montmorillonite This compound This compound (Re-expansion ~17-18 Å) Final_XRD->this compound Heating->Heated_XRD Glycolation->Final_XRD

Caption: Experimental workflow of the Greene-Kelly test.

Alternative Methods for Differentiation

While the Greene-Kelly test is a robust method, other analytical techniques can also provide valuable information for distinguishing between this compound and montmorillonite.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules and can be used to identify characteristic functional groups in clay minerals. The position of certain absorption bands, particularly in the hydroxyl (OH) stretching region, can differ between this compound and montmorillonite due to their different chemical environments.

Experimental Protocol:

  • Sample Preparation: The clay sample is dried to remove adsorbed water.

  • Pellet Preparation: A small amount of the dried clay is mixed with potassium bromide (KBr) and pressed into a transparent pellet.

  • Spectral Acquisition: The FTIR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Comparative Data:

Vibrational BandMontmorillonite (cm⁻¹)This compound (cm⁻¹)
Al-OH Bending ~915~935
Si-O Stretching ~1030-1050~1020-1040
OH Stretching (Al-OH) ~3620-3630~3620-3630 (often broader)

Table 2: Characteristic FTIR absorption band positions for montmorillonite and this compound.

Thermal Analysis (DTA/TGA)

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) measure the changes in a material's physical and chemical properties as a function of temperature. The dehydroxylation temperature, at which structural OH groups are lost, can be a key indicator for distinguishing between these two minerals.

Experimental Protocol:

  • Sample Preparation: A known weight of the dried clay sample is placed in a crucible.

  • Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the temperature difference (DTA) or weight loss (TGA) is recorded.

Comparative Data:

Thermal EventMontmorilloniteThis compound
Dehydroxylation Temperature (DTA/TGA) One main endotherm at ~650-750°COne main endotherm at a lower temperature, ~550-650°C

Table 3: Typical dehydroxylation temperatures for montmorillonite and this compound observed by DTA/TGA.[1]

Cation Exchange Capacity (CEC)

While not a direct method for differentiation, the CEC can provide supporting evidence. CEC is a measure of the quantity of readily exchangeable cations neutralizing the negative charge of the clay. Due to the different locations of isomorphous substitution, there can be subtle differences in their typical CEC ranges.

Experimental Protocol: Several methods exist for CEC determination, with the ammonium acetate method being common.

  • Saturation: The clay sample is saturated with a solution of ammonium acetate.

  • Washing: Excess ammonium acetate is removed by washing with ethanol.

  • Displacement: The adsorbed ammonium ions are displaced by a solution of another cation (e.g., K⁺ or Na⁺).

  • Quantification: The amount of displaced ammonium in the resulting solution is quantified, typically by titration or colorimetry.

Comparative Data:

MineralTypical Cation Exchange Capacity (meq/100g)
Montmorillonite 80 - 150
This compound 50 - 120

Table 4: Typical ranges of cation exchange capacity for montmorillonite and this compound.

Logical Relationship of Properties

Clay_Properties cluster_Mineral Clay Mineral cluster_Charge Primary Source of Layer Charge cluster_Test Greene-Kelly Test Outcome cluster_Properties Other Distinguishing Properties Montmorillonite Montmorillonite Octahedral Octahedral Sheet (Mg²⁺ for Al³⁺) Montmorillonite->Octahedral is characterized by FTIR_Bands FTIR Band Positions Montmorillonite->FTIR_Bands Thermal_Dehydroxylation Thermal Dehydroxylation Temperature Montmorillonite->Thermal_Dehydroxylation CEC_Range Cation Exchange Capacity Range Montmorillonite->CEC_Range This compound This compound Tetrahedral Tetrahedral Sheet (Al³⁺ for Si⁴⁺) This compound->Tetrahedral is characterized by This compound->FTIR_Bands This compound->Thermal_Dehydroxylation This compound->CEC_Range Irreversible_Collapse Irreversible Collapse Octahedral->Irreversible_Collapse leads to Re_expansion Re-expansion Tetrahedral->Re_expansion leads to

Caption: Relationship between mineral type and key properties.

Conclusion

The Greene-Kelly test remains the most definitive method for distinguishing between this compound and montmorillonite, directly probing the fundamental difference in their layer charge origin. However, a comprehensive characterization often benefits from the application of complementary techniques. FTIR spectroscopy, thermal analysis, and cation exchange capacity measurements can provide corroborating evidence and a more complete understanding of the clay mineral's properties. For researchers and professionals in fields where the precise nature of these smectites is critical, a multi-faceted analytical approach is highly recommended.

References

A Comparative Analysis of Synthetic vs. Natural Beidellite for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and natural clay minerals is a critical decision that can impact experimental outcomes and product performance. This guide provides an objective comparison of the key physicochemical properties of synthetic beidellite and its natural counterparts, supported by experimental data and detailed methodologies.

This compound, a dioctahedral smectite clay, is a valuable material in various scientific fields, including catalysis, adsorption, and notably, as an excipient in drug delivery systems due to its high surface area and cation exchange capacity. The primary distinction between synthetic and natural this compound lies in purity and structural uniformity. Synthetic this compound offers a high-purity, homogenous material, free from the common mineral impurities found in natural deposits, such as quartz and carbonates. This uniformity can be crucial for applications requiring high reproducibility and well-defined material specifications.

Comparative Overview of Physicochemical Properties

The performance of this compound in any application is dictated by its fundamental properties. The following tables summarize the quantitative data for key performance indicators, comparing typical values for synthetic this compound with a range of values reported for natural this compound samples.

Table 1: Cation Exchange Capacity (CEC) and Specific Surface Area (BET)

PropertySynthetic this compoundNatural this compoundUnit
Cation Exchange Capacity (CEC)70[1][2]108[3]meq/100g
Specific Surface Area (BET)Data not available in provided search results12.7 - 82.2[3][4]m²/g

Note: The specific surface area of natural this compound can be significantly increased through processes like dealumination, reaching up to 230 m²/g[4][5].

Table 2: Thermal Properties

PropertySynthetic this compoundNatural this compoundUnit
Dehydration Temperature~55 (reversible water loss)[1][2]Data varies based on hydration°C
Dehydroxylation Temperature600 - 630[1][2]~510 - 561[3][6]°C
Crystalline Structure Breakdown>1000[6]>1000°C

In-Depth Analysis of Key Properties

Purity and Composition

Natural this compound deposits are often associated with other minerals, and their chemical composition can vary significantly.[3] Common impurities include quartz, carbonates, and other clay minerals.[7] The structural formula of a natural ferruginous this compound was identified as (Si₇.₅₁Al₀.₄₉)(Al₂.₉₉Fe₀.₆₈Mg₀.₃₃) (Ca₀.₀₃Na₀.₅₄Mg₀.₁₁)O₂₀(OH)₄.[3] In contrast, synthetic this compound is produced from gels with a precisely controlled stoichiometry, resulting in a highly pure final product. For instance, a synthetic Na-beidellite was grown from a gel of composition 0.35Na₂O·2.35Al₂O₃·7.3SiO₂.[1][2]

Cation Exchange Capacity (CEC)

The CEC is a measure of a clay's ability to adsorb and exchange positive ions. This property is critical for applications such as drug delivery, where this compound can act as a carrier for cationic drug molecules. The CEC of a synthetic Na-beidellite was determined to be 70 meq/100 g.[1][2] Natural beidellites can exhibit a range of CEC values, with a ferruginous this compound from the Agadir Basin reported to have a CEC of approximately 108 meq/100 g.[3]

Specific Surface Area (BET)

The specific surface area is a crucial parameter for adsorption and catalysis. Natural this compound (SBId-1) has an average BET surface area of 12.7 m²/g, while another natural sample showed a surface area of approximately 82.2 m²/g.[3][4][5] The surface area of this compound can be significantly enhanced through chemical treatments. For example, pillaring montmorillonite, a related smectite, with Al-hydroxy oligomers increased its BET surface area from 35 m²/g to 350 m²/g.[8]

Thermal Stability

The thermal stability of this compound is important for processing and for applications at elevated temperatures. Synthetic Na-beidellite exhibits a reversible loss of absorbed water at around 55°C and begins to dehydroxylate (lose structural water) at temperatures above 600°C.[1][2] Natural this compound shows dehydroxylation at a slightly lower temperature, around 510°C.[3] Both synthetic and natural forms show high thermal stability, with the crystalline lattice breaking down at temperatures exceeding 1000°C.[6]

Swelling Properties

This compound, like other smectites, is known for its ability to swell in the presence of water. This property is influenced by the location of the layer charge and the type of interlayer cation.[9][10] In this compound, the layer charge originates primarily from the tetrahedral sheet, leading to strong interactions between the interlayer cations and the clay surface.[9][10] This results in different swelling behavior compared to montmorillonite, where the charge is predominantly in the octahedral sheet.[9][10] While this compound generally exhibits less swelling than montmorillonite, its expansion is considered intermediate between that of montmorillonite and vermiculite.[11][12]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cation Exchange Capacity (CEC) Determination

The CEC of this compound can be determined using several methods, including the ammonium acetate method and methods involving copper complexes.[13]

Copper Complexes Method ([Cu(en)₂]²⁺):

  • A known mass of the clay sample is dispersed in a solution of copper ethylenediamine complex ([Cu(en)₂]²⁺).

  • The suspension is shaken for a specified period to allow for cation exchange to reach equilibrium.

  • The solid and liquid phases are separated by centrifugation.

  • A buffer (tris(hydroxymethyl)aminomethane) is added to the supernatant to maintain a constant pH, as the molar extinction coefficient of the complex is pH-dependent.[13]

  • The concentration of the copper complex remaining in the supernatant is determined by spectrophotometry.

  • The amount of the complex adsorbed by the clay, which corresponds to the CEC, is calculated by the difference between the initial and final concentrations in the solution.

Specific Surface Area (BET) Analysis

The specific surface area is determined by the Brunauer, Emmett, and Teller (BET) method.[4][5]

  • A sample of the this compound is degassed under vacuum at an elevated temperature to remove adsorbed moisture and other volatile impurities.

  • The sample is then cooled, typically to the temperature of liquid nitrogen (-196°C).

  • An inert gas, usually nitrogen, is introduced to the sample in controlled increments.

  • The amount of gas adsorbed onto the surface of the this compound particles is measured at each pressure increment.

  • The data is used to plot a BET isotherm, and from the linear portion of this plot, the specific surface area is calculated.

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to determine the thermal stability of this compound.

  • A small, precisely weighed sample of this compound is placed in a crucible within a thermogravimetric analyzer.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen).

  • The TGA instrument continuously measures the mass of the sample as a function of temperature. Weight loss at lower temperatures corresponds to dehydration, while weight loss at higher temperatures indicates dehydroxylation.[2]

  • The DTA instrument measures the temperature difference between the sample and an inert reference material, providing information on endothermic and exothermic transitions, such as dehydroxylation and recrystallization.[2]

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a this compound sample.

G cluster_0 Sample Preparation cluster_1 Physicochemical Analysis cluster_2 Data Interpretation Sample_Acquisition Sample Acquisition (Natural or Synthetic) Purification Purification (e.g., removal of carbonates, quartz) Sample_Acquisition->Purification Drying Drying / Degassing Purification->Drying XRD X-ray Diffraction (XRD) (Phase Identification, Swelling) Drying->XRD BET BET Surface Area Analysis (Specific Surface Area) Drying->BET CEC Cation Exchange Capacity (e.g., Cu-complex method) Drying->CEC TGA_DTA Thermal Analysis (TGA/DTA) (Thermal Stability) Drying->TGA_DTA Data_Analysis Data Analysis and Comparison XRD->Data_Analysis BET->Data_Analysis CEC->Data_Analysis TGA_DTA->Data_Analysis

Caption: Workflow for the characterization of this compound samples.

Conclusion

The choice between synthetic and natural this compound will ultimately depend on the specific requirements of the application. Synthetic this compound provides a high degree of purity and consistency, which is advantageous for pharmaceutical formulations and high-precision catalytic processes. Natural this compound, while more variable in its composition and properties, is more readily available and may be suitable for applications where absolute purity is not the primary concern. For drug development professionals, the well-defined nature of synthetic this compound can simplify regulatory processes and ensure batch-to-batch consistency. For fundamental research, both types of this compound offer unique opportunities to explore the structure-property relationships of this versatile clay mineral.

References

comparison of swelling properties in beidellite and montmorillonite

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Swelling Properties of Beidellite and Montmorillonite

For researchers, scientists, and professionals in drug development, understanding the swelling properties of smectite clays like this compound and montmorillonite is crucial for applications ranging from pharmaceutical excipients to environmental remediation. While both are 2:1 phyllosilicate minerals, their distinct structural characteristics lead to significant differences in their interaction with water and cations. This guide provides an objective comparison of their swelling behaviors, supported by experimental and simulation data.

Core Structural Differences: The Location of Layer Charge

The primary distinction between this compound and montmorillonite lies in the origin of their layer charge.[1] In montmorillonite , the negative charge arises from the isomorphous substitution of lower-valence cations (like Mg²⁺ for Al³⁺) in the central octahedral sheet.[1] Conversely, in This compound , the charge originates from substitutions in the two outer tetrahedral sheets (typically Al³⁺ for Si⁴⁺).[1] This seemingly subtle difference places the charge closer to the interlayer space in this compound, leading to stronger interactions with interlayer cations.[2][3]

Quantitative Comparison of Physicochemical Properties

The structural differences manifest in key physicochemical properties that govern swelling. The following table summarizes these properties.

PropertyThis compoundMontmorilloniteSignificance
Primary Charge Origin Tetrahedral SheetsOctahedral SheetsInfluences proximity of charge to interlayer cations.[1][2][3]
Tetrahedral Charge >50% of total charge<50% of total chargeDefines the mineral type within the smectite group.[1]
Cation Exchange Capacity (CEC) ~70-97 meq/100g (synthetic)61-202 meq/100gRepresents the capacity to hold exchangeable cations, which hydrate and drive swelling.[4][5]
Ion-Surface Interaction StrongWeakStronger interaction in this compound holds cations more tightly, affecting hydration.[2][3]

Swelling Behavior: Crystalline and Osmotic Swelling

The swelling of smectites occurs in two main regimes: crystalline and osmotic swelling. Crystalline swelling involves the stepwise incorporation of discrete water layers (hydrates) into the interlayer space, while osmotic swelling refers to a more continuous expansion at higher water contents, potentially leading to the complete separation (delamination) of the clay layers.

The location of the layer charge directly impacts this behavior. The weaker ion-surface interactions in montmorillonite allow for the formation of fully hydrated ions (a two-layer hydrate) at lower water contents compared to this compound.[2][3] In this compound, the stronger attraction between the tetrahedral charge and the interlayer cations shifts the onset of two-layer hydrate formation to higher water contents.[2][3]

Comparative Basal Spacing

Basal spacing (d-spacing), the distance between the centers of two adjacent clay layers, is a direct measure of swelling. The following data, derived from molecular dynamics simulations, compares the basal spacing of Na-beidellite and Na-montmorillonite at different hydration states.

Hydration StateNa-Beidellite Basal Spacing (Å)Na-Montmorillonite Basal Spacing (Å)
0W (Dry)~10.0~9.6
1W (One-layer hydrate)~12.5~12.2
2W (Two-layer hydrate)~15.2~15.0

Data compiled from molecular dynamics simulation results presented in scientific literature.[5][6][7] Note that these values can vary with the specific chemical composition and the nature of the interlayer cation.

Swelling Pressure Comparison

Swelling pressure is the pressure exerted by the clay as it imbibes water under confinement. Molecular dynamics simulations have shown that this compound-type smectites exhibit lower swelling pressure than montmorillonite-type smectites.[8] This is consistent with the stronger cation-surface interactions in this compound, which can reduce the osmotic potential driving water into the interlayer. The swelling pressure is also inversely correlated with the magnitude of the layer charge.[8]

Visualization of Swelling Mechanisms

The following diagram illustrates the relationship between the mineral structure and its resulting swelling properties.

Swelling_Comparison cluster_mont Montmorillonite cluster_beid This compound M_Structure Octahedral Charge (Charge further from interlayer) M_Interaction Weaker Ion-Surface Interaction M_Structure->M_Interaction M_Hydration Easier Cation Hydration (2W hydrate at low water content) M_Interaction->M_Hydration M_Swelling Higher Swelling Pressure M_Hydration->M_Swelling B_Structure Tetrahedral Charge (Charge closer to interlayer) B_Interaction Stronger Ion-Surface Interaction B_Structure->B_Interaction B_Hydration Delayed Cation Hydration (2W hydrate at high water content) B_Interaction->B_Hydration B_Swelling Lower Swelling Pressure B_Hydration->B_Swelling XRD_Workflow A Sample Preparation (e.g., Na-saturation) B Oriented Mount Preparation (e.g., smear on glass slide) A->B C Controlled Humidity Environment B->C D XRD Analysis (Initial Scan) C->D E Ethylene Glycol Solvation D->E G Data Analysis (Bragg's Law to calculate d-spacing) D->G F XRD Analysis (Post-Glycol) E->F F->G MD_Workflow A Construct Clay Model (Define unit cell, layer charge) B Insert Interlayer Cations A->B C Solvation (Add defined number of water molecules) B->C D Energy Minimization C->D E Equilibration (NVT/NPT Ensemble) D->E F Production Run E->F G Trajectory Analysis (Calculate d-spacing, density profiles, etc.) F->G

References

Differentiating Beidellite from other Smectites using Spectral Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of smectite clay minerals is crucial in various scientific and industrial fields, including geology, materials science, and pharmaceuticals. Beidellite, a dioctahedral smectite, is distinguished from other members of this group, most notably montmorillonite, by the location of its layer charge, which primarily originates in the tetrahedral sheets rather than the octahedral sheets. This fundamental structural difference gives rise to distinct spectral features that can be effectively probed using various analytical techniques. This guide provides a detailed comparison of spectral analysis methods for differentiating this compound from other smectites, supported by experimental data and protocols.

Comparative Spectral Data

The following tables summarize the key spectral features of this compound and montmorillonite, the most common dioctahedral smectite, across different spectral regions. These values are indicative and can shift slightly based on the specific chemical composition and hydration state of the sample.

Short-Wave Infrared (SWIR) / Near-Infrared (NIR) Spectroscopy
FeatureThis compoundMontmorilloniteOther Smectites (Nontronite)
Al-OH Absorption Band ~2182 - 2190 nm[1][2]~2206 - 2217 nm[1][2]N/A (Fe-OH features dominate)
Al-OH Band Shape Often broad with a slight asymmetry or shoulder[1]Typically sharp and well-defined[1]N/A
Combination Band (OH + Si-O) Broad band centered near 4577 cm⁻¹ (~2185 nm)[3]Distinct combination bands[3]Strong bands near 4470, 4370, 4155 cm⁻¹[3]
Mid-Infrared (FTIR) Spectroscopy
FeatureThis compoundMontmorilloniteOther Smectites (Nontronite)
OH Stretching (νOH) ~3660 cm⁻¹[4]~3620 - 3630 cm⁻¹[4][5]~3560 - 3570 cm⁻¹ (Fe-OH)[4][6]
Si-O Stretching (νSi-O) ~1037 - 1041 cm⁻¹[4][6]~1030 cm⁻¹[4]~1019 cm⁻¹[4]
Al-Al-OH Bending (δAlAlOH) ~915 cm⁻¹ (may be less intense)~915 cm⁻¹ (typically strong)[6]N/A
Al-Fe-OH Bending (δAlFeOH) Present if Fe is substituted~870 - 880 cm⁻¹[6]Dominant Fe-related bending modes
Al-Mg-OH Bending (δAlMgOH) Present if Mg is substituted~833 - 847 cm⁻¹[6]N/A
Al-O-Si Bending Characteristic band near 770 cm⁻¹[6]Less prominentN/A
Raman Spectroscopy
FeatureThis compoundMontmorilloniteOther Smectites (Hectorite/Saponite)
Main Si-O Vibrations Diagnostic peaks need further specific studyStrong peak around 709 cm⁻¹ (SiO₄ vibration)[7]Strong peak around 680 - 688 cm⁻¹[7][8]
Low Wavenumber Modes Further research needed for clear differentiationBands near 203 and 419 cm⁻¹[7]Bands around 190, 295, and 355 cm⁻¹[9]
OH Stretching Region Typically weak and broadBroad features in the 3600-3700 cm⁻¹ regionSharp band around 3680 cm⁻¹ (Mg₃-OH)[9]

Experimental Workflow

The general workflow for differentiating this compound from other smectites using spectral analysis involves a series of steps from sample preparation to data interpretation.

Spectral_Analysis_Workflow Experimental Workflow for Smectite Differentiation cluster_0 Sample Preparation cluster_1 Spectral Data Acquisition cluster_2 Data Analysis and Interpretation Sample_Collection Sample Collection Purification Purification (e.g., sedimentation to remove impurities) Sample_Collection->Purification Drying Drying (oven or freeze-drying) Purification->Drying Grinding Grinding to fine powder Drying->Grinding SWIR_NIR SWIR/NIR Spectroscopy Grinding->SWIR_NIR Direct analysis or packed powder FTIR FTIR Spectroscopy Grinding->FTIR KBr pellet or self-supporting film Raman Raman Spectroscopy Grinding->Raman Pressed pellet or flat surface Preprocessing Data Preprocessing (e.g., baseline correction, normalization) SWIR_NIR->Preprocessing FTIR->Preprocessing Raman->Preprocessing Peak_Analysis Peak Position & Shape Analysis Preprocessing->Peak_Analysis Comparison Comparison with Reference Spectra Peak_Analysis->Comparison Identification Mineral Identification Comparison->Identification Final_Report Final Report Identification->Final_Report

Caption: Workflow for smectite differentiation.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectral data.

Sample Preparation (General)
  • Purification: Raw clay samples should be purified to remove non-clay minerals like quartz, feldspars, and carbonates. This is typically achieved by dispersing the sample in deionized water and separating the <2 µm fraction by sedimentation or centrifugation.

  • Drying: The purified clay suspension is then dried. Oven-drying at temperatures below 100°C or freeze-drying are common methods. High temperatures should be avoided as they can alter the clay structure.

  • Grinding: The dried clay is gently ground to a fine, homogeneous powder (typically < 75 µm) using an agate mortar and pestle to minimize structural damage.

Short-Wave Infrared (SWIR) / Near-Infrared (NIR) Spectroscopy
  • Instrumentation: A field-portable or laboratory-based SWIR/NIR spectrometer covering the 1000-2500 nm range is used.

  • Sample Presentation: The powdered sample is placed in a sample holder with a flat, non-reflective surface. The powder should be packed to ensure a smooth, even surface.

  • Data Acquisition:

    • The instrument is calibrated using a white reference standard (e.g., Spectralon®) before and periodically during analysis.

    • The probe is placed in direct contact with the sample, ensuring no external light interferes with the measurement.

    • Multiple spectra (e.g., 10-30) are collected and averaged for each sample to improve the signal-to-noise ratio.

  • Data Processing: The raw reflectance spectra are often processed using a continuum removal to normalize the spectra and enhance the absorption features for easier comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A standard FTIR spectrometer equipped with a mid-infrared source, beam splitter (e.g., KBr), and detector (e.g., DTGS) is used.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix approximately 1-2 mg of the dried, powdered clay sample with 200-300 mg of dry, spectroscopic-grade potassium bromide (KBr).

    • Grind the mixture to a very fine powder.

    • Place the mixture in a pellet-forming die and apply pressure (typically 8-10 tons) under vacuum to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • A background spectrum of a pure KBr pellet or the empty sample chamber is collected.

    • The sample pellet is placed in the spectrometer's sample holder.

    • Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce an absorbance or transmittance spectrum. Baseline correction may be applied if necessary.

Raman Spectroscopy
  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a microscope for sample focusing, and a sensitive detector (e.g., CCD) is required.

  • Sample Preparation:

    • Pressed Pellet: The powdered clay sample can be pressed into a self-supporting pellet using a hydraulic press. This provides a relatively flat surface for analysis.

    • Polished Surface: For solid rock samples containing clays, a flat, polished surface can be prepared.

    • Powder on a Slide: A small amount of powder can be placed on a low-fluorescence substrate like a glass slide or a silicon wafer.

  • Data Acquisition:

    • The sample is placed on the microscope stage, and the laser is focused on the area of interest.

    • Laser power and acquisition time should be optimized to obtain a good signal without causing sample damage or excessive fluorescence. Using a longer wavelength laser (e.g., 785 nm) can help reduce fluorescence.

    • Spectra are collected over the desired Raman shift range (e.g., 100 to 4000 cm⁻¹).

  • Data Processing: Cosmic rays are removed from the spectra, and a baseline correction is applied to account for any fluorescence background.

By employing these spectral techniques and following standardized protocols, researchers can reliably differentiate this compound from other smectites, leading to a more accurate characterization of these important minerals in their respective fields of study.

References

A Comparative Guide to the Catalytic Performance of Beidellite and Zeolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of beidellite, a type of smectite clay, and various zeolites. By examining their structural differences, acidity, and performance in key organic reactions, this document aims to assist researchers in selecting the appropriate catalyst for their specific applications. The information is supported by experimental data and detailed methodologies.

Introduction: Structural and Compositional Overview

This compound and zeolites are both aluminosilicate materials with acidic properties that make them effective catalysts in a variety of chemical reactions, including cracking, isomerization, and alkylation. However, their distinct structural frameworks lead to significant differences in their catalytic behavior.

This compound is a layered aluminosilicate belonging to the smectite group of clay minerals. Its structure consists of two-dimensional sheets of silica tetrahedra and alumina octahedra. A key feature of this compound is the substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheets, which is the primary source of its layer charge and Brønsted acidity. This substitution creates a net negative charge that is balanced by exchangeable cations in the interlayer space. The interlayer spacing can be expanded, and the introduction of robust pillars can create a microporous structure, forming what is known as a pillared clay.

Zeolites , in contrast, are crystalline aluminosilicates with a three-dimensional framework structure.[1] This framework is composed of corner-sharing TO₄ tetrahedra, where T is either silicon or aluminum. This arrangement results in a well-defined system of pores and cavities of molecular dimensions, typically in the micropore range.[2][3] The acidity of zeolites arises from the presence of aluminum in the framework, which creates charge-balancing protons that act as Brønsted acid sites. The Si/Al ratio is a critical parameter that influences the acidity and other properties of zeolites.[2]

Comparative Catalytic Performance: Data Summary

The following tables summarize the key physical, acidic, and catalytic properties of this compound and various zeolites. It is important to note that the data presented is compiled from multiple sources, and direct comparisons should be made with caution as reaction conditions may vary.

Table 1: Physical and Acidic Properties of this compound and Zeolites

CatalystTypeSi/Al RatioBET Surface Area (m²/g)Total Acidity (mmol NH₃/g)Reference
This compound (SBId-1)Natural Clay-12.7-[4]
Pillared this compoundModified Clay->200Varies-
Zeolite YFaujasite (FAU)2-3~700-900High[5]
ZSM-5MFI15-1000~300-450Medium to High[6]
Zeolite Beta (BEA)BEA10-200~600-800High[2][5]
MordeniteMOR5-20~400-500High[5]

Table 2: Comparative Catalytic Performance in Alkylation Reactions

ReactionCatalystReactantsTemperature (°C)Conversion (%)Selectivity (%)Reference
Benzene Alkylation with PropyleneZeolite BEABenzene, Propylene150-250HighHigh to Cumene[2]
Benzene Alkylation with PropyleneZeolite MWWBenzene, Propylene150-250Slightly lower than BEAHigh to Cumene[2]
tert-Butylation of DiphenylamineH-BEA ZeoliteDiphenylamine, Isobutylene180>90High to 4,4'-DTBDPA[6]
tert-Butylation of DiphenylamineAcidic Clays (Nobelin, Fulcat 22B)Diphenylamine, Isobutylene180GoodGood[6]

Table 3: Comparative Catalytic Performance in Isomerization Reactions

ReactionCatalystReactantConversion (%)Product Yield (%)Reference
1-Methylnaphthalene IsomerizationHMCM-22 (MWW)1-Methylnaphthalene70.2766.69 (2-Methylnaphthalene)[5]
1-Methylnaphthalene IsomerizationZeolite BEA1-MethylnaphthaleneHighHigh (Dimethylnaphthalene)[5]
1-Methylnaphthalene IsomerizationZeolite FAU1-MethylnaphthaleneGood-[5]
m-Xylene IsomerizationZSM-5m-XyleneLower than others-[7]
m-Xylene IsomerizationMordenitem-XyleneHigh-[7]
m-Xylene IsomerizationSSZ-33m-XyleneHigh-[7]

Table 4: Comparative Catalytic Performance in Cracking Reactions

ReactionCatalystFeedstockConversion (%)Product SelectivityReference
n-Hexane CrackingH-Beta (Si/Al=77)n-HexaneHighHigh propylene selectivity[8]
Heavy Oil CrackingZSM-5/Y CompositeHeavy OilHighHigh diesel yield[6]
Bio-oil CrackingHZSM-5Bio-oil859% 1-ring aromatics[9]
Bio-oil CrackingHYBio-oil-14% aliphatic gasoline[9]

Experimental Protocols

Catalyst Characterization

The specific surface area of the catalysts is determined by nitrogen physisorption at -196 °C using a volumetric adsorption apparatus.

Methodology:

  • Degassing: The catalyst sample (approximately 0.1-0.2 g) is degassed under vacuum at a specific temperature (e.g., 300-350 °C for zeolites, 150-200 °C for clays) for several hours to remove adsorbed water and other impurities.

  • Adsorption/Desorption: The nitrogen adsorption-desorption isotherm is measured at liquid nitrogen temperature (-196 °C) over a range of relative pressures (P/P₀).

  • Calculation: The specific surface area is calculated from the adsorption data in the relative pressure range of 0.05 to 0.35 using the BET equation.

The acidity (number and strength of acid sites) of the catalysts is determined by temperature-programmed desorption of ammonia.[4][10]

Methodology:

  • Pre-treatment: The catalyst sample (approximately 0.1 g) is pre-treated in a flow of an inert gas (e.g., He or Ar) at a high temperature (e.g., 500-550 °C) to clean the surface.

  • Ammonia Adsorption: The sample is cooled to a lower temperature (e.g., 100-150 °C), and a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) is passed over the sample to saturate the acid sites.

  • Physisorbed Ammonia Removal: The sample is flushed with an inert gas at the adsorption temperature to remove any physisorbed ammonia.

  • Temperature-Programmed Desorption: The temperature of the sample is then increased linearly (e.g., 10 °C/min) in a flow of inert gas.

  • Detection: The desorbed ammonia is detected by a thermal conductivity detector (TCD) or a mass spectrometer. The TPD profile provides information on the distribution of acid site strengths (desorption temperature) and the total number of acid sites (integrated peak area).

Catalytic Activity Testing

The catalytic performance is typically evaluated in a fixed-bed reactor system.

Methodology:

  • Catalyst Loading: A specific amount of the catalyst is loaded into a reactor tube and secured with quartz wool.

  • Activation: The catalyst is activated in situ by heating under a flow of an inert or reducing gas to a specific temperature.

  • Reaction: The reactant feed (liquid or gas) is introduced into the reactor at a controlled flow rate. The reaction is carried out at a specific temperature and pressure.

  • Product Analysis: The reactor effluent is collected and analyzed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of reactants and the selectivity to various products.

Visualizing Key Concepts and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental workflows discussed in this guide.

Structural_Comparison cluster_this compound This compound (Smectite Clay) cluster_zeolite Zeolite This compound This compound 2D Layered Structure Interlayer Space Tetrahedral Al Substitution Zeolite Zeolite 3D Framework Structure Microporous Channels & Cages Framework Al Substitution This compound->Zeolite Different Crystallinity & Porosity Zeolite->this compound Different Accessibility

Fig. 1: Structural differences between this compound and zeolites.

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_characterization Characterization cluster_testing Catalytic Testing cluster_evaluation Performance Evaluation Beidellite_Prep This compound/ Pillared this compound BET BET (Surface Area) Beidellite_Prep->BET TPD NH3-TPD (Acidity) Beidellite_Prep->TPD XRD XRD (Crystallinity) Beidellite_Prep->XRD Zeolite_Prep Zeolite Synthesis Zeolite_Prep->BET Zeolite_Prep->TPD Zeolite_Prep->XRD Reaction Fixed-Bed Reactor (Alkylation, Isomerization, Cracking) BET->Reaction TPD->Reaction XRD->Reaction Analysis Product Analysis (GC, GC-MS) Reaction->Analysis Performance Conversion Selectivity Stability Analysis->Performance

Fig. 2: Workflow for comparative catalyst evaluation.

Discussion and Conclusion

The catalytic performance of this compound and zeolites is intrinsically linked to their structural and acidic properties.

Zeolites generally exhibit higher catalytic activity and shape selectivity due to their well-defined microporous structure and strong Brønsted acid sites.[2][5] The uniform pore size allows for selective conversion of reactants that can enter the pores, while excluding larger molecules. This is particularly advantageous in reactions like xylene isomerization, where specific isomers are desired.[11] The high density of strong acid sites in zeolites like BEA and Y makes them highly active in cracking and alkylation reactions.[2][5][9] However, the small pore size of some zeolites can lead to diffusion limitations and faster deactivation due to coke formation, especially when processing bulky molecules.[12]

This compound , in its natural form, has a lower surface area and acidity compared to zeolites, resulting in lower catalytic activity. However, its layered structure offers unique opportunities for modification. The process of pillaring , where the layers are propped open by metal oxide pillars, creates a more accessible porous structure with increased surface area and acidity. This can significantly enhance its catalytic performance. The acidity in this compound, arising from tetrahedral substitution, can also lead to different selectivities compared to zeolites where acidity is in the framework. While less studied than zeolites, beidellites and other smectite clays represent a cost-effective and versatile class of catalysts with potential for various applications, particularly when modified.

References

A Comparative Guide to the Layer Charge Location in Beidellite and Montmorillonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of clay mineralogy, particularly within the smectite group, beidellite and montmorillonite represent two of the most significant dioctahedral members. Their utility in various applications, including as excipients in drug formulation and as catalysts, is intrinsically linked to their structural and chemical properties. A primary distinguishing feature between these two minerals is the origin of their net negative layer charge. This guide provides an in-depth comparison of the layer charge location in this compound and montmorillonite, supported by experimental data and detailed methodologies for characterization.

Fundamental Difference in Layer Charge Origin

The net negative charge on the layers of 2:1 phyllosilicates like this compound and montmorillonite arises from isomorphic substitutions within their crystal lattice. This charge is balanced by exchangeable cations residing in the interlayer space. The location of these substitutions dictates many of the mineral's properties, including swelling behavior, cation exchange capacity, and surface acidity.

  • This compound: The layer charge in this compound originates predominantly from the tetrahedral sheet . This occurs when an aluminum(III) ion (Al³⁺) substitutes for a silicon(IV) ion (Si⁴⁺).[1][2]

  • Montmorillonite: In contrast, the layer charge in montmorillonite is primarily located in the octahedral sheet . This is a result of the substitution of a lower-valence cation, typically magnesium(II) (Mg²⁺), for an aluminum(III) ion (Al³⁺).[1][3]

This fundamental difference in charge location influences the proximity of the negative charge to the interlayer cations, affecting ion-surface interactions and the hydration properties of the clays.[4]

Visualization of Layer Charge Location

The logical relationship illustrating the classification of these minerals based on their layer charge origin can be visualized as follows:

LayerChargeLocation cluster_charge_origin Primary Location of Isomorphic Substitution Smectite Smectite Group (2:1 Phyllosilicates) This compound This compound (>50% Tetrahedral Charge) Smectite->this compound distinguished by Montmorillonite Montmorillonite (>50% Octahedral Charge) Smectite->Montmorillonite distinguished by Tetrahedral Tetrahedral Sheet (e.g., Al³⁺ for Si⁴⁺) This compound->Tetrahedral charge origin Octahedral Octahedral Sheet (e.g., Mg²⁺ for Al³⁺) Montmorillonite->Octahedral charge origin

Caption: Structural hierarchy of this compound and montmorillonite based on layer charge origin.

Quantitative Comparison of Layer Charge

The layer charge is typically expressed in equivalents per formula unit (eq/fu), where the formula unit is O₁₀(OH)₂. The following table summarizes typical layer charge values for this compound and montmorillonite from various sources.

MineralTypical Layer Charge (eq/fu)Primary Charge LocationReferences
This compound 0.47 - 0.55Tetrahedral[5]
Montmorillonite 0.36 - 0.55Octahedral[3][5][6]

Experimental Protocols for Layer Charge Determination

Several experimental techniques can be employed to differentiate between this compound and montmorillonite by identifying the location of the layer charge.

The Hofmann-Klemen Test (Li-Fixation)

This method is a classic technique for distinguishing between octahedral and tetrahedral charge. It is based on the principle that upon heating, small lithium ions (Li⁺) can migrate into vacant octahedral sites, neutralizing any charge originating from that sheet.

Experimental Protocol:

  • Li⁺ Saturation: Prepare a suspension of the clay sample and saturate it with Li⁺ ions by washing it multiple times with a 1M LiCl solution.

  • Removal of Excess Salt: Wash the Li-saturated clay with deionized water until the supernatant is free of chloride ions (tested with AgNO₃).

  • Heating: Heat the dried Li-saturated clay sample in a furnace at 200-300°C for at least 12 hours.[7][8]

  • Glycerol or Ethylene Glycol Solvation: Prepare an oriented clay mount on a glass slide and solvate it with glycerol or ethylene glycol.

  • X-ray Diffraction (XRD) Analysis: Analyze the solvated sample using XRD.

    • Interpretation: If the layer charge was primarily octahedral (as in montmorillonite), the Li⁺ fixation will neutralize the charge, leading to a collapse of the interlayer space to approximately 9.6-10 Å, and the clay will not swell. If the charge is tetrahedral (as in this compound), the layers will still swell with glycerol or ethylene glycol, resulting in a basal spacing of around 17.7 Å.

Alkylammonium Method

This method utilizes a series of n-alkylammonium ions with varying chain lengths to probe the layer charge density. The arrangement of these ions in the interlayer space, as determined by XRD, is related to the layer charge.

Experimental Protocol:

  • Preparation of Alkylammonium Solutions: Prepare solutions of a series of n-alkylammonium chlorides with varying carbon chain lengths (e.g., from C₆ to C₁₈).[9]

  • Cation Exchange: Treat the clay sample with each alkylammonium solution to exchange the interlayer cations. This is typically done by dispersing the clay in the solution and incubating it overnight at approximately 65°C.[9]

  • Washing: Remove the excess alkylammonium salt by washing the sample multiple times with an ethanol-water mixture.[10]

  • Sample Preparation and XRD Analysis: Prepare oriented mounts of the dried alkylammonium-exchanged clays and analyze them using XRD.

  • Data Interpretation: The basal spacing (d₀₀₁) will increase with the length of the alkyl chain. The arrangement of the alkylammonium ions (monolayer, bilayer, or paraffin-type structures) is dependent on the layer charge density. The layer charge (ξ) can be calculated from the basal spacing and the area of the unit cell. For a bilayer arrangement, the transition from a monolayer provides information about the charge density.[9]

Spectroscopic Methods

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can provide insights into the location of the layer charge by examining the vibrations of structural OH groups. The substitution of Mg²⁺ for Al³⁺ in the octahedral sheet of montmorillonite perturbs the adjacent OH groups, leading to changes in the position and shape of the OH-stretching bands compared to this compound. For instance, the IR spectrum of montmorillonite often shows a distinct band around 3620 cm⁻¹ corresponding to Al-OH stretching vibrations.[11][12] After Li-fixation, new sharp OH-stretching bands may appear, indicating the migration of Li⁺ into the octahedral sheet.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solid-state NMR spectroscopy is a powerful tool for probing the local environment of atoms within the clay structure.

  • ²⁹Si NMR: The chemical shift of ²⁹Si is sensitive to the substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheet. In this compound, the presence of Al in the tetrahedral sheet will result in distinct ²⁹Si NMR signals compared to montmorillonite, where the tetrahedral sheet is ideally composed of SiO₄ tetrahedra.[14]

  • ²⁷Al NMR: This technique can distinguish between tetrahedrally and octahedrally coordinated aluminum.

  • ⁷Li NMR: After the Hofmann-Klemen test, ⁷Li NMR can be used to probe the environment of the fixed lithium ions, confirming their migration into the octahedral sites.[7]

Implications for Drug Development and Research

The location of the layer charge significantly impacts the surface properties of smectites, which is critical for their application in drug delivery and other scientific fields.

  • Drug Intercalation and Release: The strength of interaction between a cationic drug and the clay surface is influenced by the charge location. In this compound, the charge is closer to the surface, potentially leading to stronger electrostatic interactions compared to montmorillonite.[4] This can affect the loading capacity and release kinetics of intercalated drugs.

  • Catalytic Activity: The acidity of the clay surface, which is crucial for its catalytic properties, is also affected by the layer charge location.

  • Swelling and Rheological Properties: Montmorillonite generally exhibits greater swelling in water than this compound.[1] This is attributed to the weaker interaction between the interlayer cations and the more distant octahedral charge, allowing for more extensive hydration.[4] These properties are vital when designing formulations where viscosity and swelling are key parameters.

References

A Comparative Guide to the Validation of Beidellite Identification: Reflectance Spectroscopy vs. XRD and FTIR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with clay minerals, accurate identification is paramount. Beidellite, a member of the smectite group, presents unique challenges in its identification due to its structural and chemical similarities to other phyllosilicates, such as montmorillonite. This guide provides a comprehensive comparison of reflectance spectroscopy, X-ray diffraction (XRD), and Fourier-transform infrared (FTIR) spectroscopy for the validation of this compound identification, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for this compound identification depends on the specific requirements of the study, such as the need for quantitative data, the expected concentration of this compound, and the presence of other minerals. The following table summarizes the key performance metrics of reflectance spectroscopy, XRD, and FTIR for the identification and quantification of this compound.

ParameterReflectance Spectroscopy (VNIR-SWIR)X-Ray Diffraction (XRD)Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Application Rapid, non-destructive surface analysisDefinitive mineral structure identification and quantificationIdentification of functional groups and molecular structure
Accuracy Semi-quantitative to quantitativeHigh (typically within ±3 wt.%)[1][2][3]High (can be ±2-3% with proper calibration)[4][5]
Detection Limit Variable, can be <1 wt.% but depends on the mineral and matrix[6][7]~1-4 wt.%[6]Can be as low as 0.075 wt% for some materials with imaging techniques[8]
Key Strengths Fast, portable, non-destructive, suitable for remote sensingGold standard for mineral identification, provides structural informationHigh sensitivity to molecular vibrations, good for distinguishing polymorphs
Key Limitations Can be difficult to distinguish between spectrally similar minerals (e.g., this compound and montmorillonite) and mixtures[9]; limited penetration depth[6]Requires sample preparation (grinding), can be time-consumingSample preparation is critical (particle size, pellet pressing), susceptible to water absorption interference
This compound Specifics Characteristic absorption features around 2.18 µm (Al-OH band)[10]Unique basal spacing (d-spacing) that changes with specific treatments (e.g., ethylene glycol solvation)Distinctive bands related to Si-O, Al-O-Si, and Si-O-Si vibrations[11]

Experimental Protocols

Accurate and reproducible results are contingent on rigorous adherence to standardized experimental protocols. The following sections detail the methodologies for identifying this compound using each of the discussed techniques.

Reflectance Spectroscopy

Reflectance spectroscopy in the visible and near-infrared (VNIR) and short-wave infrared (SWIR) regions is a non-destructive technique that measures the light reflected from a material to identify its constituent minerals.

Methodology:

  • Sample Preparation: For laboratory measurements, the sample can be analyzed as a whole rock, a powdered sample, or an extracted clay fraction. No complex preparation is typically needed.

  • Instrumentation: A portable spectrometer, such as an ASD FieldSpec, is commonly used. The instrument should cover the 350-2500 nm wavelength range.

  • Data Acquisition:

    • A white reference measurement (e.g., using a Spectralon panel) is taken to calibrate the instrument.

    • The spectrometer's probe is placed in direct contact with the sample surface, or at a fixed distance for a larger spot size.

    • Multiple spectra are collected from different points on the sample to ensure representativeness.

  • Data Analysis:

    • The resulting spectra are analyzed to identify characteristic absorption features. For this compound, a key feature is the Al-OH absorption band, which typically occurs near 2.18 µm (4590 cm⁻¹)[10]. This is distinct from montmorillonite, which has a similar feature closer to 2.21 µm (4525 cm⁻¹)[10].

    • The presence of water is indicated by absorption features around 1.4 µm and 1.9 µm[12][13].

X-Ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystallographic structure of minerals, making it a crucial tool for validating the presence of this compound.

Methodology:

  • Sample Preparation:

    • The bulk sample is crushed and disaggregated.

    • Cementing agents like carbonates and organic matter are removed using acetic acid and hydrogen peroxide, respectively.

    • The <2-micron clay fraction is separated by centrifugation or gravity settling.

    • Oriented mounts are prepared by depositing the clay suspension onto a glass slide or filter membrane[14].

  • Treatments: To differentiate smectite clays, the oriented mounts undergo a series of treatments[14][15]:

    • Air-drying: The initial state of the sample.

    • Ethylene Glycol Solvation: The sample is exposed to ethylene glycol vapor overnight at 60°C. This causes the interlayer spacing of smectites like this compound to expand to a characteristic value.

    • Heating: The sample is heated to specific temperatures (e.g., 400°C and 550°C) to observe the collapse of the clay structure.

  • Data Acquisition:

    • The prepared slides are analyzed using an X-ray diffractometer.

    • The instrument is scanned over a range of 2θ angles (typically 2° to 40°).

  • Data Analysis:

    • The resulting diffraction patterns are analyzed to identify the basal (001) reflections and their corresponding d-spacings.

    • The changes in d-spacing after ethylene glycol solvation and heating are diagnostic for identifying this compound and distinguishing it from other clay minerals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its molecular vibrations and functional groups.

Methodology:

  • Sample Preparation:

    • The sample is ground to a very fine powder (particle size <2.5 µm) to minimize scattering of infrared light[16].

    • A small amount of the powdered sample (e.g., 1 mg) is mixed with a larger amount of an IR-transparent matrix, such as potassium bromide (KBr) (e.g., 300 mg)[17].

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

    • The spectrum is recorded in the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Data Analysis:

    • The absorption bands in the spectrum are assigned to specific molecular vibrations. For this compound, characteristic bands include those for Si-O stretching, Al-O-Si bending, and Si-O-Si bending[11].

    • The positions and shapes of these bands can be used to distinguish this compound from other clay minerals.

Visualizing the Workflow and Validation Process

To further clarify the experimental and logical relationships in this compound identification, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Reflectance Spectroscopy Analysis cluster_interpretation Interpretation start Bulk Sample powder Powdering start->powder spec Acquire Spectra (VNIR-SWIR) powder->spec process Spectral Data Processing spec->process identify Identify Absorption Features process->identify initial_id Initial this compound Identification identify->initial_id

Reflectance Spectroscopy Workflow

validation_logic cluster_hypothesis Initial Hypothesis cluster_validation Validation Methods cluster_conclusion Conclusion reflectance Reflectance Spectroscopy (Suggests this compound) xrd XRD Analysis (Confirms Crystal Structure) reflectance->xrd Requires Confirmation ftir FTIR Analysis (Confirms Molecular Bonds) reflectance->ftir Requires Confirmation validated_id Validated this compound Identification xrd->validated_id ftir->validated_id

Method Validation Logic

References

A Comparative Analysis of the Dehydroxylation Temperatures of Beidellite and Montmorillonite

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the thermal characteristics of two key smectite clays.

This guide provides a detailed comparison of the dehydroxylation temperatures of beidellite and montmorillonite, two closely related dioctahedral smectite clay minerals. Understanding the thermal behavior of these minerals is critical for their various applications in catalysis, ceramics, and as excipients in pharmaceutical formulations. This document summarizes key experimental data, outlines the methodologies for thermal analysis, and illustrates the factors influencing dehydroxylation.

Overview of Dehydroxylation in Smectites

Dehydroxylation is the process by which structural hydroxyl (-OH) groups are removed from a mineral at elevated temperatures, typically in the form of water vapor. In smectites like this compound and montmorillonite, this process occurs after the initial loss of free and interlayer water at lower temperatures (generally below 300°C). The temperature at which dehydroxylation occurs is a key characteristic of the mineral's thermal stability and is influenced by its specific chemical composition and crystal structure.

Comparative Dehydroxylation Temperatures

The dehydroxylation of both this compound and montmorillonite typically occurs over a broad temperature range, generally between 400°C and 750°C. However, the precise temperature of maximum dehydroxylation, as observed by techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), can vary significantly based on several factors.

Table 1: Comparison of Dehydroxylation Temperatures for this compound and Montmorillonite

MineralTypical Dehydroxylation Range (°C)Peak Dehydroxylation Temperature (°C)Key Influencing Factors
This compound 500 - 700550 - 680Cation exchange capacity, nature of interlayer cations (e.g., Cs+), and whether the structure is ideal or non-ideal.[1] Non-ideal beidellites tend to have lower dehydroxylation temperatures.[1]
Montmorillonite 450 - 750[2]500 - 725Octahedral sheet composition (Al, Mg, Fe content), cis-vacant vs. trans-vacant structure, and the nature of the interlayer cation (e.g., Ca2+, Mg2+).[3][4]

Note: The temperature ranges and peaks can vary depending on the specific experimental conditions, such as heating rate and atmosphere.

Generally, the dehydroxylation temperature of montmorillonite is influenced by the composition of its octahedral layer.[3] For instance, Mg-rich montmorillonite tends to have a higher dehydroxylation temperature than Fe-rich varieties.[3] The nature of the interlayer cation also plays a significant role; for example, Ca-exchanged montmorillonite has been observed to dehydroxylate at 715°C, while Mg-exchanged montmorillonite dehydroxylates at a slightly higher temperature of 725°C under 1 bar of pressure.[4][5]

For this compound, the dehydroxylation temperature is also dependent on its specific composition. "Ideal" this compound exhibits a higher dehydroxylation temperature, in the range of 650°C to 760°C, whereas "non-ideal" beidellites dehydroxylate at lower temperatures, between 550°C and 600°C.[1] The type of interlayer cation also affects the dehydroxylation temperature of this compound.

Factors Influencing Dehydroxylation Temperature

The dehydroxylation temperature of this compound and montmorillonite is not a fixed value but is dependent on a range of intrinsic and extrinsic factors. A logical breakdown of these factors is presented in the diagram below.

Caption: Factors influencing the dehydroxylation temperature of smectites.

Experimental Protocol: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

The dehydroxylation temperatures of this compound and montmorillonite are typically determined using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The following is a generalized experimental protocol based on common practices for the analysis of clay minerals.

Objective: To determine the dehydroxylation temperature of this compound or montmorillonite samples.

Materials and Equipment:

  • This compound or montmorillonite sample, finely ground (< 75 µm)

  • Thermogravimetric Analyzer with simultaneous DTA capability (TGA/DTA)

  • High-purity nitrogen or argon gas for inert atmosphere

  • Alumina or platinum crucibles

  • Microbalance for accurate sample weighing

Procedure:

  • Sample Preparation:

    • Dry the clay sample overnight in an oven at 105°C to remove adsorbed water.

    • Grind the dried sample to a fine powder (typically < 75 µm) to ensure uniform heat distribution.

    • Accurately weigh approximately 10-20 mg of the powdered sample into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Place an empty reference crucible on the reference holder.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Analysis:

    • Heat the sample from ambient temperature to 1000°C at a constant heating rate. A typical heating rate for clay mineral analysis is 10°C/min.[6][7]

    • Continuously record the sample weight (TGA curve) and the temperature difference between the sample and the reference (DTA curve) as a function of temperature.

  • Data Analysis:

    • TGA Curve: The dehydroxylation process is identified by a significant weight loss step in the TGA curve, typically occurring between 400°C and 750°C. The onset temperature and the peak temperature of the derivative of the TGA curve (DTG) correspond to the initiation and maximum rate of dehydroxylation, respectively.

    • DTA Curve: The dehydroxylation is observed as an endothermic peak in the DTA curve. The peak temperature of this endotherm corresponds to the temperature of the dehydroxylation event.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis TGA/DTA Analysis cluster_data Data Interpretation Dry Sample Dry Sample Grind Sample Grind Sample Dry Sample->Grind Sample Weigh Sample Weigh Sample Grind Sample->Weigh Sample Load Sample Load Sample Weigh Sample->Load Sample Purge with Inert Gas Purge with Inert Gas Load Sample->Purge with Inert Gas Heat at Constant Rate Heat at Constant Rate Purge with Inert Gas->Heat at Constant Rate Record TGA/DTA Curves Record TGA/DTA Curves Heat at Constant Rate->Record TGA/DTA Curves Identify Dehydroxylation Events Identify Dehydroxylation Events Record TGA/DTA Curves->Identify Dehydroxylation Events Determine Peak Temperatures Determine Peak Temperatures Identify Dehydroxylation Events->Determine Peak Temperatures

References

Structural and Physicochemical Properties: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Beidellite and Saponite Clay Minerals for Scientific and Drug Development Applications

In the realm of clay mineralogy, this compound and saponite, both members of the smectite group, are garnering significant attention from researchers and drug development professionals. Their unique physicochemical properties, including high cation exchange capacity, substantial surface area, and swelling capabilities, make them promising materials for a range of applications, from catalysis to drug delivery. This guide provides an objective comparison of this compound and saponite, supported by experimental data, to assist researchers in selecting the optimal clay mineral for their specific needs.

This compound is a dioctahedral smectite, while saponite is a trioctahedral smectite. This fundamental difference in their crystal structure gives rise to distinct physicochemical characteristics. The primary distinction lies in the location of the layer charge. In this compound, the negative charge originates primarily from the substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheets. In contrast, the charge in saponite arises from substitutions in the octahedral sheets, typically the replacement of Mg²⁺ by cations of lower valence.

A summary of the key quantitative properties of this compound and saponite is presented in the table below. It is important to note that these values can vary depending on the specific source and any pre-treatment of the clay.

PropertyThis compoundSaponite
Typical Formula (Na,Ca₀.₅)₀.₃Al₂(Si,Al)₄O₁₀(OH)₂·nH₂O[1][2]Ca₀.₂₅(Mg,Fe)₃((Si,Al)₄O₁₀)(OH)₂·n(H₂O)[3]
Crystal System Monoclinic[1]Monoclinic[3]
Octahedral Type Dioctahedral[4]Trioctahedral[3]
Cation Exchange Capacity (CEC) (meq/100g) 70 - 120[5][6]84 - 105[7]
Specific Surface Area (BET) (m²/g) ~82.2[8]47 - 881.66[9][10]
Swelling Capacity Exhibits swelling, but generally less than montmorilloniteExhibits swelling[11]
Hardness (Mohs) 1 - 2[1]1.5 - 2[12]
Density (g/cm³) 2 - 3[1]2.24 - 2.30[12]

Experimental Protocols

Accurate characterization of this compound and saponite is crucial for their effective application. Below are detailed methodologies for key experiments.

Cation Exchange Capacity (CEC) Determination (Ammonium Acetate Method)

This method involves the replacement of exchangeable cations in the clay with ammonium ions, followed by the quantification of the displaced cations.

Protocol:

  • Weigh approximately 2 grams of the clay sample into a centrifuge tube.

  • Add 25 mL of 1 M ammonium acetate (NH₄OAc) solution (pH 7).

  • Shake the mixture for 2 hours to ensure complete cation exchange.

  • Centrifuge the suspension and decant the supernatant.

  • Repeat the washing with NH₄OAc solution two more times.

  • Wash the sample with isopropyl alcohol to remove excess NH₄OAc.

  • The amount of exchanged cations in the collected supernatant can be determined using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

Specific Surface Area Analysis (BET Method)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials by measuring the physical adsorption of a gas (typically nitrogen) on the surface of the sample.

Protocol:

  • Degas a known weight of the clay sample under vacuum at an elevated temperature (e.g., 200°C) to remove adsorbed water and other volatile impurities.

  • Cool the sample to liquid nitrogen temperature (77 K).

  • Introduce known amounts of nitrogen gas to the sample and measure the pressure.

  • Construct an adsorption isotherm by plotting the amount of gas adsorbed versus the relative pressure.

  • Apply the BET equation to the linear portion of the isotherm to calculate the monolayer capacity, from which the specific surface area is determined.

X-ray Diffraction (XRD) Analysis

XRD is a fundamental technique for identifying the crystalline phases present in the clay and determining its structural characteristics.

Protocol:

  • Prepare a randomly oriented powder sample of the clay.

  • Mount the sample in the XRD instrument.

  • Expose the sample to a monochromatic X-ray beam.

  • Detect the diffracted X-rays at various angles (2θ).

  • The resulting XRD pattern, a plot of intensity versus 2θ, provides a fingerprint of the mineral's crystal structure. Key reflections for smectites include the (001) basal reflection, which indicates the interlayer spacing.

X-ray Fluorescence (XRF) Analysis

XRF is a non-destructive analytical technique used to determine the elemental composition of materials.

Protocol:

  • Prepare a pressed pellet or a fused bead of the clay sample.

  • Place the sample in the XRF spectrometer.

  • Irradiate the sample with a primary X-ray beam.

  • The atoms in the sample emit secondary (fluorescent) X-rays.

  • A detector measures the energy and intensity of the emitted X-rays, which are characteristic of the elements present and their concentrations.

Applications in Drug Delivery: A Comparative Perspective

Both this compound and saponite are explored as carriers for drug delivery due to their ability to intercalate drug molecules within their interlayer spaces, leading to controlled release profiles.

A generalized workflow for the preparation and in vitro testing of clay-drug nanocomposites is illustrated below.

G cluster_prep Nanocomposite Preparation cluster_char Characterization cluster_release In Vitro Drug Release Study Clay Clay Mineral (this compound or Saponite) Mix Mixing and Stirring Clay->Mix Drug Drug Solution Drug->Mix Centrifuge Centrifugation and Washing Mix->Centrifuge Dry Drying Centrifuge->Dry XRD XRD Dry->XRD FTIR FTIR Dry->FTIR TGA TGA Dry->TGA SEM SEM Dry->SEM Nanocomposite Drug-Loaded Nanocomposite Incubate Incubation with Shaking Nanocomposite->Incubate Buffer Simulated Body Fluid (e.g., pH 7.4) Buffer->Incubate Sample Periodic Sampling Incubate->Sample Analyze Drug Concentration Analysis (e.g., UV-Vis Spectroscopy) Sample->Analyze

Fig. 1: Experimental workflow for clay-drug nanocomposite preparation and analysis.

The cellular uptake of clay mineral-based drug carriers is a critical step in their therapeutic action. While specific signaling pathways directly triggered by this compound or saponite are not yet fully elucidated, a general mechanism for nanoparticle uptake by cells involves endocytosis.

G cluster_cell Cellular Environment NP Drug-Loaded Clay Nanoparticle Endocytosis Endocytosis NP->Endocytosis 1. Binding and Internalization Membrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome 2. Vesicular Transport Lysosome Lysosome (Drug Release) Endosome->Lysosome 3. Maturation and Acidification DrugRelease Released Drug Lysosome->DrugRelease 4. pH-triggered Release Target Intracellular Target (e.g., Nucleus, Mitochondria) DrugRelease->Target 5. Therapeutic Action

References

Assessing the Purity of Synthetic Beidellite: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The successful synthesis of pure beidellite, a dioctahedral smectite clay, is a critical prerequisite for its application in various fields, including catalysis, drug delivery, and materials science. Verifying the purity of the synthesized product is paramount to ensure its performance and to understand its properties. This guide provides a comparative overview of multiple analytical techniques for assessing the purity of synthetic this compound, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Workflow for Purity Assessment of Synthetic this compound

The overall process for evaluating the purity of synthetic this compound involves a multi-technique approach, starting from the initial synthesis and culminating in a comprehensive characterization of the final product.

This compound Purity Assessment Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Purity Characterization cluster_analysis Data Analysis & Purity Confirmation synthesis Hydrothermal Synthesis of this compound Gel purification Washing & Centrifugation to remove unreacted precursors synthesis->purification xrd X-ray Diffraction (XRD) (Phase Identification & Quantification) purification->xrd sem_eds Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) (Morphology & Elemental Composition) purification->sem_eds ftir Fourier-Transform Infrared Spectroscopy (FTIR) (Structural Integrity) purification->ftir thermal Thermal Analysis (TGA/DTA) (Thermal Stability & Hydration) purification->thermal cec Cation-Exchange Capacity (CEC) (Functional Purity) purification->cec data_integration Integration of Data from all techniques xrd->data_integration sem_eds->data_integration ftir->data_integration thermal->data_integration cec->data_integration purity_confirmation Confirmation of high-purity synthetic this compound data_integration->purity_confirmation

Workflow for assessing synthetic this compound purity.

Comparative Analysis of Purity Assessment Techniques

A combination of analytical techniques is essential for a thorough assessment of synthetic this compound purity. Each method provides unique and complementary information regarding the mineralogical, structural, and chemical properties of the material.

Technique Information Provided Purity Aspect Assessed Typical Quantitative Data Limitations
X-ray Diffraction (XRD) Crystalline phase identification and quantification.[1][2][3]Mineralogical purity (presence of other crystalline phases like quartz, kaolinite, or unreacted amorphous material).[1][2]- d-spacing of characteristic peaks (e.g., (001) reflection at ~12.5 Å)[1]- Unit-cell parameters[1]- Semi-quantitative estimation of impurity content (wt%)[3][4]- Limited sensitivity to trace amorphous phases.- Preferred orientation of clay particles can affect peak intensities.[5]
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) Particle morphology, size, and elemental composition.[6][7][8]Morphological homogeneity and elemental purity (presence of elements not expected in the this compound formula).[6][7]- Elemental composition (atomic % or weight %)[7]- Particle size distribution- Provides localized information, may not be representative of the bulk sample.- Light elements may not be accurately quantified by EDS.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups and structural integrity.[9][10]Structural purity (presence of characteristic Si-O, Al-O, and O-H vibrations).[9][11]- Wavenumbers of characteristic absorption bands (e.g., Si-O stretching at ~1043 cm⁻¹)[11]- Can be difficult to quantify impurities.- Overlapping bands can complicate interpretation.
Thermal Analysis (TGA/DTA) Dehydration and dehydroxylation temperatures and mass loss.[1]Thermal stability and hydration characteristics, which can be altered by impurities.- Temperature of dehydration and dehydroxylation events[1][12]- Percentage of mass loss at different temperature ranges[1]- Impurities can have similar thermal behaviors, leading to ambiguity.
Cation-Exchange Capacity (CEC) Measure of the number of exchangeable cations.Functional purity (indirect measure of the layer charge, which is a key property of this compound).[1]- CEC value in meq/100 g[1][13]- Can be affected by the presence of other minerals with exchange capacity or amorphous materials.

Logical Relationships of Analytical Techniques for Purity Assessment

The different analytical techniques provide interconnected pieces of evidence to build a comprehensive picture of the purity of synthetic this compound.

Analytical Techniques Relationship cluster_primary Primary Purity Assessment cluster_secondary Secondary & Confirmatory Analysis This compound Synthetic this compound Sample XRD XRD (Phase Purity) This compound->XRD SEM_EDS SEM-EDS (Morphological & Elemental Purity) XRD->SEM_EDS Confirms elemental composition of phases FTIR FTIR (Structural Purity) XRD->FTIR Confirms structural integrity of the phase CEC CEC (Functional Purity) SEM_EDS->CEC Relates morphology to exchange capacity Thermal Thermal Analysis (Thermal Behavior) FTIR->Thermal Correlates structural OH groups with dehydroxylation

Interrelation of techniques for purity assessment.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data for purity assessment.

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases present in the synthesized material and to determine the unit-cell parameters of the this compound.

Protocol:

  • Sample Preparation: The synthetic this compound sample should be gently ground to a fine powder (particle size < 10 µm) to minimize preferred orientation effects.[5] For analysis of the basal (00l) reflections, an oriented sample can be prepared by drying a suspension of the clay on a glass slide.

  • Instrument Setup: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5418 Å) is typically used.[5]

  • Data Collection: The XRD pattern is recorded over a 2θ range of 3° to 70° with a step size of 0.02° and a count time of at least 1 second per step.[4]

  • Data Analysis: The obtained diffractogram is compared with standard diffraction patterns for this compound and potential impurities (e.g., quartz, kaolinite) from the ICDD database. The d-spacing of the (060) reflection is used to distinguish between dioctahedral (like this compound) and trioctahedral smectites. Unit-cell parameters can be calculated from the positions of multiple diffraction peaks using appropriate software.[1]

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

Objective: To observe the morphology of the synthesized this compound particles and to determine their elemental composition.

Protocol:

  • Sample Preparation: A small amount of the dry powder is mounted on an aluminum stub using double-sided carbon tape. The sample is then coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

  • SEM Imaging: The sample is introduced into the SEM chamber. Secondary electron (SE) imaging is used to visualize the surface topography and morphology of the particles at various magnifications.[7] Backscattered electron (BSE) imaging can be used to observe compositional contrast.[7]

  • EDS Analysis: The electron beam is focused on a specific area of interest (or scanned over a larger area for an average composition), and the emitted X-rays are collected by the EDS detector.[7] This provides a qualitative and semi-quantitative analysis of the elemental composition of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound and to assess its structural integrity.

Protocol:

  • Sample Preparation: 1-2 mg of the dried this compound sample is mixed with approximately 200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet using a hydraulic press.

  • Data Collection: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed. Key bands for this compound include those corresponding to O-H stretching (~3620 cm⁻¹), H-O-H bending of adsorbed water (~1630 cm⁻¹), and Si-O stretching (~1043 cm⁻¹).[11]

Thermal Analysis (TGA/DTA)

Objective: To study the thermal stability of the synthetic this compound and to characterize its dehydration and dehydroxylation processes.

Protocol:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Instrument Setup: A thermogravimetric analyzer, often coupled with a differential thermal analyzer, is used.

  • Data Collection: The sample is heated from room temperature to approximately 1100°C at a constant heating rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen) or in air.[13] The mass loss (TGA) and temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

  • Data Analysis: The TGA curve shows distinct mass loss steps corresponding to the removal of adsorbed and interlayer water at lower temperatures, followed by dehydroxylation at higher temperatures (around 600-630°C for Na-beidellite).[1][12] The DTA curve shows endothermic or exothermic peaks corresponding to these transitions.

Cation-Exchange Capacity (CEC) Determination

Objective: To measure the quantity of exchangeable cations, which is an important indicator of the layer charge and purity of the this compound.

Protocol (Ammonium Acetate Method):

  • Saturation: A known mass of the this compound sample is repeatedly washed with a 1 M ammonium acetate (NH₄OAc) solution to replace all exchangeable cations with ammonium ions (NH₄⁺).

  • Removal of Excess Salt: The excess ammonium acetate is removed by washing with ethanol.

  • Displacement of Ammonium: The NH₄⁺ ions in the exchange sites are then displaced by leaching with a solution of a different cation, typically 1 M potassium chloride (KCl).

  • Quantification: The amount of displaced NH₄⁺ in the leachate is determined by a suitable analytical method, such as titration or spectrophotometry. The CEC is then calculated and expressed in milliequivalents per 100 grams of clay (meq/100 g). A synthetic Na-beidellite is expected to have a CEC of around 70-100 meq/100 g.[1][13]

References

A Comparative Guide to Cation Exchange Capacity (CEC) Measurement Methods for Beidellite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common methods for measuring the Cation Exchange Capacity (CEC) of beidellite, a key parameter influencing its performance in various applications, including drug delivery and formulation. The following sections present a quantitative comparison of selected methods, detailed experimental protocols, and a visual representation of the cross-validation workflow.

Quantitative Data Summary

The accurate determination of CEC is crucial for characterizing the physicochemical properties of this compound. Different analytical methods can yield varying results. Below is a summary of CEC values for a this compound sample (this compound, Riggins, Idaho) determined by the Ammonium Acetate and Copper Complex ([Cu(trien)]2+) methods.

MethodCEC (meq/100g)
Ammonium Acetate85.0
Copper Complex ([Cu(trien)]2+)86.0

Data sourced from Dohrmann (2005).

Experimental Protocols

Detailed methodologies for three key CEC determination methods are provided below. These protocols are based on established procedures for clay minerals and can be specifically applied to this compound.

Ammonium Acetate Method

This is a widely used and well-established method for CEC determination.

Principle: The exchange sites of the this compound are saturated with ammonium ions (NH₄⁺) from a buffered ammonium acetate solution. The adsorbed ammonium is then replaced by another cation (e.g., K⁺ or Na⁺), and the amount of displaced ammonium is quantified to determine the CEC.

Experimental Procedure:

  • Sample Preparation: Weigh approximately 0.5-1.0 g of the dried this compound sample into a centrifuge tube.

  • Dispersion: Disperse the clay in deionized water (pH adjusted to ~7), shake overnight, and centrifuge to create a well-dispersed sample, enhancing accessibility to interlayer exchange sites.

  • Saturation with Ammonium Ions:

    • Add 50 mL of 1 M ammonium acetate solution (pH 7.0) to the centrifuged sample.

    • Shake the suspension overnight to ensure complete saturation of the exchange sites with NH₄⁺.

    • Centrifuge the suspension and discard the supernatant.

    • Repeat the saturation step two more times with 40 mL of the ammonium acetate solution.

  • Removal of Excess Ammonium:

    • To remove excess (non-exchanged) ammonium ions, disperse the sample in deionized water and shake overnight.

    • Centrifuge and discard the supernatant. This step can typically be repeated only once as the clay may not settle at lower salt concentrations.

  • Displacement of Exchanged Ammonium: The exchanged ammonium is then displaced using a solution of a different salt (e.g., 1 M KCl).

  • Quantification: The amount of ammonium in the resulting solution is determined, often using an ammonia-selective electrode or through distillation and titration.

Methylene Blue Method

This method is known for its rapidity and simplicity, making it suitable for routine analysis.

Principle: Methylene blue (MB), a cationic dye, is adsorbed by the negatively charged surfaces of this compound, displacing the exchangeable cations. The amount of MB adsorbed is considered to be equivalent to the CEC. The endpoint is typically determined by a spot test on filter paper.

Experimental Procedure:

  • Sample Preparation: Weigh approximately 1.0 g of the dried this compound sample into a conical flask.

  • Dispersion: Add a known volume of deionized water to the flask to disperse the sample.

  • Titration:

    • Titrate the this compound suspension with a standardized methylene blue solution (e.g., 0.01 M) in small increments (e.g., 1 mL aliquots).

    • After each addition, swirl the flask for a minute to allow for the exchange to occur.

  • Endpoint Determination (Spot Test):

    • After each increment of MB solution, take a drop of the suspension using a glass rod and place it on a piece of filter paper.

    • The endpoint is reached when a stable, light blue halo forms around the dark blue spot of the clay-dye aggregate. This indicates that the exchange sites are saturated, and excess MB is present in the solution.

  • Calculation: The CEC is calculated based on the volume of the methylene blue solution consumed to reach the endpoint.

It is important to note that the methylene blue method can sometimes underestimate the CEC of smectites compared to other methods.[1]

Copper Complex Method (e.g., [Cu(trien)]2+)

This spectrophotometric method offers a reliable alternative to traditional exchange methods.

Principle: A colored copper complex cation, such as copper-triethylenetetramine ([Cu(trien)]2+), is exchanged with the cations on the this compound surface. The decrease in the concentration of the copper complex in the supernatant solution, as measured by spectrophotometry, is used to calculate the CEC.

Experimental Procedure:

  • Sample Preparation: Weigh approximately 100-200 mg of the dried this compound sample into a centrifuge tube.

  • Exchange Reaction:

    • Add a known volume (e.g., 8 mL) of a standardized copper complex solution (e.g., 0.01 M [Cu(trien)]2+) to the sample.

    • Shake the suspension for at least 30 minutes to ensure the exchange reaction reaches equilibrium.

  • Separation: Centrifuge the suspension to separate the clay from the supernatant.

  • Spectrophotometric Measurement:

    • Carefully transfer a known volume of the clear supernatant to a cuvette.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for the copper complex (e.g., 577 nm for [Cu(trien)]2+).

  • Calculation: The CEC is calculated from the difference between the initial and final concentrations of the copper complex solution, which are determined using a calibration curve.

Visualizing the Cross-Validation Workflow

To ensure the reliability of CEC measurements, a cross-validation approach involving multiple methods is recommended. The following diagram illustrates a logical workflow for this process.

CEC_CrossValidation cluster_prep Sample Preparation cluster_methods CEC Measurement Methods cluster_analysis Data Analysis & Comparison This compound This compound Sample Drying Drying This compound->Drying Grinding Grinding & Sieving Drying->Grinding AmmoniumAcetate Ammonium Acetate Method Grinding->AmmoniumAcetate MethyleneBlue Methylene Blue Method Grinding->MethyleneBlue CopperComplex Copper Complex Method Grinding->CopperComplex DataCollection CEC Data Collection AmmoniumAcetate->DataCollection MethyleneBlue->DataCollection CopperComplex->DataCollection Comparison Comparative Analysis DataCollection->Comparison Validation Validation of Results Comparison->Validation

Caption: Workflow for cross-validation of CEC measurement methods for this compound.

References

Safety Operating Guide

Proper Disposal of Beidellite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of beidellite, a common clay mineral used in research and development. This document outlines the necessary safety precautions, step-by-step disposal procedures for both uncontaminated and contaminated this compound, and key regulatory considerations to ensure the protection of laboratory personnel and the environment.

This compound, a member of the smectite group of clay minerals, is widely used in various scientific applications. While pure this compound is generally considered non-hazardous, its disposal requires careful consideration of its use in the laboratory and any potential contamination with hazardous substances. Adherence to proper disposal protocols is crucial for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling

Before proceeding with the disposal of this compound, it is imperative to take the following safety precautions. These measures are designed to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE):

  • Respiratory Protection: Wear a NIOSH-approved respirator to prevent the inhalation of fine dust particles.

  • Eye Protection: Use safety glasses or goggles to protect against eye irritation from dust.

  • Hand Protection: Chemical-resistant gloves are recommended, especially when handling potentially contaminated this compound.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Engineering Controls:

  • Ventilation: Handle this compound in a well-ventilated area. If dust generation is likely, use a fume hood or other local exhaust ventilation.

  • Dust Suppression: Minimize the creation of airborne dust. If sweeping is necessary, use a method that does not generate dust, such as a vacuum with a HEPA filter.

Quantitative Data: Physical and Chemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound for easy reference.

PropertyValue
CAS Number 12172-85-9
Molecular Formula (Na,Ca)0.3Al2(Si,Al)4O10(OH)2·nH2O[1]
Appearance White, reddish, brownish-grey fine powder or clay-like mass[2][3]
Hardness (Mohs scale) 1 - 2[2]
Density 2 - 3 g/cm³ (depending on hydration)[2]
pH in aqueous solution Not specified for this compound, but related bentonite has a pH of 8.5[4]
Solubility in Water Insoluble

Experimental Protocols: Disposal Procedures

The appropriate disposal procedure for this compound is contingent on whether it has been contaminated with hazardous materials during its use in the laboratory.

If the this compound has not been in contact with any hazardous chemicals, biological agents, or radioactive materials, it can be disposed of as non-hazardous solid waste.

  • Containerization: Place the dry, uncontaminated this compound in a sealed, sturdy container to prevent dust from becoming airborne.

  • Labeling: Clearly label the container as "Non-Hazardous Waste: this compound".

  • Disposal: Dispose of the container in the regular laboratory solid waste stream, in accordance with your institution's specific guidelines for non-hazardous waste disposal.[5]

If the this compound is contaminated with hazardous substances (e.g., heavy metals, organic solvents, toxic compounds), it must be treated as hazardous waste. The disposal protocol will be dictated by the nature of the contaminant.

  • Waste Characterization: Identify all hazardous substances that have come into contact with the this compound. Consult the Safety Data Sheet (SDS) for each contaminant to understand its specific hazards and disposal requirements.

  • Containerization: Place the contaminated this compound in a chemically compatible and sealable hazardous waste container.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The name and address of the generating laboratory

    • The accumulation start date

    • The chemical composition of the waste, including all contaminants and their approximate percentages.

  • Segregation: Store the hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of contaminated this compound in the regular trash or down the drain.[6]

Regulatory Framework

In the United States, the disposal of solid and hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While certain mineral processing wastes are exempt from hazardous waste regulations under the Bevill Amendment, this exemption typically does not apply to materials used in a laboratory setting that become contaminated with hazardous substances.[7][8] Therefore, any this compound that meets the definition of hazardous waste due to contamination must be managed according to RCRA Subtitle C regulations.

Mandatory Visualization: this compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.

Beidellite_Disposal_Workflow cluster_start cluster_assessment Waste Assessment cluster_non_hazardous Non-Hazardous Disposal cluster_hazardous Hazardous Disposal start Start: This compound Waste Generated assess Is the this compound contaminated with hazardous substances? start->assess package_nh Package in a sealed container assess->package_nh No characterize_h Characterize waste (identify contaminants) assess->characterize_h Yes label_nh Label as 'Non-Hazardous Waste: This compound' package_nh->label_nh dispose_nh Dispose as regular solid laboratory waste label_nh->dispose_nh package_h Package in a compatible hazardous waste container characterize_h->package_h label_h Affix hazardous waste label package_h->label_h dispose_h Dispose via EHS or licensed contractor label_h->dispose_h

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Beidellite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Beidellite, a clay mineral with applications in various scientific fields. Adherence to these procedures will minimize risks and ensure safe operational conduct.

This compound, while a naturally occurring mineral, can pose health risks if not handled correctly. Potential hazards include respiratory irritation due to dust inhalation, eye irritation from airborne particles, and in some forms, skin irritation or burns.[1][2][3] Certain this compound-containing products may also include crystalline silica, which can lead to lung damage with prolonged or repeated inhalation.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE)

The selection of PPE depends on the specific tasks being performed and the potential for dust generation. The following table summarizes the recommended PPE for handling this compound.

Activity Required Personal Protective Equipment
Handling solid/powdered this compound (e.g., weighing, transferring) - Respiratory Protection: NIOSH-approved respirator (e.g., N95) to prevent inhalation of dust.[1] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][4] - Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3] - Body Protection: Laboratory coat or long-sleeved shirt.
Working with this compound suspensions or solutions - Eye Protection: Chemical splash goggles.[3] - Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3] - Body Protection: Laboratory coat.
Cleaning up spills of powdered this compound - Respiratory Protection: NIOSH-approved respirator (e.g., N95 or higher). - Eye Protection: Chemical splash goggles. - Hand Protection: Chemical-resistant gloves. - Body Protection: Disposable coveralls may be necessary for large spills.

Procedural Workflow for Handling this compound

To ensure a safe and efficient process, a structured workflow should be followed when working with this compound. This includes preparation, handling, and disposal stages.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe review_sds Review Safety Data Sheet gather_ppe->review_sds don_ppe Don PPE review_sds->don_ppe handle_this compound Handle this compound in Ventilated Area don_ppe->handle_this compound decontaminate_area Decontaminate Work Area handle_this compound->decontaminate_area dispose_waste Dispose of Waste per Institutional Guidelines decontaminate_area->dispose_waste doff_ppe Doff and Dispose/Clean PPE dispose_waste->doff_ppe

Caption: A procedural workflow for the safe handling of this compound.

PPE Selection Process

The appropriate level of PPE is critical for mitigating the risks associated with this compound. The following decision tree can guide the selection process.

start Start: Assess Task is_powder Handling Powdered this compound? start->is_powder is_suspension Working with Suspension? is_powder->is_suspension No resp_protection Wear Respirator (N95 or higher) is_powder->resp_protection Yes eye_protection_goggles Wear Chemical Splash Goggles is_suspension->eye_protection_goggles Yes eye_protection_glasses Wear Safety Glasses is_suspension->eye_protection_glasses No resp_protection->eye_protection_goggles gloves Wear Nitrile Gloves eye_protection_goggles->gloves eye_protection_glasses->gloves lab_coat Wear Lab Coat gloves->lab_coat

Caption: A decision-making diagram for selecting appropriate PPE.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.[1][2]

  • Avoid creating dust.[2]

  • Store this compound in a cool, dry, and well-ventilated area in tightly sealed containers.[1][2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]

  • Skin Contact: Wash the affected area with soap and water.[1] If the product is known to cause skin burns, rinse the skin with water/shower and seek immediate medical attention.[3]

  • Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms occur.[2]

  • Ingestion: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention if large quantities have been ingested.[2]

Spill and Waste Disposal:

  • For spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a designated, labeled container for disposal.[2]

  • Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.[3]

By implementing these safety protocols, researchers can confidently work with this compound while ensuring their personal safety and the integrity of their research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.